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  • Product: Trimethyl-D9-sulfonium iodide
  • CAS: 106776-17-4

Core Science & Biosynthesis

Foundational

Trimethyl-D9-sulfonium iodide chemical properties

An In-Depth Technical Guide to Trimethyl-d9-sulfonium iodide: Properties, Applications, and Methodologies for Advanced Research Authored by a Senior Application Scientist Foreword: The Isotopic Advantage in Modern Analyt...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Trimethyl-d9-sulfonium iodide: Properties, Applications, and Methodologies for Advanced Research

Authored by a Senior Application Scientist

Foreword: The Isotopic Advantage in Modern Analytics

In the landscape of quantitative analysis and drug development, precision and accuracy are paramount. The advent of stable isotope-labeled compounds has revolutionized our ability to trace, quantify, and understand the behavior of molecules within complex biological systems. Among these powerful tools, Trimethyl-d9-sulfonium iodide stands out for its utility and versatility. This guide provides an in-depth exploration of its core chemical properties, grounded in practical applications and field-proven methodologies. It is designed for the discerning researcher, scientist, and drug development professional who requires not just data, but a comprehensive understanding of the causality behind experimental choices.

Core Chemical & Physical Identity

Trimethyl-d9-sulfonium iodide is the deuterium-labeled analogue of trimethylsulfonium iodide.[1] In this compound, the nine hydrogen atoms of the three methyl groups are replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic substitution is the cornerstone of its utility, rendering it chemically almost identical to its unlabeled counterpart but physically distinguishable by its increased mass. This subtle difference is profound in its analytical applications.

The fundamental properties of Trimethyl-d9-sulfonium iodide are summarized below.

PropertyValueSource(s)
Chemical Name tris(trideuteriomethyl)sulfanium;iodide[2]
Synonyms Trimethylsulfonium-d9 iodide, Tri(methyl-d3)sulfonium Iodide[1][3]
CAS Number 106776-17-4[1][2]
Unlabeled CAS 2181-42-2[1][4]
Molecular Formula C₃D₉IS[1][4]
Molecular Weight ~213.13 g/mol [1][5]
Appearance White to off-white or light yellow solid/crystalline powder.[6][7]
Purity Typically >95% or >98% (analytical grade).[2][4][7]
Solubility Soluble in water and methanol.[7][8]
Melting Point ~200-206 °C (for unlabeled compound).[7][9]
Storage Store at room temperature or -20°C, in a dry, well-ventilated place, protected from light.[4][10]

The Primary Application: An Internal Standard of Excellence

The predominant application of Trimethyl-d9-sulfonium iodide is as an internal standard (IS) for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][3]

The Rationale: Mitigating Analytical Variability

Quantitative analysis of small molecules in complex matrices like plasma, urine, or tissue homogenates is fraught with challenges. Analyte loss during sample preparation, matrix effects during ionization, and fluctuations in instrument performance can all introduce significant variability and inaccuracy.

An ideal internal standard is a compound added at a known concentration to every sample, calibrator, and quality control sample before processing. It should mimic the physicochemical behavior of the analyte of interest as closely as possible. By tracking the ratio of the analyte's signal to the IS's signal, these sources of variability can be effectively normalized.

This is where Trimethyl-d9-sulfonium iodide, as a stable isotope-labeled (SIL) IS, excels. Because the substitution of hydrogen with deuterium results in a minimal change to its chemical properties (e.g., polarity, pKa, reactivity), it co-elutes with the unlabeled analyte during chromatography and experiences nearly identical ionization efficiency in the mass spectrometer's source.[3] However, its increased mass allows it to be easily distinguished from the analyte by the mass analyzer. This near-perfect mimicry makes it the "gold standard" for internal standards, enabling highly accurate and precise quantification.[1][3]

Workflow for Quantitative Analysis using a SIL Internal Standard

The following diagram illustrates a typical workflow for using Trimethyl-d9-sulfonium iodide as an internal standard in a bioanalytical LC-MS assay.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Known Conc. of Trimethyl-d9-sulfonium iodide (IS) Sample->Spike Step 1 Extraction Extraction (e.g., Protein Precipitation, SPE, LLE) Spike->Extraction Step 2 Evap Evaporation & Reconstitution Extraction->Evap Step 3 LC LC Separation (Analyte & IS Co-elute) Evap->LC Step 4: Injection MS Mass Spectrometry (Detection of Analyte & IS based on m/z) LC->MS Step 5: Ionization & Detection Integration Peak Area Integration (Analyte & IS) MS->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio CalCurve Calibration Curve (Ratio vs. Concentration) Ratio->CalCurve Quant Quantify Analyte Concentration CalCurve->Quant

LC-MS Bioanalytical Workflow using a Stable Isotope-Labeled Internal Standard.

Advanced Applications in Drug Development

Beyond its role as a simple quantitative tool, the isotopic labeling of Trimethyl-d9-sulfonium iodide is relevant to modern drug development strategies.

Tracers in Pharmacokinetic and Metabolic Studies

Stable isotopes are invaluable as tracers in drug metabolism and pharmacokinetic (DMPK) studies.[1] By administering a deuterated compound, researchers can use mass spectrometry to distinguish the drug and its metabolites from endogenous molecules, providing a clear picture of its absorption, distribution, metabolism, and excretion (ADME) profile.

The Deuterium Kinetic Isotope Effect

The substitution of hydrogen with deuterium can sometimes influence the rate of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of this bond is the rate-limiting step in a drug's metabolism (often by cytochrome P450 enzymes), replacing H with D can slow down this process.[1] This strategy, known as "deuterium-fortified" drug design, can be used to improve a drug's metabolic stability, increase its half-life, and potentially reduce toxic metabolite formation.[1] While Trimethyl-d9-sulfonium iodide itself is not a therapeutic, its use in research helps elucidate these fundamental principles. Recent studies have explored deuterated methylating agents for the synthesis of such deuterium-fortified drugs.[11][12]

Experimental Protocol: Quantification in a Biological Matrix

This section provides a validated, step-by-step methodology for the use of Trimethyl-d9-sulfonium iodide as an internal standard.

Objective: To accurately quantify an analyte (e.g., a small molecule drug) in human plasma using a protein precipitation extraction method followed by LC-MS/MS analysis.

Materials:

  • Analyte reference standard

  • Trimethyl-d9-sulfonium iodide (Internal Standard)

  • Control human plasma (K₂EDTA)

  • Acetonitrile (ACN) with 0.1% formic acid (Precipitation Solvent)

  • Methanol and Water (HPLC-grade, for mobile phases and stock solutions)

  • 96-well collection plates and cap mats

Protocol:

  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve the analyte and Trimethyl-d9-sulfonium iodide in methanol to prepare 1.00 mg/mL primary stock solutions.

    • Causality: Methanol is a common solvent for polar organic compounds. Preparing concentrated primary stocks allows for accurate serial dilutions.

  • Preparation of Working Solutions:

    • Serially dilute the analyte primary stock with 50:50 methanol:water to prepare a series of calibration standard working solutions (e.g., spanning 10 ng/mL to 10,000 ng/mL).

    • Prepare an IS working solution by diluting the IS primary stock to a fixed concentration (e.g., 500 ng/mL) in acetonitrile.

    • Causality: The IS concentration should be chosen to yield a robust and stable signal in the middle of the instrument's linear range.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of study samples, calibration standards, and quality control (QC) samples into a 96-well plate.

    • Add 200 µL of the IS working solution in acetonitrile to every well.

    • Trustworthiness: Adding the IS at the very first step ensures it undergoes all subsequent sample processing steps alongside the analyte, thereby accounting for any variability or loss.

    • Seal the plate and vortex for 2 minutes at high speed to precipitate plasma proteins.

    • Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Causality: Acetonitrile is an effective solvent for disrupting the hydration shell around proteins, causing them to denature and precipitate out of solution, freeing the analyte and IS.

  • LC-MS/MS Analysis:

    • Carefully transfer 100 µL of the supernatant to a new 96-well plate.

    • Inject 5-10 µL onto the LC-MS/MS system.

    • Liquid Chromatography: Use a suitable C18 column with a gradient elution (e.g., from 5% to 95% organic mobile phase) to chromatographically separate the analyte from other matrix components.

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least one specific precursor-to-product ion transition for the analyte and one for Trimethyl-d9-sulfonium iodide.

    • Causality: MRM provides high selectivity and sensitivity by monitoring a specific fragmentation pattern unique to the molecule of interest, filtering out background noise.

  • Data Processing and Quantification:

    • Integrate the chromatographic peak areas for both the analyte and the IS.

    • Calculate the Peak Area Ratio (Analyte Area / IS Area) for all samples.

    • Generate a calibration curve by plotting the Peak Area Ratio versus the nominal concentration for the calibration standards. Apply a linear regression with 1/x² weighting.

    • Determine the concentration of the analyte in the unknown samples by interpolating their Peak Area Ratios from the calibration curve.

Safety and Handling

As a chemical reagent, Trimethyl-d9-sulfonium iodide and its non-deuterated form require careful handling in a laboratory setting.

  • Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[8][13]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, chemical safety goggles conforming to EN166 or NIOSH standards, and a lab coat.[8][14]

  • Handling: Handle in a well-ventilated area or a chemical fume hood.[10] Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.[13]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][14] The compound can be light-sensitive.[7]

  • Incompatibilities: Avoid strong oxidizing agents and strong bases.[6][8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]

Conclusion

Trimethyl-d9-sulfonium iodide is more than a mere catalogue chemical; it is a precision tool that enables the highest standards of analytical accuracy in research and regulated drug development. Its role as a stable isotope-labeled internal standard is critical for robust quantitative bioanalysis. Furthermore, its structural properties place it at the center of advanced concepts in drug metabolism and pharmacokinetic optimization. By understanding its fundamental properties and the rationale behind its application, researchers can fully leverage its potential to generate high-quality, reliable, and impactful scientific data.

References

  • Trimethylsulfoxonium iodide - Wikipedia. Wikipedia. [Link]

  • Trimethyl-D9-Sulfonium (Iodide) | CAS 106776-17-4. Veeprho. [Link]

  • Trimethyl-d9-sulfonium Iodide, TRC 10 mg | Buy Online. Toronto Research Chemicals (via Fishersci.com). [Link]

  • N- and O-Trideuteromethylation of Drugs and Intermediates with Trimethyloxosulphonium Iodide-d9 Enabled by a Mechanochemical Synthesis. Thieme Connect. [Link]

  • (PDF) N- and O-Trideuteromethylation of Drugs and Intermediates with Trimethyloxosulphonium Iodide-d9 Enabled by a Mechanochemical Synthesis. ResearchGate. [Link]

  • Trimethylsulfonium-D9 Iodide solution. CRM LABSTANDARD. [Link]

  • Trimethylsulfoxonium iodide: a green methylating agent for site-selective methylation of carbohydrates. Royal Society of Chemistry Publishing. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]

  • TRIMETHYLSULPHOXONIUM IODIDE - GHS Safety Data Sheet. Sdfine. [Link]

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Exploratory

Trimethyl-D9-sulfonium Iodide: A Comprehensive Technical Guide for Advanced Analytical Applications

This guide provides an in-depth exploration of Trimethyl-D9-sulfonium iodide (CAS Number: 106776-17-4), a critical reagent for researchers, scientists, and drug development professionals. Moving beyond a simple datasheet...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of Trimethyl-D9-sulfonium iodide (CAS Number: 106776-17-4), a critical reagent for researchers, scientists, and drug development professionals. Moving beyond a simple datasheet, this document delves into the fundamental principles, practical applications, and expert insights necessary for its effective use in demanding analytical workflows. We will explore its synthesis, analytical characterization, and its pivotal role as a deuterated internal standard in mass spectrometry-based quantification, particularly within pharmacokinetic and metabolic studies.

Foundational Understanding: Properties and Significance

Trimethyl-D9-sulfonium iodide is the fully deuterated analog of trimethylsulfonium iodide. The substitution of all nine hydrogen atoms with deuterium isotopes results in a molecule that is chemically identical to its proteo-form but possesses a distinct, higher mass. This seemingly subtle difference is the cornerstone of its utility in modern analytical chemistry.

The primary application of this compound is as an internal standard for quantitative analysis using techniques like Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and, most prominently, Liquid Chromatography-Mass Spectrometry (LC-MS).[1] In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is paramount.[2] Stable isotope labeling is a powerful technique used to trace and quantify drug molecules and their metabolites within biological systems with high precision and accuracy.[2][3]

Table 1: Physicochemical Properties of Trimethyl-D9-sulfonium Iodide

PropertyValueSource(s)
CAS Number 106776-17-4[4]
Molecular Formula C₃D₉IS[4]
Molecular Weight 213.13 g/mol [1]
Unlabeled CAS 2181-42-2[4]
Isotopic Purity Typically ≥98 atom % D[4]
Appearance Solid[1]
Solubility Soluble in water[5]

Synthesis and Isotopic Labeling: A Mechanistic Perspective

The synthesis of Trimethyl-D9-sulfonium iodide leverages the principles of isotopic exchange. While a direct, one-pot synthesis from deuterated precursors is conceivable, a common and efficient laboratory-scale approach involves the deuteration of the readily available non-labeled trimethylsulfonium iodide.

A plausible synthetic route is analogous to the preparation of Trimethyloxosulphonium iodide-d9.[6] This involves the reaction of dimethyl sulfide with methyl-d3 iodide, or more practically, the post-synthesis isotopic exchange of trimethylsulfonium iodide with deuterium oxide (D₂O). The protons on the methyl groups attached to the positively charged sulfur atom are sufficiently acidic to undergo exchange with the deuterium atoms from D₂O, especially when facilitated by a base catalyst and elevated temperatures. The process is driven by a large excess of D₂O to ensure complete deuteration.

Synthesis_Workflow cluster_synthesis Synthesis of Unlabeled Precursor cluster_deuteration Isotopic Exchange cluster_purification Purification DMS Dimethyl Sulfide TMSI Trimethylsulfonium Iodide DMS->TMSI Reaction MeI Methyl Iodide MeI->TMSI TMSI_D9 Trimethyl-D9-sulfonium Iodide TMSI->TMSI_D9 D2O Deuterium Oxide (D2O) (Large Excess) D2O->TMSI_D9 Exchange Base Base Catalyst (e.g., K2CO3) Base->TMSI_D9 Heat Heat Heat->TMSI_D9 Recrystallization Recrystallization TMSI_D9->Recrystallization Washing Washing (e.g., with Et2O or CHCl3) Recrystallization->Washing Drying Drying under Vacuum Washing->Drying

Caption: Generalized workflow for the synthesis of Trimethyl-D9-sulfonium iodide.

Experimental Protocol: Isotopic Exchange
  • Dissolution: Dissolve trimethylsulfonium iodide in a minimal amount of high-purity Deuterium Oxide (D₂O).

  • Catalysis: Add a catalytic amount of a suitable base (e.g., anhydrous potassium carbonate) to facilitate the H/D exchange.

  • Heating: Heat the mixture under reflux in an inert atmosphere for an extended period (e.g., 8 hours at 70-80°C) to drive the exchange equilibrium towards the fully deuterated product.

  • Monitoring: The progress of the deuteration can be monitored by ¹H NMR, observing the disappearance of the proton signal from the methyl groups.

  • Purification: Upon completion, the product is isolated, typically by cooling to induce crystallization, followed by washing with a non-polar solvent to remove impurities, and drying under vacuum.[7]

Analytical Characterization: Ensuring Identity and Purity

Rigorous analytical characterization is essential to validate the identity, purity, and isotopic enrichment of Trimethyl-D9-sulfonium iodide before its use in quantitative assays.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The most straightforward confirmation of successful deuteration is the absence of a significant signal in the proton NMR spectrum where the methyl protons would typically appear (around 2.9 ppm for the non-deuterated form in DMSO-d₆). Any residual signal in this region allows for the quantification of isotopic purity.

  • ¹³C NMR: The carbon spectrum provides confirmation of the carbon backbone. The signal for the deuterated methyl carbons will appear as a multiplet due to coupling with deuterium (a triplet of triplets, for example, depending on the spectrometer and relaxation effects), shifted slightly upfield compared to the non-deuterated analog.

  • Deuterium (²H) NMR: This technique directly observes the deuterium nuclei, providing a definitive spectrum of the deuterated compound.

Mass Spectrometry (MS)

Mass spectrometry is the cornerstone technique for which this compound is designed. In its own analysis, MS confirms the molecular weight and provides insights into its fragmentation patterns.

  • Molecular Ion: The positive ion electrospray ionization (ESI) mass spectrum will show a prominent peak corresponding to the trimethyl-d9-sulfonium cation [(CD₃)₃S]⁺ at m/z 86.11. The presence of this peak confirms the correct mass for the fully deuterated cation.

  • Fragmentation: While detailed fragmentation studies are not widely published, collision-induced dissociation (CID) would likely lead to the neutral loss of deuterated methane (CD₄) or ethene (C₂D₄), resulting in characteristic fragment ions. The stability of the ion will influence the extent of fragmentation.[3]

Table 2: Expected Analytical Data

TechniqueExpected Result for Trimethyl-D9-sulfonium IodideRationale
¹H NMR Absence of signal around 2.9 ppmSuccessful replacement of protons with deuterium.
¹³C NMR Multiplet signal for the methyl carbonsC-D coupling.
MS (ESI+) m/z 86.11 for the cation [(CD₃)₃S]⁺Corresponds to the mass of the deuterated cation.

Application as an Internal Standard in LC-MS/MS

The "gold standard" application for Trimethyl-D9-sulfonium iodide is its use as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS bioanalysis.[8] The core principle is that a known amount of the SIL-IS is added to every sample, standard, and quality control sample at the beginning of the sample preparation process.[9] Because the SIL-IS is chemically identical to the analyte of interest (the non-deuterated analog), it experiences the same physical and chemical variations throughout the entire analytical workflow, including extraction, derivatization, injection, and ionization.[10]

This co-eluting, chemically identical standard allows for the correction of:

  • Sample Loss: Any loss of analyte during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) will be mirrored by a proportional loss of the SIL-IS.[9]

  • Matrix Effects: Variations in ionization efficiency (ion suppression or enhancement) caused by co-eluting matrix components will affect both the analyte and the SIL-IS equally.[11]

  • Instrumental Variability: Fluctuations in injection volume or mass spectrometer response are normalized.[11]

The final quantification is based on the ratio of the analyte's MS signal to the SIL-IS's MS signal, providing a highly accurate and precise measurement independent of the aforementioned variations.[11]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with known amount of Trimethyl-D9-sulfonium Iodide (IS) Sample->Spike Extraction Extraction / Cleanup (e.g., Protein Precipitation) Spike->Extraction LC LC Separation (Analyte and IS co-elute) Extraction->LC ESI Electrospray Ionization LC->ESI MS Tandem Mass Spectrometry (MRM Detection) ESI->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Curve Quantify against Calibration Curve Ratio->Curve Result Final Concentration Curve->Result

Caption: Workflow for using a SIL-IS in a typical bioanalytical LC-MS/MS assay.

Step-by-Step Protocol: Quantification of an Analyte in Plasma

This protocol provides a generalized framework. Specific parameters must be optimized for the analyte of interest and the LC-MS/MS system used.

  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of the analyte (non-deuterated) in a suitable solvent (e.g., methanol).

    • Prepare a primary stock solution of Trimethyl-D9-sulfonium iodide (IS) in the same solvent.

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Serially dilute the analyte stock solution to create a series of calibration standards at known concentrations in a surrogate matrix (e.g., blank plasma).

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • Aliquot 100 µL of each unknown sample, calibration standard, and QC into separate microcentrifuge tubes.

    • Add a fixed volume (e.g., 10 µL) of the IS working solution to every tube. This is a critical step for consistency.[9]

    • Vortex briefly.

    • Add 300 µL of cold acetonitrile (containing the IS) to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

  • LC-MS/MS Analysis:

    • LC System: Use a suitable C18 column with a gradient elution profile (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation. The gradient should be optimized to ensure the analyte and IS co-elute.

    • MS System: Operate the mass spectrometer in positive ion electrospray (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both the analyte and the IS.

      • Analyte Transition: e.g., m/z 77.08 → m/z 62.06 (for non-deuterated trimethylsulfonium)

      • IS Transition: m/z 86.11 → m/z 68.09 (for trimethyl-d9-sulfonium)

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the IS transitions in each chromatogram.

    • Calculate the peak area ratio (Analyte Area / IS Area) for all samples.

    • Construct a calibration curve by plotting the peak area ratio versus the known concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure user safety and maintain the integrity of the compound.

  • Safety Precautions: Trimethyl-D9-sulfonium iodide and its non-deuterated form are irritants.[6][12] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6] Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[6][12] In case of contact with eyes or skin, rinse immediately and thoroughly with water.[6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Protect from moisture and strong oxidizing agents.[1][13] For long-term stability, storage at -20°C is recommended.[14] Some suppliers suggest that the compound should be re-analyzed for chemical purity after three years.[15]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[12]

Table 3: Hazard Identification

HazardDescriptionPrecaution
Eye Irritation Causes serious eye irritation.[5][6]Wear safety glasses/goggles.[6]
Skin Irritation Causes skin irritation.[5][6]Wear protective gloves.[6]
Respiratory Irritation May cause respiratory tract irritation if inhaled.[5][6]Use in a well-ventilated area.[6]
Ingestion May be harmful if swallowed.[6]Do not ingest. Wash hands after handling.

Conclusion

Trimethyl-D9-sulfonium iodide is more than a mere chemical; it is an enabling tool for generating high-quality, reliable, and defensible quantitative data in complex biological matrices. Its role as a stable isotope-labeled internal standard is fundamental to modern bioanalysis, particularly in the rigorous environment of drug discovery and development. By understanding its synthesis, verifying its purity through proper analytical characterization, and implementing it within a validated workflow, researchers can significantly enhance the accuracy and precision of their LC-MS/MS assays. This guide provides the foundational knowledge and practical insights to empower scientists to leverage this critical reagent to its fullest potential.

References

  • ResearchGate. (PDF) LC-MS/MS method for nine different antibiotics. [Link]

  • Google Patents. US4978795A - Method to prepare trimethylsulfonium halides.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubMed. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. [Link]

  • European Journal of Chemistry. A simple formal stereoselective synthesis of Herbarumin III. [Link]

  • ResearchGate. (PDF) Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]

  • pubs.acs.org. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • ACS Publications. Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. [Link]

  • StudySmarter. Isotope Labeling: Definition & Applications. [Link]

  • ResearchGate. (PDF) N- and O-Trideuteromethylation of Drugs and Intermediates with Trimethyloxosulphonium Iodide-d9 Enabled by a Mechanochemical Synthesis. [Link]

  • PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]

  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

  • Sdfine. Chemwatch GHS SDS in English (European) 40208-5. [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Thieme Chemistry. N- and O-Trideuteromethylation of Drugs and Intermediates with Trimethyloxosulphonium Iodide-d9 Enabled by a Mechanochemical Synthesis. [Link]

  • PubMed. Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. [Link]

  • Veeprho. Trimethyl-D9-Sulfonium (Iodide) | CAS 106776-17-4. [Link]

  • The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

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Foundational

Trimethyl-d9-sulfonium Iodide: A Comprehensive Technical Guide for Advanced Analytical and Synthetic Applications

Abstract This technical guide provides an in-depth exploration of Trimethyl-d9-sulfonium iodide, a deuterated organosulfur compound of significant interest to researchers, scientists, and drug development professionals....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of Trimethyl-d9-sulfonium iodide, a deuterated organosulfur compound of significant interest to researchers, scientists, and drug development professionals. The document elucidates the fundamental physicochemical properties of this stable isotope-labeled compound, including its precise molecular weight, and contrasts these with its non-deuterated analog. The primary application of Trimethyl-d9-sulfonium iodide as a high-fidelity internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantitative bioanalysis is thoroughly examined, with a focus on enhancing the accuracy and precision of pharmacokinetic and metabolic studies. Furthermore, this guide delves into the synthetic utility of the trimethylsulfonium iodide scaffold in the Corey-Chaykovsky reaction, a cornerstone of modern organic synthesis for the formation of epoxides, aziridines, and cyclopropanes. Detailed experimental protocols, mechanistic insights, and data presentation are provided to empower researchers in leveraging this versatile reagent in their own laboratories.

Introduction: The Significance of Deuterium Labeling in a Multifaceted Reagent

Trimethyl-d9-sulfonium iodide, the nona-deuterated isotopologue of trimethylsulfonium iodide, has emerged as a crucial tool in the realms of analytical chemistry and organic synthesis. The substitution of all nine protium atoms with deuterium imparts a significant mass shift without appreciably altering the chemical reactivity, a property that is masterfully exploited in its predominant role as an internal standard for mass spectrometry-based quantification. In this capacity, it co-elutes with its non-deuterated counterpart, experiencing identical ionization and matrix effects, thereby providing a robust internal reference for the precise determination of analyte concentrations in complex biological matrices.[1][2]

Beyond its analytical utility, the trimethylsulfonium iodide core structure is a precursor to dimethylsulfonium methylide, a key sulfur ylide in the Corey-Chaykovsky reaction. This powerful carbon-transfer reaction offers a mild and efficient method for the synthesis of strained three-membered rings, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. The principles of this reaction are directly applicable to the deuterated form, opening avenues for the synthesis of deuterated building blocks.

This guide will provide a comprehensive overview of Trimethyl-d9-sulfonium iodide, from its fundamental properties to its practical applications, supported by detailed protocols and mechanistic discussions to facilitate its effective implementation in both analytical and synthetic workflows.

Physicochemical Properties and Comparative Data

A foundational understanding of the molecular characteristics of Trimethyl-d9-sulfonium iodide is paramount for its effective use. The introduction of nine deuterium atoms results in a notable increase in its molecular weight compared to the unlabeled analog. This mass difference is the cornerstone of its application as an internal standard in mass spectrometry.

PropertyTrimethyl-d9-sulfonium iodideTrimethylsulfonium iodide
Molecular Formula C₃D₉ISC₃H₉IS
Molecular Weight 213.13 g/mol 204.07 g/mol
CAS Number 106776-17-42181-42-2
Appearance Typically a white to off-white solidWhite to almost white powder or crystals[3]
Solubility Soluble in water, methanolSoluble in water, methanol[3]

Table 1: Comparative Physicochemical Properties of Trimethyl-d9-sulfonium iodide and Trimethylsulfonium iodide.

Synthesis of Trimethyl-d9-sulfonium Iodide

The synthesis of Trimethyl-d9-sulfonium iodide is conceptually straightforward, mirroring the preparation of its non-deuterated counterpart through the quaternization of a sulfide with an alkyl halide. The key to producing the deuterated version is the use of deuterated starting materials.

A plausible and commonly employed synthetic route involves the reaction of deuterated dimethyl sulfide (dimethyl-d6-sulfide) with deuterated methyl iodide (methyl-d3-iodide). This nucleophilic substitution reaction, where the sulfur atom of the dimethyl sulfide acts as the nucleophile and the methyl iodide as the electrophile, leads to the formation of the desired sulfonium salt.

Synthesis DMS_d6 Dimethyl-d6-sulfide (CD3)2S Product Trimethyl-d9-sulfonium iodide [(CD3)3S]+I- DMS_d6->Product Nucleophilic Attack MeI_d3 Methyl-d3-iodide CD3I MeI_d3->Product

Caption: Synthetic pathway for Trimethyl-d9-sulfonium iodide.

Experimental Protocol: Synthesis of Trimethyl-d9-sulfonium Iodide (Conceptual)

Disclaimer: This is a conceptual protocol based on analogous non-deuterated synthesis. Researchers should consult specific literature and safety data sheets before conducting any experiment.

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), combine equimolar amounts of dimethyl-d6-sulfide and methyl-d3-iodide. A suitable solvent, such as acetone or ethanol, can be used, although the reaction can also be performed neat.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to accelerate the reaction. The progress of the reaction can be monitored by techniques such as NMR spectroscopy by observing the disappearance of the starting material signals.

  • Product Isolation and Purification: As the reaction proceeds, the sulfonium salt, which is often a solid, may precipitate out of the solution. Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration. The collected solid is then washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials. The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the pure Trimethyl-d9-sulfonium iodide.

Application in Quantitative Bioanalysis: A High-Fidelity Internal Standard

The primary and most critical application of Trimethyl-d9-sulfonium iodide is as an internal standard (IS) in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its utility is particularly well-documented in the therapeutic drug monitoring of the antifungal agent fluconazole.[1]

The Rationale for Using a Deuterated Internal Standard

In LC-MS/MS-based quantification, an internal standard is a compound of known concentration that is added to all samples (calibrators, quality controls, and unknowns) prior to sample processing. The ideal internal standard has physicochemical properties that are nearly identical to the analyte of interest.[4] Deuterated internal standards, such as Trimethyl-d9-sulfonium iodide, are considered the "gold standard" for this purpose.[2]

The rationale is as follows:

  • Co-elution: The deuterated standard co-elutes with the non-deuterated analyte during chromatographic separation.

  • Identical Extraction Recovery: It experiences the same degree of loss or degradation during sample preparation and extraction.

  • Compensation for Matrix Effects: It is subject to the same ion suppression or enhancement effects in the mass spectrometer's ion source.

By measuring the ratio of the analyte's response to the internal standard's response, any variations introduced during the analytical workflow are effectively normalized, leading to highly accurate and precise quantification.

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Biological_Sample Biological Sample (e.g., Plasma, Urine) Spike_IS Spike with Trimethyl-d9-sulfonium iodide Biological_Sample->Spike_IS Extraction Extraction (e.g., Protein Precipitation, LLE) Spike_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Caption: Workflow for bioanalysis using a deuterated internal standard.

Experimental Protocol: Quantification of Fluconazole in Human Plasma using LC-MS/MS

This protocol is a representative example and may require optimization for specific instrumentation and laboratory conditions.

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of fluconazole in methanol at a concentration of 1 mg/mL.

    • Prepare a stock solution of Trimethyl-d9-sulfonium iodide (as an internal standard for a related analyte, or conceptually for fluconazole-d4 if used) in methanol at 1 mg/mL. Note: While Trimethyl-d9-sulfonium iodide is cited as an analog for fluconazole analysis, a deuterated fluconazole is more common. This protocol illustrates the general principle.

    • Prepare a series of fluconazole working solutions for the calibration curve by serial dilution of the stock solution with a 50:50 mixture of methanol and water.

    • Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

  • Sample Preparation:

    • To 50 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution.

    • Add 150 µL of acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive.

    • MRM Transitions:

      • Fluconazole: m/z 307.1 → 238.2[5][6]

      • Conceptual IS (e.g., Fluconazole-d4): m/z 311.1 → 242.2

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of fluconazole to the internal standard against the nominal concentration of the calibrators.

    • Determine the concentration of fluconazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Synthetic Applications: The Corey-Chaykovsky Reaction

Trimethylsulfonium iodide is a key reagent in the Corey-Chaykovsky reaction, a versatile method for the synthesis of epoxides, aziridines, and cyclopropanes.[1][7] The reaction proceeds via the in-situ generation of dimethylsulfonium methylide, a sulfur ylide, by treating trimethylsulfonium iodide with a strong base. This ylide then acts as a methylene-transfer agent.

Mechanism of the Corey-Chaykovsky Reaction
  • Ylide Formation: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), deprotonates the trimethylsulfonium iodide to form the highly reactive dimethylsulfonium methylide.

  • Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of a ketone or aldehyde, forming a betaine intermediate.

  • Intramolecular Ring Closure: The negatively charged oxygen of the betaine undergoes an intramolecular SN2 reaction, attacking the carbon bearing the sulfonium group. Dimethyl sulfide acts as a good leaving group, resulting in the formation of an epoxide ring.

Corey_Chaykovsky cluster_Ylide_Formation 1. Ylide Formation cluster_Reaction 2. Epoxidation Ylide_eq [(CH3)3S]+I- + Base -> [CH3S+(CH3)CH2]- + Base-H+ + I- Ketone R2C=O Betaine Betaine Intermediate Ketone->Betaine + Ylide Ylide [CH3S+(CH3)CH2]- Ylide->Betaine Epoxide Epoxide Betaine->Epoxide Intramolecular SN2 DMS (CH3)2S Betaine->DMS Leaving Group

Caption: Mechanism of the Corey-Chaykovsky epoxidation reaction.

Experimental Protocol: Epoxidation of Cyclohexanone

This protocol is for the non-deuterated reaction and serves as a template. The use of Trimethyl-d9-sulfonium iodide would result in the transfer of a CD₂ group.

  • Preparation of the Ylide:

    • In a flame-dried, three-necked flask under an inert atmosphere, place a suspension of sodium hydride (60% dispersion in mineral oil, washed with hexane) in anhydrous dimethyl sulfoxide (DMSO).

    • Heat the mixture to approximately 70-75 °C until the evolution of hydrogen ceases, indicating the formation of the dimsyl anion. Cool the resulting solution to room temperature.

    • To this solution, add a solution of trimethylsulfonium iodide in anhydrous DMSO dropwise at room temperature. Stir the mixture for 10 minutes to ensure complete formation of the ylide.

  • Epoxidation Reaction:

    • Cool the ylide solution in an ice bath.

    • Add a solution of cyclohexanone in anhydrous tetrahydrofuran (THF) dropwise to the ylide solution.

    • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Workup and Purification:

    • Quench the reaction by carefully adding cold water.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by distillation or column chromatography to yield the corresponding epoxide.

Conclusion

Trimethyl-d9-sulfonium iodide is a powerful and versatile reagent with significant applications in both analytical and synthetic chemistry. Its primary role as a deuterated internal standard in LC-MS/MS bioanalysis is indispensable for achieving the high levels of accuracy and precision required in modern drug development and clinical research. The near-identical chemical behavior to its non-deuterated analog allows for effective compensation of analytical variability, ensuring the integrity of quantitative data.

Furthermore, the underlying chemistry of the trimethylsulfonium iodide scaffold, as demonstrated in the Corey-Chaykovsky reaction, provides a valuable tool for synthetic chemists. The ability to generate a sulfur ylide for methylene-transfer reactions opens up efficient pathways to essential three-membered ring structures. The deuterated nature of Trimethyl-d9-sulfonium iodide also presents opportunities for the synthesis of specifically labeled compounds for mechanistic studies.

This guide has provided a comprehensive overview of the molecular weight, synthesis, and key applications of Trimethyl-d9-sulfonium iodide, complete with practical protocols and mechanistic insights. It is the author's hope that this information will serve as a valuable resource for researchers and scientists, enabling them to fully harness the potential of this important isotopically labeled compound.

References

  • Veeprho. (n.d.). Trimethyl-D9-Sulfonium (Iodide) | CAS 106776-17-4. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Retrieved from [Link]

  • Wikipedia. (2023, December 28). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]

  • Li, W., et al. (2022). Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans. Frontiers in Pharmacology, 13, 964235. Retrieved from [Link]

  • Wang, Y., et al. (2014). A rapid and sensitive LC-MS/MS method for determination of fluconazole in human plasma and its application in infants with Candida infections. Journal of Pharmaceutical and Biomedical Analysis, 88, 105-110. Retrieved from [Link]

  • PubChem. (n.d.). Trimethylsulfonium iodide. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]

  • Kharkar, P. S., et al. (2025). N- and O-Trideuteromethylation of Drugs and Intermediates with Trimethyloxosulphonium Iodide-d9 Enabled by a Mechanochemical Syn. Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances, 13(42), 29489-29513. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Retrieved from [Link]

  • chemeurope.com. (n.d.). Johnson-Corey-Chaykovsky reaction. Retrieved from [Link]

  • Wikipedia. (2023, October 2). Trimethylsulfoxonium iodide. Retrieved from [Link]

  • U.S. Patent No. 4,625,065. (1986). Process for preparation of trimethylsulfoxonium salts. Google Patents.
  • ResolveMass Laboratories Inc. (2023, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to the Synthesis and Preparation of Trimethyl-d9-sulfonium Iodide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Deuterated Reagents in Modern Drug Discovery In the landscape of contemporary pharmaceutical research and development, the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Deuterated Reagents in Modern Drug Discovery

In the landscape of contemporary pharmaceutical research and development, the strategic incorporation of deuterium into molecular scaffolds has emerged as a pivotal tool for enhancing the pharmacokinetic profiles of drug candidates. The substitution of protium with its heavier, stable isotope, deuterium, can significantly alter metabolic pathways, often leading to a reduced rate of drug metabolism and consequently, an extended half-life in vivo. This "deuterium effect" has propelled the demand for a diverse array of deuterated building blocks and reagents. Among these, Trimethyl-d9-sulfonium iodide ([(CD₃)₃S]⁺I⁻), a deuterated analogue of the versatile synthetic reagent trimethylsulfonium iodide, holds considerable promise for the introduction of trideuteromethyl groups in a variety of molecular architectures. This guide provides a comprehensive technical overview of the synthesis, preparation, characterization, and safe handling of Trimethyl-d9-sulfonium iodide, tailored for professionals engaged in cutting-edge drug discovery and chemical research.

Synthetic Pathways to Trimethyl-d9-sulfonium Iodide: A Tale of Two Strategies

The synthesis of Trimethyl-d9-sulfonium iodide can be approached through two primary strategies: direct synthesis from deuterated precursors and hydrogen-deuterium (H/D) exchange of the non-deuterated analogue. The choice of methodology is often dictated by the availability of starting materials, desired isotopic purity, and scalability.

Strategy 1: Direct Synthesis via Sₙ2 Alkylation

This approach, analogous to the classical synthesis of non-deuterated sulfonium salts, involves the direct reaction of a deuterated nucleophile with a deuterated electrophile. Specifically, dimethyl sulfide-d6 ((CD₃)₂S) serves as the nucleophile, attacking the electrophilic methyl-d3 iodide (CD₃I).

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The sulfur atom of dimethyl sulfide-d6, with its lone pair of electrons, attacks the carbon atom of methyl-d3 iodide. This concerted step involves the simultaneous formation of a new sulfur-carbon bond and the cleavage of the carbon-iodine bond, with the iodide ion acting as the leaving group. The resulting product is the thermodynamically stable Trimethyl-d9-sulfonium iodide salt.

Diagram of the Sₙ2 Synthesis of Trimethyl-d9-sulfonium Iodide

G cluster_reactants Reactants cluster_product Product Dimethyl_Sulfide_d6 (CD₃)₂S Product [(CD₃)₃S]⁺I⁻ Dimethyl_Sulfide_d6->Product Sₙ2 Attack Methyl_Iodide_d3 CD₃I Methyl_Iodide_d3->Product

Caption: Sₙ2 reaction pathway for the synthesis of Trimethyl-d9-sulfonium iodide.

In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with dimethyl sulfide-d6 (1.0 equivalent). To this, methyl-d3 iodide (1.1 equivalents) is added dropwise at room temperature. The reaction mixture is then gently heated to reflux and maintained at this temperature for 24-48 hours. The progress of the reaction can be monitored by ¹H NMR by observing the disappearance of the starting material signals. Upon completion, the reaction mixture is cooled to room temperature, during which the product typically crystallizes out of solution. The solid product is collected by vacuum filtration, washed with cold diethyl ether to remove any unreacted starting materials, and dried under vacuum to yield Trimethyl-d9-sulfonium iodide as a white to off-white crystalline solid.

Strategy 2: Hydrogen-Deuterium (H/D) Exchange

An alternative route to Trimethyl-d9-sulfonium iodide involves the post-synthetic H/D exchange of the readily available non-deuterated trimethylsulfonium iodide. This method leverages the acidity of the protons on the methyl groups, which can be exchanged for deuterium in the presence of a suitable deuterium source, such as deuterium oxide (D₂O), often under basic conditions.

The protons on the carbon atoms adjacent to the positively charged sulfur atom in trimethylsulfonium iodide exhibit a degree of acidity. In the presence of a base and a deuterium source like D₂O, these protons can be abstracted, leading to the formation of a transient ylide intermediate. This intermediate can then be deuterated by the D₂O. Repetition of this process allows for the progressive exchange of all nine protons for deuterium atoms.

Diagram of the H/D Exchange Mechanism

G cluster_0 Initial State cluster_1 Deprotonation cluster_2 Deuteration cluster_3 Final Product (Repeated Cycles) A [(CH₃)₃S]⁺I⁻ C [(CH₃)₂S⁺-CH₂⁻] A->C + Base B Base E [(CH₃)₂(CDH₂)S]⁺I⁻ C->E + D₂O D D₂O F [(CD₃)₃S]⁺I⁻ E->F Repeat x8

Caption: Stepwise H/D exchange for the synthesis of Trimethyl-d9-sulfonium iodide.

Trimethylsulfonium iodide (1.0 equivalent) is dissolved in a minimal amount of deuterium oxide (D₂O). A catalytic amount of a suitable base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is added to the solution. The mixture is then heated, typically to around 70-80°C, and stirred for an extended period (e.g., 24-72 hours) to facilitate the exchange process. The progress of deuteration can be monitored by ¹H NMR spectroscopy by observing the decrease in the intensity of the methyl proton signal. To achieve high levels of deuteration, it may be necessary to remove the solvent under vacuum and repeat the process with fresh D₂O and base. Upon completion, the D₂O is removed under reduced pressure, and the resulting solid is washed with a non-polar solvent and dried to yield Trimethyl-d9-sulfonium iodide.

Purification and Characterization

Purification:

The primary method for purifying crude Trimethyl-d9-sulfonium iodide is recrystallization. A suitable solvent system, often a polar solvent such as ethanol or a mixture of ethanol and water, is used to dissolve the crude product at an elevated temperature, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration, washed with a cold, non-polar solvent, and dried under vacuum. The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC).

Characterization:

The structural identity and isotopic purity of the synthesized Trimethyl-d9-sulfonium iodide are confirmed using a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR A significant reduction or complete absence of a signal in the region of ~2.9 ppm (relative to a residual protio-solvent peak), which corresponds to the methyl protons in the non-deuterated analogue. The presence of a small residual peak can be used to quantify the isotopic purity.
²H NMR A singlet in the region of ~2.9 ppm, confirming the presence of deuterium at the methyl positions.
¹³C NMR A multiplet (typically a septet due to coupling with deuterium) in the region of ~20 ppm. The C-D coupling will result in a more complex signal compared to the singlet observed for the non-deuterated compound.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak corresponding to the trimethyl-d9-sulfonium cation [(CD₃)₃S]⁺ at m/z = 84.13. This is a clear shift from the m/z of 75.04 for the non-deuterated cation.
Infrared (IR) Spectroscopy The C-D stretching vibrations will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹) of the non-deuterated analogue.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that the synthesis and handling of Trimethyl-d9-sulfonium iodide and its precursors must be conducted with strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are recommended).[1]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of volatile and potentially toxic starting materials and product dust.[2]

  • Handling of Starting Materials:

    • Methyl-d3 iodide (CD₃I): This is a volatile and toxic compound. It should be handled with extreme care in a fume hood. Avoid contact with skin and eyes, and prevent inhalation of vapors.[1]

    • Dimethyl sulfide-d6 ((CD₃)₂S): This is a flammable liquid with a strong, unpleasant odor. Handle in a fume hood away from ignition sources.[3]

  • Product Handling: Trimethyl-d9-sulfonium iodide is a solid and should be handled in a way that minimizes dust formation. It is classified as an irritant, causing skin and serious eye irritation. May cause respiratory irritation.[4]

  • Storage: Store Trimethyl-d9-sulfonium iodide in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[2]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

Trimethyl-d9-sulfonium iodide is a valuable reagent for the introduction of trideuteromethyl groups, a key strategy in modern medicinal chemistry for enhancing the metabolic stability of drug candidates. The synthetic methodologies outlined in this guide, based on established chemical principles, provide a robust framework for its preparation. As the field of deuterated pharmaceuticals continues to expand, the development of efficient and scalable syntheses for reagents like Trimethyl-d9-sulfonium iodide will be of paramount importance. Further research into optimizing reaction conditions, exploring alternative synthetic routes, and expanding the applications of this versatile reagent will undoubtedly contribute to the advancement of drug discovery and development.

References

  • Kharkar, P. S., et al. (2025). N- and O-Trideuteromethylation of Drugs and Intermediates with Trimethyloxosulphonium Iodide-d9 Enabled by a Mechanochemical Synthesis. Sustainability & Circularity NOW, 2, a25717048. [Link]

  • National Institute of Standards and Technology. (n.d.). Precision, Tunable Deuterated Polyethylene via Polyhomologation. Retrieved from [Link]

  • Brazin, K. N., et al. (2001). Identification of the Docking Site for CD3 on the T Cell Receptor β Chain by Solution NMR. Journal of Biological Chemistry, 276(45), 41833-41842. [Link]

  • Kharkar, P. S., et al. (2025). N- and O-Trideuteromethylation of Drugs and Intermediates with Trimethyloxosulphonium Iodide-d9 Enabled by a Mechanochemical Synthesis. ResearchGate. [Link]

  • van Dongen, J. J., et al. (1988). Cytoplasmic expression of the CD3 antigen as a diagnostic marker for immature T-cell malignancies. Blood, 71(3), 603–612. [Link]

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Foundational

A Comprehensive Technical Guide to the Stability and Storage of Trimethyl-D9-sulfonium Iodide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of Trimethyl-D9-sulfonium Iodide in Modern Research Trimethyl-D9-sulfonium iodide, a deuterated analogue of trimethylsulfonium iodide...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Trimethyl-D9-sulfonium Iodide in Modern Research

Trimethyl-D9-sulfonium iodide, a deuterated analogue of trimethylsulfonium iodide, is a specialized reagent with significant applications in scientific research and drug development.[1][2] Its primary utility lies in its function as a deuterium-labeled methylating agent, allowing for the introduction of a stable isotope-labeled methyl group onto a wide range of substrates. This is particularly valuable in pharmacokinetic studies and metabolic research, where the deuterium label serves as a tracer for tracking the fate of molecules in biological systems using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1][2] Beyond its role as an internal standard, it is also a precursor for the generation of deuterated sulfur ylides, which are pivotal in the synthesis of complex organic molecules such as epoxides and cyclopropanes.[3] Given its specialized applications and inherent reactivity, a thorough understanding of its stability and the appropriate conditions for its storage and handling is paramount to ensure experimental reproducibility and the integrity of research outcomes.

Chemical and Physical Properties

A solid understanding of the fundamental physicochemical properties of Trimethyl-D9-sulfonium iodide is the first step in ensuring its proper handling and storage.

PropertyValueSource(s)
Chemical Formula C₃D₉IS[1]
Molecular Weight 213.12 g/mol [4]
Appearance Colorless to off-white crystalline solid[5]
Melting Point 203-207 °C (decomposes)[5]
Purity Typically >98% chemical purity, ≥99 atom % D[4]
CAS Number 106776-17-4[1]

Core Directive: Ensuring the Long-Term Stability of Trimethyl-D9-sulfonium Iodide

The intrinsic reactivity of sulfonium salts necessitates careful consideration of their storage conditions to prevent degradation. While generally stable under recommended conditions, several environmental factors can compromise the integrity of Trimethyl-D9-sulfonium iodide over time.

Temperature

The consensus from safety data sheets and supplier information is to store Trimethyl-D9-sulfonium iodide in a cool, dry place .[6] "Room temperature" is frequently cited as an acceptable storage temperature. However, for long-term stability and to minimize the rate of any potential degradation, storage in a controlled environment is advisable. Exposing the compound to high temperatures should be avoided as this can accelerate decomposition.

Light

Several sources indicate that Trimethyl-D9-sulfonium iodide is light-sensitive .[6] Exposure to light, particularly UV radiation, can provide the energy to initiate degradation pathways. Therefore, it is crucial to store the compound in an opaque or amber-colored vial to protect it from light.

Moisture

Protecting Trimethyl-D9-sulfonium iodide from moisture is a critical storage parameter.[7] The compound is hygroscopic and can absorb water from the atmosphere. The presence of water can facilitate hydrolysis and other degradation reactions. Storage in a desiccator or a dry, inert atmosphere (e.g., under nitrogen or argon) is recommended, especially after the container has been opened.

Incompatible Materials

To prevent chemical reactions that would degrade the compound, Trimethyl-D9-sulfonium iodide must be stored away from incompatible materials. The primary incompatibilities are:

  • Strong Oxidizing Agents: These can react with the sulfide group, leading to oxidation and decomposition of the sulfonium salt.[1]

  • Strong Bases: Strong bases will deprotonate the methyl groups, leading to the formation of a sulfur ylide.[3] While this is a desired reaction in some synthetic applications, it represents degradation of the starting material if it occurs during storage.

A visual representation of the key factors influencing the stability of Trimethyl-D9-sulfonium iodide is provided below.

Factors Influencing Trimethyl-D9-sulfonium Iodide Stability cluster_storage Recommended Storage Conditions cluster_incompatibilities Incompatible Materials Stability Optimal Stability Degradation Degradation Pathways Cool Cool Temperature Cool->Stability Dry Dry Environment Dry->Stability Dark Protection from Light Dark->Stability Oxidizers Strong Oxidizing Agents Oxidizers->Degradation Bases Strong Bases Bases->Degradation Moisture Moisture/Humidity Moisture->Degradation Light Light/UV Radiation Light->Degradation Heat Elevated Temperature Heat->Degradation

Caption: Key environmental factors and chemical incompatibilities affecting the stability of Trimethyl-D9-sulfonium iodide.

Potential Degradation Pathways

While Trimethyl-D9-sulfonium iodide is stable under optimal conditions, deviation from these can lead to its degradation. The primary degradation pathways are initiated by nucleophilic attack or oxidation.

A plausible degradation pathway involves the Sₙ2 reaction where the iodide counter-ion, or another nucleophile present, attacks one of the deuterated methyl groups, leading to the formation of deuterated methyl iodide and dimethyl sulfide-d6. This process can be accelerated by elevated temperatures.

Potential Degradation Pathway of Trimethyl-D9-sulfonium Iodide TMSI (CD₃)₃S⁺I⁻ Trimethyl-D9-sulfonium Iodide Products CD₃I + (CD₃)₂S Deuterated Methyl Iodide + Dimethyl Sulfide-d6 TMSI->Products Sₙ2 Attack Nucleophile Nu⁻ Nucleophile->TMSI Heat

Caption: A simplified representation of a potential Sₙ2 degradation pathway.

Field-Proven Insights: Handling and Experimental Protocols

Adherence to strict handling procedures is essential for maintaining the purity and reactivity of Trimethyl-D9-sulfonium iodide.

General Handling
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.[1]

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust particles.[6]

  • Inert Atmosphere: For applications sensitive to moisture, it is best to handle the solid under an inert atmosphere (e.g., in a glove box).

Experimental Protocol: A Guideline for Deuteromethylation

The following protocol is adapted from a procedure for deuteromethylation using the analogous trimethyloxosulphonium iodide-d9 and provides a framework for the use of Trimethyl-D9-sulfonium iodide as a methylating agent.[2] The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Objective: To perform a deuteromethylation of a generic substrate with a nucleophilic site (e.g., a phenol, R-OH).

Materials:

  • Trimethyl-D9-sulfonium iodide

  • Substrate (e.g., a phenol, R-OH)

  • Anhydrous base (e.g., potassium carbonate, K₂CO₃)

  • Anhydrous, polar aprotic solvent (e.g., Dimethylformamide - DMF, or Acetonitrile - ACN)

  • Reaction vessel (e.g., oven-dried round-bottom flask with a magnetic stir bar)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Methodology:

  • Preparation of the Reaction Vessel: Ensure the reaction vessel and all other glassware are thoroughly dried to prevent the introduction of moisture, which can quench the reaction and lead to the formation of byproducts.

  • Addition of Reagents:

    • To the reaction vessel, add the substrate (1 equivalent).

    • Add the anhydrous base (e.g., 1.5-2.5 equivalents of K₂CO₃). The base is crucial for deprotonating the nucleophilic site on the substrate, making it a more potent nucleophile.

    • Add Trimethyl-D9-sulfonium iodide (1.5-2.0 equivalents). An excess of the methylating agent is often used to drive the reaction to completion.

  • Addition of Solvent and Reaction Conditions:

    • Add the anhydrous solvent under an inert atmosphere. The choice of a polar aprotic solvent is critical as it will dissolve the reagents while not interfering with the nucleophilic substitution reaction.

    • Stir the reaction mixture at an elevated temperature (e.g., 80 °C). The heat provides the necessary activation energy for the Sₙ2 reaction to proceed at a reasonable rate.

  • Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • The reaction mixture is typically quenched with water and extracted with an organic solvent.

    • The organic layer is then washed, dried, and concentrated.

    • The crude product is purified by a suitable method, such as column chromatography, to isolate the desired deuteromethylated product.

The workflow for this experimental protocol can be visualized as follows:

Experimental Workflow for Deuteromethylation Start Start Prep Prepare Dry Glassware Start->Prep AddReagents Add Substrate, Base, and (CD₃)₃S⁺I⁻ Prep->AddReagents AddSolvent Add Anhydrous Solvent under Inert Atmosphere AddReagents->AddSolvent React Heat and Stir Reaction Mixture AddSolvent->React Monitor Monitor Reaction Progress (TLC/LC-MS) React->Monitor Workup Quench, Extract, and Concentrate Monitor->Workup Reaction Complete Purify Purify Product (e.g., Column Chromatography) Workup->Purify End End Purify->End

Caption: A step-by-step workflow for a typical deuteromethylation reaction using Trimethyl-D9-sulfonium iodide.

Trustworthiness and Quality Control

To ensure the reliability of experiments using Trimethyl-D9-sulfonium iodide, a self-validating system of quality control should be in place.

  • Purity Analysis upon Receipt: It is good practice to verify the purity of a new batch of the reagent upon receipt using techniques like NMR or mass spectrometry.

  • Long-Term Stability Monitoring: For lots stored for extended periods, it is recommended to re-analyze the purity before use. Some suppliers suggest re-analysis after three years of storage. A decrease in purity or the appearance of signals corresponding to degradation products (e.g., dimethyl sulfide-d6) in the NMR spectrum would indicate that the material is no longer suitable for use.

  • Use of Internal Standards: In quantitative applications, the use of an internal standard during analysis can help to account for any variations in instrument response or sample preparation.

By implementing these measures, researchers can have confidence in the quality of their Trimethyl-D9-sulfonium iodide and the validity of their experimental results.

References

  • Veeprho. (n.d.). Trimethyl-D9-Sulfonium (Iodide). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • Infinium Pharmachem Pvt. Ltd. (n.d.). A Material Safety Data Sheet: Trimethylsulfonium Iodide.
  • Kharkar, P. S., et al. (2021). N- and O-Trideuteromethylation of Drugs and Intermediates with Trimethyloxosulphonium Iodide-d9 Enabled by a Mechanochemical Synthesis. ResearchGate. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Safety and Handling Guide for Trimethyl-D9-sulfonium Iodide

For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding Trimethyl-D9-sulfonium Iodide Trimethyl-D9-sulfonium iodide (CAS No. 106776-17-4) is a deuterated analogue of trimethylsulfonium...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Trimethyl-D9-sulfonium Iodide

Trimethyl-D9-sulfonium iodide (CAS No. 106776-17-4) is a deuterated analogue of trimethylsulfonium iodide (CAS No. 2181-42-2).[1][2] It serves as a valuable reagent in synthetic organic chemistry, primarily as a precursor for the generation of deuterated dimethylsulfonium methylide. This ylide is a key methylene-transfer reagent used in the formation of epoxides from carbonyl compounds. Given that isotopic labeling does not significantly alter the fundamental chemical reactivity or toxicological profile, the safety precautions for Trimethyl-D9-sulfonium iodide are predicated on the well-documented hazards of its non-deuterated counterpart. This guide synthesizes critical safety data to provide researchers with the necessary framework for safe handling, storage, and emergency response.

Section 1: Hazard Identification and Classification

The primary hazards associated with Trimethyl-D9-sulfonium iodide are irritation to the skin, eyes, and respiratory system.[3][4] The compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows.

Table 1: GHS Hazard Classification [5]

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Potential Health Effects

Exposure to Trimethyl-D9-sulfonium iodide can lead to a range of acute health effects. The causality stems from its irritant nature upon contact with biological tissues.

  • Eye Contact : Direct contact with the eyes will cause serious irritation, characterized by redness, pain, and watering.[1][3][4] It is imperative to flush the eyes immediately and thoroughly if contact occurs.[3]

  • Skin Contact : The compound is a skin irritant, capable of causing inflammation upon contact. Pre-existing skin conditions, such as dermatitis, may be exacerbated by exposure. It is also crucial to prevent entry through wounds or abrasions, which could lead to systemic effects.

  • Inhalation : Inhalation of dust may lead to respiratory tract irritation.[1][3][4] Individuals with impaired respiratory function should exercise extreme caution, as excessive inhalation may worsen their condition.

  • Ingestion : While not an expected route of occupational exposure, ingestion may be harmful.[1][6]

  • Chronic Exposure : Prolonged exposure to iodides may lead to a condition known as "iodism" in sensitive individuals, with symptoms including skin rash, headache, and irritation of mucous membranes.[7]

It is important to note that comprehensive toxicological properties, including carcinogenicity, mutagenicity, and reproductive toxicity, have not been thoroughly investigated for this compound.[1][7]

Section 2: Prudent Handling and Exposure Control

Effective risk management hinges on a multi-layered approach to exposure control, prioritizing engineering controls and supplementing with appropriate Personal Protective Equipment (PPE).

Engineering Controls

The primary line of defense is to minimize the generation and release of dust into the laboratory environment.

  • Ventilation : All handling of Trimethyl-D9-sulfonium iodide should be conducted in a well-ventilated area.[3] A laboratory fume hood or other form of mechanical exhaust is essential to control exposure.[1][8]

  • Eyewash and Safety Showers : Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

Hierarchy of Controls cluster_0 Hierarchy of Controls for Trimethyl-D9-sulfonium Iodide Ventilation Engineering Controls (Fume Hood, Local Exhaust) Admin Administrative Controls (SOPs, Training) Ventilation->Admin Primary barrier PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Admin->PPE Secondary barrier

Caption: Hierarchy of controls for safe handling.

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical. It must be worn at all times when handling the compound.[3][4]

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Safety glasses with side-shields or chemical goggles.[1]Prevents eye contact with dust particles, which causes serious irritation.
Skin Chemical-resistant gloves (e.g., nitrile) and a lab coat.[3]Prevents skin irritation and potential absorption through the skin.
Respiratory Not typically required if engineering controls are effective. A NIOSH-approved respirator may be necessary for spill cleanup or if dust cannot be controlled.[1]Prevents inhalation of dust, which can cause respiratory tract irritation.

Section 3: Storage and Stability

Proper storage is crucial to maintain the integrity of the reagent and ensure laboratory safety.

  • Conditions : Store in a cool, dry, and well-ventilated area. The compound is reported to be light and moisture sensitive; therefore, protection from these elements is required.[1][8]

  • Containers : Keep containers tightly closed and securely sealed when not in use.[3] Store in the original container or a suitable, clearly labeled alternative.

  • Incompatibilities : Store away from incompatible materials, particularly strong oxidizing agents and strong bases.[3] Avoid storing near foodstuff containers.

Section 4: Emergency Procedures and First Aid

A clear and practiced emergency plan is essential. The following protocols are based on standard laboratory safety guidelines.

First-Aid Measures

Immediate action is critical in the event of an exposure.[3][4]

  • If Inhaled : Remove the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention if you feel unwell.[3][4]

  • In Case of Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs or persists, get medical advice.[3]

  • In Case of Eye Contact : Immediately rinse the eyes cautiously with plenty of fresh, running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[3] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

  • If Swallowed : Do not induce vomiting. Rinse the mouth with water and give a glass of water to drink. Never give anything by mouth to an unconscious person.[1][7] Contact a poison control center or physician.

Emergency Response Flowchart cluster_1 Exposure Emergency Response Exposure Exposure Occurs Assess Assess Situation (Is the area safe?) Exposure->Assess Remove Remove from Exposure Assess->Remove If safe FirstAid Administer First Aid (See Section 4.1) Remove->FirstAid SeekMedical Seek Medical Attention FirstAid->SeekMedical Report Report Incident SeekMedical->Report

Sources

Foundational

A Technical Guide to the Application of Trimethyl-D9-sulfonium Iodide in Advanced Research

Abstract This technical guide provides an in-depth exploration of Trimethyl-D9-sulfonium iodide (D9-TMSI), a deuterated organosulfur compound, and its applications in modern scientific research. Primarily, this document...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of Trimethyl-D9-sulfonium iodide (D9-TMSI), a deuterated organosulfur compound, and its applications in modern scientific research. Primarily, this document will detail its role as a stable isotope-labeled internal standard in quantitative mass spectrometry, a critical function for ensuring accuracy and precision in analytical methodologies. Furthermore, we will explore its potential as a deuterated methylating agent for isotopic labeling of various analytes. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of D9-TMSI to enhance the robustness and reliability of their experimental data. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights based on extensive field experience.

Introduction: The Imperative for Precision in Quantitative Analysis

In the landscape of drug discovery, pharmacokinetics, and metabolomics, the demand for precise and accurate quantification of molecules within complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a gold standard for such analyses due to its high sensitivity and selectivity. However, the accuracy of LC-MS quantification can be compromised by several factors, including variations in sample preparation, matrix effects, and instrument response fluctuations.

To mitigate these variabilities, the use of an internal standard (IS) is a well-established practice. An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the mass spectrometer. This is where stable isotope-labeled (SIL) compounds, such as Trimethyl-D9-sulfonium iodide, offer a significant advantage. By incorporating heavy isotopes like deuterium (²H or D), the SIL internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, yet is readily differentiated by its higher mass. This co-elution and similar behavior allow for reliable correction of analytical variability, leading to highly accurate and precise quantification.[1]

Trimethyl-D9-sulfonium iodide, with its nine deuterium atoms, provides a significant mass shift from its unlabeled counterpart, making it an excellent candidate for an internal standard. This guide will focus on its practical applications, providing both the theoretical framework and actionable protocols for its use.

Core Application: An Internal Standard for Quantitative Mass Spectrometry

The principal application of Trimethyl-D9-sulfonium iodide is as an internal standard in quantitative analytical methods, particularly those employing LC-MS/MS. Its utility is especially noted in therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, where precise measurement of drug concentrations in biological fluids is crucial.[2]

Mechanism of Action: The Principle of Isotope Dilution

Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard to a sample before processing. The ratio of the signal from the endogenous analyte to the signal from the isotopically labeled standard is then measured. Because the analyte and the standard behave almost identically during extraction, chromatography, and ionization, any sample loss or signal fluctuation will affect both compounds equally, leaving their ratio constant. This allows for the accurate determination of the analyte concentration, even in the presence of significant matrix effects.

The workflow for using Trimethyl-D9-sulfonium iodide as an internal standard typically involves the following steps, as illustrated in the diagram below:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Biological Sample (e.g., Plasma) B Spike with known concentration of Trimethyl-D9-sulfonium iodide A->B C Protein Precipitation / Extraction B->C D Inject sample onto LC column C->D E Chromatographic Separation (Analyte and IS co-elute) D->E F Electrospray Ionization (ESI) E->F G Tandem Mass Spectrometry (MS/MS) Detection F->G H Generate Extracted Ion Chromatograms (XICs) for Analyte and IS G->H I Calculate Peak Area Ratio (Analyte/IS) H->I J Quantify Analyte Concentration using a Calibration Curve I->J G cluster_workflow Derivatization Workflow cluster_analysis Quantitative Analysis A Analyte with active hydrogen (e.g., R-COOH) B React with Trimethyl-D9-sulfonium iodide A->B C Formation of deuteromethylated analyte (R-COOCD3) B->C D Spike deuteromethylated analyte into sample containing unlabeled analyte C->D Use as internal standard E LC-MS/MS analysis D->E F Quantification by isotope dilution E->F

Sources

Exploratory

The "Silent Switch": An In-depth Technical Guide to the Mechanism of Action of Trimethyl-d9-sulfonium Iodide as a Methylating Agent

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract In the landscape of modern organic synthesis and drug development, the strategic introduction of a meth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern organic synthesis and drug development, the strategic introduction of a methyl group can profoundly alter the pharmacological profile of a molecule. This guide provides a comprehensive technical overview of Trimethyl-d9-sulfonium iodide, a deuterated methylating agent gaining prominence for its utility in introducing "heavy" methyl groups. We will delve into the core principles of its mechanism of action, the kinetic implications of deuterium substitution, and provide practical, field-proven insights into its application. This document is intended to serve as a detailed resource for researchers seeking to leverage the unique properties of this reagent in their work, from mechanistic studies to the synthesis of novel therapeutic agents.

Introduction: The Significance of Methylation and Isotopic Labeling

Methylation, the addition of a methyl group to a substrate, is a fundamental transformation in organic chemistry and a ubiquitous process in biological systems. In drug development, the introduction of a methyl group can significantly impact a molecule's potency, selectivity, metabolic stability, and pharmacokinetic properties. The "magic methyl" effect, where the addition of a methyl group in a specific position leads to a dramatic improvement in biological activity, is a well-documented phenomenon that underscores the importance of this functional group.

The use of isotopically labeled compounds, particularly those containing deuterium (²H), has become an invaluable tool for researchers. In the context of methylation, employing a deuterated methylating agent like Trimethyl-d9-sulfonium iodide offers several key advantages:

  • Mechanistic Elucidation: The heavier isotope of hydrogen can influence reaction rates, a phenomenon known as the Kinetic Isotope Effect (KIE). Studying the KIE can provide deep insights into the transition state and rate-determining steps of a reaction.

  • Metabolic Probing: Introducing a deuterated methyl group at a potential site of metabolism can slow down enzymatic oxidation by cytochrome P450 enzymes. This "metabolic switching" can enhance a drug's half-life and bioavailability.[1][2]

  • Analytical Standards: Deuterated compounds serve as excellent internal standards in quantitative mass spectrometry-based assays due to their similar chemical properties but distinct mass.[3][4]

This guide will focus specifically on Trimethyl-d9-sulfonium iodide, a reagent that provides a trideuteromethyl group (-CD₃), exploring its synthesis, mechanism of action, and practical applications.

The Core Mechanism: A Classic S(_N)2 Trajectory

The primary mechanism by which Trimethyl-d9-sulfonium iodide transfers its deuterated methyl group to a nucleophile is the bimolecular nucleophilic substitution (S(_N)2) reaction .[5][6] This is a single, concerted step where the nucleophile attacks the electrophilic carbon of the methyl group, and the dimethyl sulfide leaving group departs simultaneously.

The key features of this S(_N)2 mechanism are:

  • Backside Attack: The nucleophile approaches the methyl carbon from the side opposite to the dimethyl sulfide leaving group. This trajectory is necessary to minimize steric hindrance and allow for optimal orbital overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the C-S σ* anti-bonding orbital.

  • Trigonal Bipyramidal Transition State: As the nucleophile forms a bond with the carbon and the carbon-sulfur bond breaks, the reaction passes through a high-energy transition state with a trigonal bipyramidal geometry. In this state, the carbon atom is transiently five-coordinate.

  • Inversion of Configuration: If the methylating agent were chiral (which is not the case for Trimethyl-d9-sulfonium iodide but is a hallmark of S(_N)2 reactions), the reaction would proceed with an inversion of stereochemistry at the carbon center.

  • Bimolecular Kinetics: The rate of the reaction is dependent on the concentration of both the Trimethyl-d9-sulfonium iodide and the nucleophile, following second-order kinetics.[5]

The reaction can be generalized as follows:

Nu:⁻ + (CD₃)₃S⁺I⁻ → Nu-CD₃ + (CD₃)₂S + I⁻

Where Nu:⁻ represents a nucleophile such as a phenoxide, thiolate, carboxylate, or amine.

Visualizing the S(_N)2 Pathway

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu Nu:⁻ TMSI (CD₃)₃S⁺ I⁻ TS [Nu---CD₃---S(CD₃)₂]‡ TMSI->TS Product Nu-CD₃ TS->Product New Bond Formation LeavingGroup (CD₃)₂S TS->LeavingGroup Leaving Group Departure

Caption: The S(_N)2 mechanism of methylation by Trimethyl-d9-sulfonium iodide.

The Deuterium Kinetic Isotope Effect (KIE)

The replacement of hydrogen with deuterium in Trimethyl-d9-sulfonium iodide leads to a secondary kinetic isotope effect . It is termed "secondary" because the C-D bonds are not directly broken in the rate-determining step of the S(_N)2 reaction. Instead, the effect arises from changes in the vibrational frequencies of the C-D bonds between the ground state and the transition state.[7]

The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond. In the S(_N)2 transition state, the non-reacting C-D bonds on the methyl group experience changes in their vibrational modes as the carbon atom rehybridizes from sp³ to a more sp²-like geometry within the trigonal bipyramidal structure.

For S(_N)2 reactions, the secondary KIE (kH/kD) is typically inverse , meaning the deuterated compound reacts slightly faster than its non-deuterated counterpart (kH/kD < 1). This is because the out-of-plane bending vibrations of the C-H/C-D bonds are sterically more hindered in the transition state. The C-D bonds, having a smaller vibrational amplitude, lead to a slightly less sterically hindered and thus lower energy transition state. However, in some cases, a small "normal" KIE (kH/kD > 1) can be observed. The magnitude and direction of the secondary KIE in S(_N)2 reactions can be influenced by the nature of the nucleophile, leaving group, and solvent.

Synthesis of Trimethyl-d9-sulfonium Iodide

A common and practical approach to the synthesis of deuterated sulfonium salts involves the deuteration of their non-deuterated precursors. For the related and often used trimethyloxosulphonium iodide-d9 (TDMSOI), a two-step process is employed which can be adapted for Trimethyl-d9-sulfonium iodide.[3][7]

  • Synthesis of the Non-Deuterated Salt: Trimethylsulfonium iodide can be prepared by the reaction of dimethyl sulfide with methyl iodide.

  • Deuteration via H/D Exchange: The non-deuterated salt is then subjected to a hydrogen-deuterium exchange reaction using a deuterium source, typically deuterium oxide (D₂O), often in the presence of a base catalyst.

Experimental Protocol: Synthesis of Trimethyloxosulphonium Iodide-d9 (as an illustrative example)[3][7]

This protocol describes the synthesis of the related trimethyloxosulphonium iodide-d9, which follows a similar principle.

  • Synthesis of Trimethyloxosulphonium Iodide: Dimethyl sulfoxide (DMSO) is reacted with methyl iodide. The reaction is typically carried out by refluxing the neat reagents or in a suitable solvent.

  • Deuteration:

    • The synthesized trimethyloxosulphonium iodide is dissolved in an excess of D₂O.

    • A catalytic amount of a base, such as potassium carbonate (K₂CO₃), is added to facilitate the H/D exchange.

    • The mixture is heated (e.g., at 70-80 °C) for several hours.

    • Upon cooling, the deuterated product crystallizes and can be isolated by filtration.

    • The process can be repeated to achieve a higher degree of deuteration.

Applications in Research and Development

Trimethyl-d9-sulfonium iodide is a versatile reagent for the site-selective introduction of a trideuteromethyl group onto various nucleophilic functional groups.

Substrate Scope:
  • Phenols: O-methylation of phenols to form aryl-CD₃ ethers.

  • Thiols: S-methylation of thiols to yield thioethers.

  • Carboxylic Acids: Esterification to produce methyl-CD₃ esters.

  • Amines: N-methylation to form methylated amines.

General Experimental Protocol for Trideuteromethylation[3][7]

The following is a generalized protocol based on the use of the related trimethyloxosulphonium iodide-d9, which can be adapted for Trimethyl-d9-sulfonium iodide.

  • Reaction Setup: In a reaction vessel, the substrate (1 equivalent) is combined with Trimethyl-d9-sulfonium iodide (1-1.5 equivalents) and a suitable base (1-1.5 equivalents) in an appropriate solvent. For some applications, solvent-free mechanochemical methods (grinding the reactants together) have proven effective.[3][7]

  • Choice of Base: The choice of base is crucial and depends on the acidity of the nucleophile. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK).

  • Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 50-110 °C) for a period ranging from a few hours to overnight, depending on the reactivity of the substrate.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature. The work-up procedure generally involves partitioning the mixture between an organic solvent and water, followed by separation of the organic layer, drying, and removal of the solvent under reduced pressure. The crude product is then purified by standard techniques such as column chromatography.

  • Analysis: The final product and the degree of deuteration are confirmed by analytical techniques such as NMR (¹H and ¹³C), and mass spectrometry.

Quantitative Data: Trideuteromethylation of Various Substrates

The following table summarizes representative yields and deuterium incorporation for the methylation of various substrates using the related trimethyloxosulphonium iodide-d9, demonstrating the broad applicability of this class of reagents.[3]

Substrate (Functional Group)BaseTemperature (°C)Time (h)Yield (%)Deuterium Incorporation (%)
4-Nitrophenol (Phenol)K₂CO₃11029594
4-Hydroxyacetophenone (Phenol)K₂CO₃11048592
1H-Benzotriazole (Amine)Na₂CO₃11047595
Benzoic Acid (Carboxylic Acid)K₂CO₃11048093

Conclusion: A Powerful Tool for Modern Chemistry

Trimethyl-d9-sulfonium iodide and its analogs are powerful and versatile reagents for the introduction of a trideuteromethyl group. The underlying S(_N)2 mechanism is well-understood, and the kinetic isotope effect associated with deuteration provides a valuable tool for mechanistic studies. From enhancing the metabolic stability of drug candidates to providing internal standards for quantitative analysis, the applications of this reagent are extensive and continue to grow. The synthetic protocols are generally straightforward and adaptable to a wide range of substrates, making Trimethyl-d9-sulfonium iodide an indispensable tool in the arsenal of the modern research scientist.

References

  • Kharkar, P. S., et al. (2025). N- and O-Trideuteromethylation of Drugs and Intermediates with Trimethyloxosulphonium Iodide-d9 Enabled by a Mechanochemical Synthesis. Sustainable Chemistry and Pharmacy. [Link]

  • Kharkar, P. S., et al. (2025). N- and O-Trideuteromethylation of Drugs and Intermediates with Trimethyloxosulphonium Iodide-d9 Enabled by a Mechanochemical Synthesis. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). 11.2: The SN2 Reaction. [Link]

  • Sawama, Y., et al. (2024). Deuterated-alkylation reagents based on sulfonium salts as cation and radical sources. Bulletin of the Chemical Society of Japan. [Link]

  • Elsner, M., et al. (2010). Small and reproducible isotope effects during methylation with trimethylsulfonium hydroxide (TMSH): a convenient derivatization method for isotope analysis of negatively charged molecules. Rapid Communications in Mass Spectrometry, 24(9), 1249-1258. [Link]

  • Sawama, Y., et al. (2024). Deuterated-Alkylation Reagents based on Sulfonium Salts as Cation and Radical Sources. ChemRxiv. [Link]

  • Gronert, S., et al. (1992). Deuterium kinetic isotope effects in gas phase SN2 reactions. Journal of the American Chemical Society, 114(15), 6272-6273. [Link]

  • Veeprho. (n.d.). Trimethyl-D9-Sulfonium (Iodide). [Link]

  • Toronto Research Chemicals. (n.d.). Trimethyl-d9-sulfonium Iodide. [Link]

  • Leclair, A. (2020). Kinetic Isotope Effect: Principles and its use in mechanism investigation. EPFL. [Link]

  • van der Vlugt, J. I., et al. (2010). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Angewandte Chemie International Edition, 49(43), 7850-7879. [Link]

  • Sawama, Y., et al. (2023). Sulfonium Salt Reagents for the Introduction of Deuterated Alkyl Groups in Drug Discovery. Angewandte Chemie International Edition, 62(45), e202311058. [Link]

  • Polgár, T., et al. (2022). Research in the Field of Drug Design and Development. International Journal of Molecular Sciences, 23(19), 11333. [Link]

  • Science Learning Center. (n.d.). Relative Rates of SN1 and SN2 Reactions. [Link]

  • Chemistry LibreTexts. (2024). Kinetic Isotope Effects. [Link]

  • Shcherbinin, D. A., et al. (2020). Electrophilic C3−H Alkenylation of 2,6‐Dialkoxypyridine Derivatives via Pd(II)/Tl(III) Reaction System. Advanced Synthesis & Catalysis, 362(15), 3149-3156. [Link]

  • Hu, W.-P., & Truhlar, D. G. (2009). Theoretical Analysis on the Kinetic Isotope Effects of Bimolecular Nucleophilic Substitution (SN2) Reactions and Their Temperature Dependence. Journal of the American Chemical Society, 131(30), 10473-10484. [Link]

  • Wikipedia. (n.d.). Kinetic isotope effect. [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of Trimethyl-D9-sulfonium Iodide in Common Laboratory Solvents

This guide provides a comprehensive overview of the solubility characteristics of Trimethyl-D9-sulfonium iodide, a deuterated analog of Trimethylsulfonium iodide, in a variety of common laboratory solvents. This document...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the solubility characteristics of Trimethyl-D9-sulfonium iodide, a deuterated analog of Trimethylsulfonium iodide, in a variety of common laboratory solvents. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize this compound and require a thorough understanding of its solution behavior. The insights provided herein are grounded in established principles of chemical solubility and validated experimental methodologies.

Introduction: Understanding Trimethyl-D9-sulfonium Iodide

Trimethyl-D9-sulfonium iodide ((CD₃)₃SI) is a stable, isotopically labeled organosulfur compound.[1][2] It serves as a valuable internal standard in analytical and pharmacokinetic research, particularly in mass spectrometry and liquid chromatography, for the precise quantification of its non-deuterated counterpart, Trimethylsulfonium iodide, and other related compounds.[3] The physical properties of its non-deuterated form, Trimethylsulfonium iodide, a white to yellowish crystalline solid, suggest its nature as a salt, which dictates its solubility behavior.[4] As a sulfonium salt, it is generally soluble in polar organic solvents.[5]

The core principle governing solubility is "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents. Trimethyl-D9-sulfonium iodide, being an ionic salt, is inherently polar. Its solubility will therefore be highly dependent on the polarity of the solvent, specifically its ability to solvate the trimethylsulfonium cation and the iodide anion.

Quantitative Solubility Profile

The following table summarizes the solubility of Trimethyl-D9-sulfonium iodide in a range of common laboratory solvents at ambient temperature (20-25 °C). This data is compiled from analogous compounds and expert evaluation to provide a reliable guide for experimental design.

Solvent ClassSolvent NameFormulaPolarity (Dielectric Constant)Solubility ( g/100 mL)Observations
Polar Protic WaterH₂O80.1> 50Freely soluble, clear solution
MethanolCH₃OH32.7~ 40Highly soluble, clear solution
EthanolC₂H₅OH24.5~ 30Readily soluble, clear solution
Polar Aprotic Dimethyl Sulfoxide (DMSO)(CH₃)₂SO46.7> 50Freely soluble, clear solution
Dimethylformamide (DMF)(CH₃)₂NC(O)H36.7~ 45Highly soluble, clear solution
AcetonitrileCH₃CN37.5~ 15Moderately soluble
Acetone(CH₃)₂CO20.7~ 5Sparingly soluble
Tetrahydrofuran (THF)C₄H₈O7.6~ 10Moderately soluble
Nonpolar Dichloromethane (DCM)CH₂Cl₂9.1< 0.1Practically insoluble
Diethyl Ether(C₂H₅)₂O4.3< 0.01Insoluble
TolueneC₇H₈2.4< 0.01Insoluble
HexaneC₆H₁₄1.9< 0.01Insoluble

Causality of Solubility: A Mechanistic Perspective

The observed solubility trends can be explained by the intermolecular forces at play between the solute and the solvent molecules.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess hydroxyl (-OH) groups, making them excellent hydrogen bond donors and acceptors. The high polarity and ability to form strong ion-dipole interactions with the trimethylsulfonium cation and the iodide anion lead to effective solvation and high solubility. The hydrogen bonding network of the solvent can effectively surround and stabilize the ions, overcoming the lattice energy of the salt.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments and can act as hydrogen bond acceptors, but they lack acidic protons to donate hydrogen bonds. Their ability to solvate cations, particularly through the oxygen or nitrogen lone pairs, is strong. DMSO and DMF are excellent solvents for Trimethyl-D9-sulfonium iodide due to their high polarity and ability to effectively solvate the trimethylsulfonium cation. Acetonitrile, while polar, is a weaker cation solvator, resulting in lower solubility. Acetone, with a lower dielectric constant, is a significantly poorer solvent.

  • Nonpolar Solvents (e.g., Dichloromethane, Diethyl Ether, Toluene, Hexane): These solvents have low dielectric constants and lack significant dipole moments. They are incapable of forming strong interactions with the charged ions of the sulfonium salt. The energy required to overcome the crystal lattice energy of the ionic compound is not compensated by the weak van der Waals forces that would be established with nonpolar solvent molecules. Consequently, Trimethyl-D9-sulfonium iodide is practically insoluble in these solvents.

Experimental Protocol for Solubility Determination

To ensure accurate and reproducible solubility data, a robust experimental protocol is essential. The following is a self-validating workflow for determining the solubility of Trimethyl-D9-sulfonium iodide.

Materials and Equipment
  • Trimethyl-D9-sulfonium iodide (of known purity)

  • Selected solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS) or a UV-Vis spectrophotometer.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of Trimethyl-D9-sulfonium iodide to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Equilibrate the vials in a constant temperature shaker for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

    • Immediately filter the aliquot through a syringe filter to remove any suspended microcrystals. This step is critical to prevent overestimation of the solubility.

  • Quantification of Dissolved Solute:

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV, LC-MS) to determine the concentration of Trimethyl-D9-sulfonium iodide.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result prep1 Add excess solute to solvent prep2 Equilibrate at constant temperature prep1->prep2 samp1 Withdraw supernatant prep2->samp1 samp2 Filter through 0.22 µm filter samp1->samp2 ana1 Dilute sample samp2->ana1 ana2 Quantify using calibrated HPLC/UV-Vis ana1->ana2 res1 Calculate solubility ana2->res1

Caption: Workflow for determining the solubility of Trimethyl-D9-sulfonium iodide.

Trustworthiness and Self-Validation

The described protocol incorporates several self-validating steps to ensure the trustworthiness of the results:

  • Use of Excess Solute: This guarantees that the solution is truly saturated and the equilibrium has been established.

  • Constant Temperature Equilibration: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducibility.

  • Filtration: This removes any undissolved microparticles, which would otherwise lead to erroneously high solubility values.

  • Calibrated Analytical Method: The use of a validated analytical method with a proper calibration curve ensures the accuracy of the concentration measurement.

Conclusion and Field-Proven Insights

The solubility of Trimethyl-D9-sulfonium iodide is predominantly dictated by its ionic nature, leading to high solubility in polar protic and polar aprotic solvents, and poor solubility in nonpolar solvents. For practical applications, DMSO and water are excellent choices for preparing stock solutions due to the high solubility and stability of the compound in these solvents. When working with reaction mixtures, the choice of solvent should be carefully considered based on the polarity of the other reactants and the desired concentration of the sulfonium salt. The provided experimental protocol offers a reliable framework for researchers to determine the solubility of this and other similar compounds with high accuracy and confidence.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75127, Trimethylsulfonium iodide. Retrieved from [Link]

  • Veeprho. (n.d.). Trimethyl-D9-Sulfonium (Iodide). Retrieved from [Link]

  • Wikipedia. (2023). Sulfonium. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of Small Molecules using Stable Isotope Labeling with Trimethyl-D9-sulfonium Iodide

Introduction: The Principle of Stable Isotope Labeling for Quantitative Mass Spectrometry Quantitative mass spectrometry is a cornerstone of modern analytical science, enabling the precise measurement of analytes in comp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Principle of Stable Isotope Labeling for Quantitative Mass Spectrometry

Quantitative mass spectrometry is a cornerstone of modern analytical science, enabling the precise measurement of analytes in complex matrices.[1] A critical challenge in techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) is controlling for analytical variability, including sample loss during preparation, matrix effects, and fluctuations in instrument response. Stable Isotope Labeling (SIL) is a powerful strategy that addresses these challenges by introducing a known quantity of an isotopically heavy version of the analyte to serve as an internal standard (IS).

Because the stable isotope-labeled internal standard is chemically identical to the analyte, it co-elutes during chromatography and experiences nearly identical ionization efficiency and fragmentation behavior. The mass spectrometer can distinguish between the light (endogenous analyte) and heavy (internal standard) forms due to their mass difference. By calculating the ratio of the analyte signal to the internal standard signal, precise and accurate quantification can be achieved, effectively normalizing for experimental variations.

Trimethyl-D9-sulfonium Iodide: A Specialized Reagent for Deuteromethylation

Trimethyl-D9-sulfonium iodide, [(CD₃)₃S⁺]I⁻, is a powerful and specific methylating agent. The nine deuterium atoms provide a significant and distinct mass shift, moving the labeled compound to a region of the mass spectrum with lower background noise, thereby enhancing sensitivity. Its utility is particularly pronounced for compounds containing acidic protons, such as carboxylic acids, phenols, and thiols, which are common functional groups in pharmaceuticals, metabolites, and other small molecules of biological interest.[2][3]

Key Advantages:

  • High Isotopic Purity: Provides a clean mass shift for straightforward data analysis.

  • Specific Reactivity: Efficiently targets nucleophilic functional groups like carboxylates, phenoxides, and thiolates.

  • Robust Chemical Derivatization: Forms stable ether, ester, or thioether linkages.

  • Cost-Effective: Offers a practical alternative to synthesizing complex, fully-labeled internal standards.

The Causality of Derivatization: Reaction Mechanism

Understanding the reaction mechanism is crucial for optimizing protocol parameters such as pH, temperature, and reaction time. The derivatization with Trimethyl-D9-sulfonium iodide proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction.

  • Deprotonation: The reaction is performed under basic conditions. A base (e.g., sodium hydroxide or a strong organic base) deprotonates the acidic functional group on the analyte (like a carboxylic acid or phenol), creating a potent nucleophile (a carboxylate or phenoxide anion).

  • Nucleophilic Attack: This newly formed anion attacks one of the electron-deficient deuterated methyl groups of the Trimethyl-D9-sulfonium cation.

  • Displacement: The attack displaces a neutral molecule of di(deuteromethyl) sulfide ((CD₃)₂S) as the leaving group, resulting in the formation of a stable, deuteromethylated analyte.

This mechanism explains why a basic environment is essential for the reaction to proceed efficiently. The strength of the base and the reaction temperature can be modulated to control the rate of reaction and minimize potential side reactions.

SN2_Mechanism Figure 1: Sₙ2 Methylation Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack & Displacement Analyte_H R-XH (e.g., Carboxylic Acid, Phenol) Analyte_Anion R-X⁻ (Nucleophile) Analyte_H->Analyte_Anion + Base Base Base (OH⁻) Reagent [(CD₃)₃S⁺]I⁻ Trimethyl-D9-sulfonium iodide Product R-X-CD₃ (Labeled Analyte) Analyte_Anion->Product + [(CD₃)₃S⁺]I⁻ Leaving_Group (CD₃)₂S (Leaving Group) Product->Leaving_Group - (CD₃)₂S

Figure 1: Sₙ2 Methylation Mechanism

Experimental Protocol: Derivatization of Carboxylic Acids and Phenols

This protocol provides a self-validating system for the quantitative analysis of a target analyte (e.g., a drug candidate containing a carboxylic acid) in a biological matrix like plasma.

Materials and Reagents
  • Trimethyl-D9-sulfonium iodide ([(CD₃)₃S⁺]I⁻)

  • Analyte of interest

  • Internal Standard (a structurally similar compound without the target functional group, or a non-labeled version of the analyte for calibration curve generation)

  • Sodium Hydroxide (NaOH), 0.1 M solution

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic Acid (FA)

  • Deionized Water

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • LC-MS system

Step-by-Step Derivatization Workflow

The following workflow outlines the process from sample preparation to analysis.

G start Start: Plasma Sample (100 µL) add_is Add Internal Standard (e.g., 10 µL of 1 µg/mL IS) start->add_is ppt Protein Precipitation (Add 300 µL ACN, Vortex, Centrifuge) add_is->ppt extract Extract Supernatant ppt->extract dry Evaporate to Dryness (Nitrogen Stream, 40°C) extract->dry reconstitute Reconstitute in 50 µL ACN dry->reconstitute add_reagents Add 10 µL of 0.1 M NaOH Add 10 µL of 10 mg/mL Trimethyl-D9-sulfonium iodide reconstitute->add_reagents react Incubate (60°C for 20 min) add_reagents->react quench Quench Reaction (Add 5 µL of 1% Formic Acid) react->quench inject Inject into LC-MS/MS quench->inject

Figure 2: Experimental Workflow for Derivatization
Detailed Procedure
  • Sample Preparation:

    • Pipette 100 µL of the plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

    • Add 10 µL of the internal standard solution.

    • To precipitate proteins, add 300 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Extraction and Drying:

    • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.[4] This step is critical to remove water, which can interfere with the derivatization.

  • Derivatization Reaction:

    • Reconstitute the dried extract in 50 µL of acetonitrile.

    • Add 10 µL of 0.1 M NaOH solution to deprotonate the analyte. Vortex briefly.

    • Add 10 µL of a 10 mg/mL solution of Trimethyl-D9-sulfonium iodide in acetonitrile.

    • Seal the tube tightly and vortex for 30 seconds.

    • Incubate the mixture at 60°C for 20 minutes in a heating block.

  • Reaction Quenching and Final Preparation:

    • After incubation, cool the sample to room temperature.

    • To quench the reaction and neutralize the excess base, add 5 µL of 1% formic acid in water. This step is crucial to prevent on-column derivatization and improve chromatographic peak shape.

    • Vortex the sample and centrifuge at 14,000 x g for 5 minutes.

    • Transfer the supernatant to an HPLC vial for analysis.

Self-Validation and QC
  • Derivatization Efficiency: Analyze a high-concentration standard. The absence or near-absence of the underivatized analyte peak confirms complete reaction.

  • Matrix Effects: Compare the peak area of the derivatized analyte in a neat solution versus a post-extraction spiked plasma sample to evaluate ion suppression or enhancement. The internal standard should correct for this.

  • Calibration Curve: Prepare a calibration curve by spiking known concentrations of the analyte into the matrix and performing the derivatization. The curve should exhibit linearity over the desired concentration range.[5]

Mass Spectrometry Analysis and Data Interpretation

The key to analysis is the predictable mass shift upon deuteromethylation. Each added -CD₃ group increases the monoisotopic mass of the molecule by 17.056 Da (C = 12.000, D = 2.014 x 3). This is in contrast to the 14.016 Da shift from a standard -CH₃ group.

Functional GroupNumber of Labels AddedMass Shift from -CH₃ (Da)Mass Shift from -CD₃ (Da)
Carboxylic Acid1+14.016+17.056
Phenol1+14.016+17.056
Thiol1+14.016+17.056
Primary Amine2+28.032+34.112
Secondary Amine1+14.016+17.056

Table 1: Expected Mass Shifts upon Methylation with -CH₃ vs. -CD₃

For LC-MS/MS analysis, a Multiple Reaction Monitoring (MRM) method should be developed.

  • Analyte Transition: Precursor ion [M+H]⁺ of the derivatized analyte → Product ion.

  • Internal Standard Transition: Precursor ion [M+H]⁺ of the derivatized internal standard → Product ion.

The fragmentation pattern should be investigated to select a stable and specific product ion for quantification.

References

  • Vertex AI Search. (n.d.). Core-Labeling (Radio) Synthesis of Phenols - PMC - NIH.
  • Blagojevic, V., et al. (2010). Peptide quantitation with methyl iodide isotopic tags and mass spectrometry. Analyst, 135(6), 1456-60. Retrieved January 27, 2026, from [Link]

  • Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides.
  • Kharkar, P. S., et al. (2025). N- and O-Trideuteromethylation of Drugs and Intermediates with Trimethyloxosulphonium Iodide-d9 Enabled by a Mechanochemical Synthesis. ResearchGate. Retrieved January 27, 2026, from [Link]

  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198-207. Retrieved January 27, 2026, from [Link]

  • protocols.io. (2019). Salty sample derivatization protocol for GC-MS.
  • Sigma-Aldrich. (n.d.). ISOTEC® Stable Isotopes.

Sources

Application

Application Note: Trimethyl-D9-sulfonium Iodide as a High-Purity Internal Standard for Quantitative NMR Spectroscopy

Introduction: The Critical Role of Internal Standards in Quantitative NMR (qNMR) Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands as a powerful primary analytical technique for determining the purity an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Internal Standards in Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands as a powerful primary analytical technique for determining the purity and concentration of chemical substances.[1][2] Its fundamental principle lies in the direct proportionality between the integrated area of a resonance signal and the number of corresponding nuclei.[1][2] To achieve accurate and reproducible quantification, the use of a high-purity internal standard is paramount.[1][3][4] An ideal internal standard should be chemically inert, stable, possess a simple NMR spectrum with signals that do not overlap with the analyte, and have a precisely known purity.[1]

This application note details the use of Trimethyl-D9-sulfonium iodide (TMSI-D9) as a superior internal standard for ¹H qNMR, particularly in the fields of pharmaceutical analysis, drug development, and quality control of natural products.[5][6] We will explore the scientific rationale for its use, provide detailed protocols for sample preparation and data acquisition, and offer guidance on data analysis and interpretation.

The Advantage of a Deuterated, Onium Salt-Based Standard

The selection of an appropriate internal standard is a critical step in qNMR method development.[1][3] TMSI-D9 offers several distinct advantages rooted in its unique molecular structure.

1. Simplified ¹H NMR Spectrum: The most significant advantage of TMSI-D9 is the substitution of all nine protons with deuterium. Deuterium (²H) resonates at a vastly different frequency from protons (¹H), rendering it "invisible" in a standard ¹H NMR spectrum.[7][8] This eliminates the potential for signal overlap between the standard and the analyte, a common challenge with proton-containing standards.[1] The only observable signal from TMSI-D9 in a ¹H spectrum would be from any residual, non-deuterated isotopologues, which is typically negligible in high-purity material.

2. Chemical Inertness and Stability: TMSI-D9 is a stable sulfonium salt that is generally non-reactive with a wide range of organic analytes and common deuterated NMR solvents. This chemical inertness is crucial to prevent any degradation of the analyte or the standard during sample preparation and measurement, which would lead to inaccurate quantification.[1]

3. Single, Sharp Resonance in Deuterium NMR: While not the primary application, in ²H NMR, TMSI-D9 exhibits a single, sharp signal, which can be useful for specialized quantitative applications or for confirming the standard's integrity.[9]

4. High Purity and Traceability: Commercially available TMSI-D9 is offered at high isotopic enrichment (typically ≥99 atom % D) and chemical purity (≥98%).[10] For rigorous quantitative work, certified reference materials (CRMs) traceable to national metrology institutes (e.g., NIST) are available, ensuring the highest level of accuracy and compliance with regulatory guidelines.[11][12]

Key Properties of Trimethyl-D9-sulfonium Iodide

PropertyValueSource
Molecular FormulaC₃D₉IS[10][13]
Molecular Weight213.12 g/mol [14]
CAS Number106776-17-4[14][10][13]
Isotopic Enrichment≥99 atom % D[14][10]
Chemical Purity≥98%[10]
AppearanceWhite to off-white solidN/A
Storage ConditionsRoom temperature, in a desiccator[14]

Experimental Protocols

Part 1: Preparation of a Trimethyl-D9-sulfonium Iodide Stock Solution

For routine analyses, the preparation of a concentrated stock solution is recommended to minimize weighing errors.[1]

Materials:

  • Trimethyl-D9-sulfonium iodide (high purity, ≥98%)

  • Calibrated analytical balance (readable to at least 0.01 mg)[15]

  • Volumetric flask (Class A)

  • Deuterated solvent (e.g., DMSO-d₆, D₂O, Methanol-d₄). The choice of solvent depends on the solubility of the analyte.

Procedure:

  • Accurate Weighing: Accurately weigh a suitable amount of TMSI-D9 (e.g., 20-30 mg) into a clean, dry weighing boat. Record the exact weight.[15]

  • Dissolution: Carefully transfer the weighed TMSI-D9 into the volumetric flask. Add a portion of the chosen deuterated solvent and gently swirl to dissolve the solid completely.

  • Dilution to Volume: Once fully dissolved, add more of the deuterated solvent to bring the solution up to the calibration mark of the volumetric flask.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the stock solution in a tightly sealed container at the recommended temperature to prevent solvent evaporation and contamination.

G cluster_prep Stock Solution Preparation weigh 1. Accurately weigh TMSI-D9 transfer 2. Transfer to volumetric flask weigh->transfer dissolve 3. Add solvent and dissolve transfer->dissolve dilute 4. Dilute to final volume dissolve->dilute homogenize 5. Homogenize solution dilute->homogenize store 6. Store appropriately homogenize->store

Caption: Workflow for preparing a TMSI-D9 stock solution.

Part 2: Preparation of the qNMR Sample (Internal Standard Method)

The internal standard method is generally preferred for its higher accuracy.[4]

Materials:

  • Analyte of interest

  • TMSI-D9 stock solution

  • High-quality NMR tubes

  • Calibrated micropipettes or syringes

Procedure:

  • Analyte Preparation: Accurately weigh the analyte into a suitable vial.

  • Solvent and Standard Addition: Using a calibrated micropipette or syringe, add a precise volume of the TMSI-D9 stock solution to the vial containing the analyte. Then, add the required volume of the same deuterated solvent to achieve the desired final concentration.

  • Dissolution and Transfer: Ensure both the analyte and the internal standard are fully dissolved. Vortexing or gentle sonication may be necessary.[15] Transfer the final solution to a high-quality NMR tube.

  • Equilibration: Allow the sample to equilibrate to the spectrometer's temperature for at least 5 minutes before measurement.[16]

NMR Data Acquisition and Processing

Key Acquisition Parameters for Accurate Quantification:

  • Pulse Angle: Use a 90° pulse to ensure uniform excitation across the spectrum.

  • Relaxation Delay (d1): This is a critical parameter. The relaxation delay should be at least 5 times the longest longitudinal relaxation time (T₁) of both the analyte and any residual proton signal from the standard. A sufficiently long delay ensures complete relaxation of all nuclei between scans, which is essential for accurate integration.[4]

  • Number of Scans (ns): The number of scans should be sufficient to achieve an adequate signal-to-noise ratio (S/N) for the smallest integral to be quantified.

  • Receiver Gain: The receiver gain should be set to avoid signal clipping, which would lead to inaccurate integrals.[1]

  • Spinning: It is advisable to turn off sample spinning to avoid spinning sidebands, which can interfere with accurate integration.[16]

Data Processing:

  • Fourier Transform: Apply an exponential window function with minimal line broadening (e.g., 0.3 Hz) before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes. Apply a robust baseline correction algorithm to ensure a flat baseline across the entire spectrum.

  • Integration: Manually define the integration regions for the well-resolved signals of the analyte and the residual proton signal of the internal standard (if used for quantification). Ensure that the integration regions encompass the entire peak, including any satellite peaks.

Data Analysis: Calculating Analyte Purity

The purity of the analyte can be calculated using the following equation[2]:

Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

Where:

  • I_analyte: Integral of the analyte signal

  • N_analyte: Number of protons contributing to the analyte signal

  • I_std: Integral of the internal standard signal

  • N_std: Number of protons contributing to the internal standard signal (for TMSI-D9, this refers to the residual ¹H signal)

  • M_analyte: Molecular weight of the analyte

  • M_std: Molecular weight of the internal standard

  • m_analyte: Mass of the analyte

  • m_std: Mass of the internal standard

  • Purity_std: Purity of the internal standard

G cluster_inputs Experimental Data cluster_constants Known Constants I_analyte Integral (Analyte) calculation Purity Calculation I_analyte->calculation I_std Integral (Standard) I_std->calculation m_analyte Mass (Analyte) m_analyte->calculation m_std Mass (Standard) m_std->calculation N_analyte Protons (Analyte) N_analyte->calculation N_std Protons (Standard) N_std->calculation M_analyte MW (Analyte) M_analyte->calculation M_std MW (Standard) M_std->calculation P_std Purity (Standard) P_std->calculation result Analyte Purity calculation->result

Caption: Principle of qNMR quantification using an internal standard.

Method Validation

Any qNMR method should be validated to ensure its accuracy, precision, and robustness.[5] Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.[6]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[17]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[5]

Conclusion

Trimethyl-D9-sulfonium iodide is an excellent internal standard for ¹H qNMR spectroscopy due to its lack of proton signals, chemical stability, and high purity. Its use simplifies the NMR spectrum, eliminates the risk of signal overlap, and allows for accurate and reproducible quantification of a wide range of analytes. By following the detailed protocols and data analysis procedures outlined in this application note, researchers, scientists, and drug development professionals can confidently employ TMSI-D9 to achieve reliable and high-quality quantitative results.

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Available at: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - ResolveMass Laboratories Inc. (2025, October 30). Available at: [Link]

  • Validation of a generic quantitative (1)H NMR method for natural products analysis - Phytochemical Analysis. (2013, June 5). Available at: [Link]

  • Let's try doing quantitative NMR | Applications Notes | JEOL Ltd. Available at: [Link]

  • Trimethylsulfonium-D9 Iodide solution - CRM LABSTANDARD. Available at: [Link]

  • Why it is necessary to used deuterated solvents for NMR experiments? - ResearchGate. (2014, July 7). Available at: [Link]

  • Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results - ResolveMass Laboratories Inc. Available at: [Link]

  • Evaluating the use of NMR for the determination of deuterium abundance in water - University of Groningen. (2022, July 11). Available at: [Link]

  • Validation of a Quantitative Proton Nuclear Magnetic Resonance Spectroscopic Screening Method for Coffee Quality and Authenticity (NMR Coffee Screener) - MDPI. Available at: [Link]

  • Deuteration can advance NMR to complement structural biology of membranes - YouTube. (2021, August 28). Available at: [Link]

  • Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen - MPG.PuRe. Available at: [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology | Request PDF - ResearchGate. (2025, October 31). Available at: [Link]

  • Quantitative NMR Spectroscopy.docx 11/2017. Available at: [Link]

Sources

Method

Metabolic Labeling of Cells with Trimethyl-D9-sulfonium Iodide: An In-Depth Guide to Heavy Methyl Labeling for Proteomic and Metabolomic Analysis

Introduction: Unveiling Cellular Dynamics with Stable Isotope Labeling In the intricate landscape of cellular biology, understanding the dynamic processes of protein and metabolite turnover, modification, and localizatio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Cellular Dynamics with Stable Isotope Labeling

In the intricate landscape of cellular biology, understanding the dynamic processes of protein and metabolite turnover, modification, and localization is paramount. Metabolic labeling, a powerful technique that introduces isotopically labeled precursors into cellular pathways, offers a window into these dynamic events. This guide provides a comprehensive overview and detailed protocols for the use of Trimethyl-D9-sulfonium iodide as a metabolic labeling reagent. This compound serves as a potent donor of "heavy" deuterated methyl groups, enabling the sensitive and specific tracking of methylation events and the relative quantification of biomolecules in mass spectrometry-based proteomics and metabolomics.

The "heavy methyl" Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) approach allows for the high-confidence identification of in vivo methylation sites on proteins and other biomolecules.[1][2][3] By metabolically incorporating the deuterated methyl groups, researchers can distinguish between different cell populations or experimental conditions, providing a robust method for quantitative analysis. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage this advanced metabolic labeling strategy to gain deeper insights into cellular function.

The Principle of Heavy Methyl Labeling: A Journey from Precursor to Proteome

The core of this technique lies in the cellular metabolism of methionine and its conversion to the universal methyl donor, S-adenosylmethionine (SAM).[4][5] SAM is a versatile molecule that participates in a vast array of biochemical reactions, including the methylation of DNA, RNA, proteins, and lipids.[4][5]

When cells are cultured in a medium containing Trimethyl-D9-sulfonium iodide, the deuterated methyl groups (d9) are incorporated into the cellular pool of S-adenosylmethionine. This "heavy" SAM then serves as the donor for methyltransferase enzymes, which attach the d9-methyl groups to their respective substrates, including proteins.

The result is a proteome where methylated proteins are isotopically labeled. When analyzed by mass spectrometry, these heavy-methylated peptides will exhibit a characteristic mass shift compared to their non-labeled ("light") counterparts, allowing for their confident identification and relative quantification.

cluster_extracellular Extracellular Medium cluster_cell Cellular Compartment Trimethyl-D9-sulfonium iodide Trimethyl-D9-sulfonium iodide Cellular_Uptake Cellular Uptake Trimethyl-D9-sulfonium iodide->Cellular_Uptake Transport Metabolic_Conversion Metabolic Conversion Cellular_Uptake->Metabolic_Conversion Heavy_SAM d9-S-adenosylmethionine (Heavy SAM) Metabolic_Conversion->Heavy_SAM Biosynthesis Methyltransferases Methyltransferases Heavy_SAM->Methyltransferases Heavy_Methylated_Protein d9-Methylated Protein Methyltransferases->Heavy_Methylated_Protein Methylation Protein_Substrate Protein Substrate Protein_Substrate->Methyltransferases

Figure 1: A simplified workflow illustrating the metabolic incorporation of deuterated methyl groups from Trimethyl-D9-sulfonium iodide into cellular proteins.

Application Notes: Strategic Considerations for Experimental Design

Choosing the Right Cell Line

Successful metabolic labeling is contingent on the ability of the chosen cell line to efficiently uptake and metabolize the labeling precursor. Most commonly used adherent and suspension cell lines are amenable to this technique. However, it is crucial to ensure that the cells are cultured in a methionine-deficient medium to maximize the incorporation of the deuterated methyl groups. Some cell lines may exhibit sensitivity to the labeling reagent, necessitating optimization of the concentration and incubation time.

Optimizing Labeling Efficiency

The efficiency of heavy methyl labeling can be influenced by several factors:

  • Concentration of Trimethyl-D9-sulfonium iodide: A titration experiment is recommended to determine the optimal concentration that provides sufficient labeling without inducing cytotoxicity.

  • Incubation Time: The duration of labeling should be sufficient for multiple cell doublings to ensure near-complete incorporation of the heavy methyl groups into the proteome.

  • Methionine-Deficient Medium: The use of a methionine-free medium is essential to prevent competition from unlabeled ("light") methionine.

ParameterRecommended RangeNotes
Cell Density at Seeding 20-30% confluencyAllows for sufficient cell divisions during labeling.
Trimethyl-D9-sulfonium iodide Conc. 50-200 µMTo be optimized for each cell line.
Labeling Duration 5-7 cell doublingsEnsures >95% incorporation.
Dialyzed Serum 10% (v/v)Minimizes unlabeled amino acids.

Table 1: Recommended starting parameters for optimizing heavy methyl labeling experiments.

Potential Effects on Cell Physiology

While stable isotope labeling is generally considered non-perturbing, it is important to be aware of potential effects on cell physiology. High concentrations of the labeling reagent or prolonged incubation times may impact cell growth, morphology, or metabolism.[6] It is advisable to monitor cell health throughout the experiment using standard cell viability assays.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for the metabolic labeling of a human cell line (e.g., HeLa) with Trimethyl-D9-sulfonium iodide for quantitative proteomics analysis.

Materials
  • HeLa cells (or other cell line of choice)

  • Dulbecco's Modified Eagle's Medium (DMEM) for SILAC, methionine-free

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Penicillin-Streptomycin solution

  • Trimethyl-D9-sulfonium iodide

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitor cocktails

Protocol: Metabolic Labeling of Adherent Cells
  • Cell Culture Preparation: Culture HeLa cells in standard DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin until they reach 70-80% confluency.

  • Adaptation to SILAC Medium:

    • Wash the cells twice with pre-warmed PBS.

    • Replace the standard medium with "light" SILAC medium (methionine-free DMEM supplemented with 10% dFBS, 1% Penicillin-Streptomycin, and a standard concentration of L-methionine).

    • Culture the cells in the light SILAC medium for at least two passages to allow them to adapt.

  • Initiation of Heavy Labeling:

    • Prepare the "heavy" SILAC medium by supplementing methionine-free DMEM with 10% dFBS, 1% Penicillin-Streptomycin, and the optimized concentration of Trimethyl-D9-sulfonium iodide.

    • Split the adapted cells into two populations: one to be cultured in the "light" medium and the other in the "heavy" medium.

  • Labeling Incubation:

    • Culture the cells in their respective light and heavy media for at least five cell doublings to ensure complete incorporation of the heavy methyl label.

    • Monitor the cells regularly for any signs of toxicity or altered growth rates.

  • Sample Harvesting and Protein Extraction:

    • Once labeling is complete, wash the cells twice with ice-cold PBS.

    • Lyse the cells directly on the plate by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of the light and heavy lysates using a standard protein assay (e.g., BCA assay).

    • For relative quantification, mix equal amounts of protein from the light and heavy samples.

  • Downstream Analysis:

    • The mixed protein sample is now ready for downstream proteomic analysis, including protein digestion, peptide fractionation, and LC-MS/MS analysis.

Start Start Cell_Culture Standard Cell Culture Start->Cell_Culture Adaptation Adapt to Light SILAC Medium Cell_Culture->Adaptation Split_Cells Split into Light & Heavy Populations Adaptation->Split_Cells Light_Culture Culture in Light Medium Split_Cells->Light_Culture Heavy_Culture Culture in Heavy Medium with Trimethyl-D9-sulfonium iodide Split_Cells->Heavy_Culture Incubation Incubate for 5-7 Cell Doublings Light_Culture->Incubation Heavy_Culture->Incubation Harvest Harvest & Lyse Cells Incubation->Harvest Quantify Quantify Protein Harvest->Quantify Mix Mix Light & Heavy Lysates Quantify->Mix Analysis Downstream LC-MS/MS Analysis Mix->Analysis End End Analysis->End

Sources

Application

derivatization of analytes with Trimethyl-D9-sulfonium iodide for GC-MS analysis

An In-Depth Technical Guide to Analyte Derivatization with Trimethyl-D9-sulfonium Iodide for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Prepared by: Gemini, Senior Application Scientist Foundational Principles...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Analyte Derivatization with Trimethyl-D9-sulfonium Iodide for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Prepared by: Gemini, Senior Application Scientist

Foundational Principles: The "Why" of Derivatization in GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of analytical science, prized for its high resolving power and sensitivity. However, its application is fundamentally limited to analytes that are thermally stable and sufficiently volatile to transition into the gas phase without decomposition[1][2][3]. Many compounds of interest in pharmaceutical development, clinical research, and environmental analysis, such as fatty acids, acidic drugs, and phenols, possess polar functional groups (-COOH, -OH, -NH, -SH) that render them non-volatile and prone to thermal degradation.

Derivatization is the strategic chemical modification of an analyte to enhance its suitability for GC-MS analysis[1]. By replacing active hydrogens in polar functional groups with less polar moieties, derivatization achieves several critical objectives:

  • Increases Volatility: Reduces intermolecular hydrogen bonding, lowering the boiling point of the analyte.

  • Enhances Thermal Stability: Protects thermally labile groups from degrading in the hot GC inlet and column.

  • Improves Chromatographic Behavior: Results in sharper, more symmetrical peaks by minimizing interactions with the stationary phase.

  • Augments Mass Spectrometric Identification: Can produce derivatives with characteristic fragmentation patterns, aiding in structural elucidation.

This guide focuses on a powerful and efficient derivatization agent: Trimethyl-D9-sulfonium Iodide (TMSI-D9). We will explore its mechanism, applications, and a detailed protocol for its use.

Trimethyl-D9-sulfonium Iodide: A Tool for Flash Methylation

Trimethyl-D9-sulfonium Iodide is a deuterated analog of trimethylsulfonium iodide. It belongs to a class of reagents used for "flash" or in-situ methylation, where the derivatization reaction occurs instantaneously in the heated GC injection port[4]. This contrasts with many traditional derivatization methods that require lengthy offline incubation and subsequent extraction steps[5].

The key feature of TMSI-D9 is the presence of nine deuterium atoms on the three methyl groups. This isotopic labeling is of immense value in mass spectrometry. When an analyte is methylated with TMSI-D9, the resulting derivative will have a mass that is 9 Daltons (Da) higher than if it were methylated with a non-labeled reagent. This significant and unique mass shift provides an unambiguous signature, confirming that the derivatization has occurred and allowing for easy differentiation of the analyte from background matrix components.

Mechanism of Action: Pyrolytic Methylation

The derivatization with TMSI-D9 is a pyrolysis reaction. When the sample mixture containing the analyte and the reagent is injected into the hot GC inlet (typically >250°C), the trimethylsulfonium salt thermally decomposes. The reagent acts as a potent donor of a deuterated methyl group (-CD₃), which rapidly and quantitatively reacts with acidic protons on the analyte.

The primary reaction is the methylation of carboxylic acids to form their corresponding deuterated methyl esters (FAMEs - Fatty Acid Methyl Esters, in the case of fatty acids)[5][6][7][8]. Other functional groups with active hydrogens, such as phenols and thiols, can also be derivatized.

G cluster_inlet Hot GC Inlet (>250°C) cluster_gc_column GC Column Separation cluster_ms_detector MS Detection Analyte Analyte (R-COOH) Product Methylated Analyte (R-COOCD₃) Analyte->Product Methylation Reagent [(CD₃)₃S]⁺ I⁻ Trimethyl-D9-sulfonium Iodide Reagent->Product Byproduct (CD₃)₂S Deuterated Dimethyl Sulfide Reagent->Byproduct Decomposition Separated_Product R-COOCD₃ Product->Separated_Product Separated_Byproduct (CD₃)₂S Byproduct->Separated_Byproduct MS_Signal Mass Spectrum with Characteristic D9-Fragment Separated_Product->MS_Signal G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Weigh API B Dissolve in Methanol A->B C Aliquot + Add IS B->C D Evaporate to Dryness C->D E Reconstitute in Toluene D->E F Add TMSI-D9 Reagent E->F G Vortex Briefly F->G H Inject into GC-MS G->H

Caption: Experimental protocol for TMSI-D9 derivatization.

GC-MS Instrumental Parameters

The following parameters serve as a validated starting point and should be optimized for the specific analyte and instrument.

ParameterSettingRationale
GC System Agilent 8890 GC or equivalentProvides precise electronic pneumatic control and temperature programming.
MS System Agilent 5977 MSD or equivalentOffers excellent sensitivity and spectral integrity.
Inlet Split/Splitless
Inlet Temperature280 °CEnsures rapid and complete pyrolysis of the TMSI-D9 reagent and volatilization of the derivative. [4]
Injection ModeSplit (50:1)Prevents column overloading and ensures sharp peaks. Adjust as needed for sensitivity.
Injection Volume1 µLStandard volume for capillary GC.
Liner Agilent Ultra Inert, split, glass woolProvides an inert surface to prevent analyte degradation. [9]
Column Agilent J&W DB-5ms UI (30m x 0.25mm, 0.25µm)A robust, low-bleed, general-purpose column suitable for a wide range of derivatized analytes. [9][10]
Carrier GasHelium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program
Initial Temp80 °C, hold 1 minAllows for focusing of analytes at the head of the column.
Ramp 115 °C/min to 200 °CSeparates the analyte from solvent and early-eluting byproducts.
Ramp 225 °C/min to 300 °C, hold 5 minElutes the derivatized analyte and any higher-boiling matrix components.
MS Parameters
Ion Source Temp230 °CStandard temperature for EI.
Quadrupole Temp150 °CStandard temperature for EI.
Ionization ModeElectron Ionization (EI), 70 eVProvides reproducible fragmentation patterns for library matching.
Acquisition ModeSelected Ion Monitoring (SIM)For quantitative analysis, monitor characteristic ions for the analyte and IS to maximize sensitivity and selectivity.
Method Validation and Data Interpretation

A robust analytical method requires thorough validation. Key parameters to assess include:

  • Linearity: Analyze the calibration standards and plot the response ratio (Analyte Peak Area / IS Peak Area) vs. concentration. A correlation coefficient (R²) of >0.99 is desirable. [10][11]* Precision: Perform replicate injections of a single sample. The relative standard deviation (%RSD) should typically be less than 15%, with <10% considered excellent. [5]* Accuracy: Analyze spiked samples at different concentrations. The recovery should be within 85-115%.

  • Limit of Quantitation (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.

Mass Spectrum Interpretation: The EI mass spectrum of the derivatized "Acidusib" will show a molecular ion (M⁺) that is 3 Da higher than its non-deuterated methyl ester counterpart. Key fragment ions containing the deuterated methyl group will also be shifted by 3 Da, providing definitive confirmation of the derivative's identity.

Troubleshooting and Expert Insights

  • Problem: Incomplete Derivatization (Analyte peak is small or tailing)

    • Cause: Insufficient inlet temperature.

    • Solution: Ensure the GC inlet is at a sufficiently high temperature (≥250°C) to facilitate the pyrolytic reaction.

    • Cause: Insufficient reagent.

    • Solution: Increase the volume or concentration of the TMSI-D9 reagent to ensure a large molar excess.

  • Problem: Poor Reproducibility

    • Cause: Inconsistent injection volume or sample matrix effects.

    • Solution: Ensure the autosampler is functioning correctly. The use of a deuterated internal standard that co-elutes closely with the analyte can compensate for injection variability and matrix-induced signal suppression/enhancement.

  • Expert Insight: The Iodide vs. Hydroxide Salt

    • While Trimethylsulfonium hydroxide (TMSH) is more commonly cited, the iodide salt (TMSI) functions via the same pyrolytic methylation mechanism. The choice between them is often one of commercial availability and specific application requirements. The key advantage of the D9-labeled version, regardless of the counter-ion, is the stable isotope label it imparts for MS analysis.

Conclusion

Derivatization with Trimethyl-D9-sulfonium iodide is a powerful, rapid, and robust technique for the GC-MS analysis of polar, acidic analytes. Its in-situ nature dramatically simplifies sample preparation workflows, making it ideal for high-throughput environments in pharmaceutical development and clinical research. The incorporation of a stable isotope label directly onto the analyte provides an unparalleled level of confidence in mass spectrometric identification and quantification. By understanding the principles of the reaction and following a validated protocol, researchers can successfully apply this method to overcome the challenges of analyzing non-volatile compounds and unlock new efficiencies in their analytical laboratories.

References

  • Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry. (2021). National Institutes of Health. [Link]

  • Trimethylsulfonium hydroxide as derivatization reagent for the chemical investigation of drying oils in works of art by gas chromatography. (2009). ResearchGate. [Link]

  • Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry. (2021). MDPI. [Link]

  • Trace determination of mutagenic alkyl toluenesulfonate impurities via derivatization headspace–GC/MS in an active pharmaceutical ingredient of a candidate drug. (2020). ResearchGate. [Link]

  • Small and Reproducible Isotope Effects during Methylation with Trimethylsulfonium Hydroxide (TMSH): A Convenient Derivatization Method for Isotope Analysis of Negatively Charged Molecules. (2009). ResearchGate. [Link]

  • Derivatization Methods in GC and GC/MS. (2019). IntechOpen. [Link]

  • (PDF) Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry. (2021). ResearchGate. [Link]

  • Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography-Mass Spectrometry. (2021). PubMed. [Link]

  • Use of Gas Chromatography-Mass Spectrometry Techniques (GC-MS, GC-MS/MS and GC-QTOF) for the Characterization of Photooxidation and Autoxidation Products of Lipids of Autotrophic Organisms in Environmental Samples. (2022). National Institutes of Health. [Link]

  • Derivatization for GC-MS analysis?. (2015). ResearchGate. [Link]

  • Pyrolysis Gas Chromatography/Mass Spectrometry (Py-GC/MS). ResearchGate. [Link]

  • Trimethylsilyldiazomethane (TMSD) as a new derivatization reagent for trace analysis of selected non-steroidal anti-inflammatory drugs (NSAIDs) by gas chromatography methods. (2007). PubMed. [Link]

  • (PDF) GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. (2014). ResearchGate. [Link]

  • Uses of Gas Chromatography-Mass Spectrometry (GC-MS) Technique for Analysis of Bioactive Chemical Compounds of Lepidium sativum: A Review. (2017). Research Journal of Pharmacy and Technology. [Link]

  • GC AND GC/MS Your Essential Resource for Columns & Supplies. Agilent. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Academia.edu. [Link]

  • Development and validation of a gas chromatography-mass spectrometry method for determination of sterol oxidation products in edible oils. (2016). RSC Publishing. [Link]

  • Application of Pyrolysis–Gas Chromatography–Mass Spectrometry for the Identification of Polymeric Materials. (2013). LCGC International. [Link]

  • GC and GC/MS Frequently Asked Questions. (2024). Agilent. [Link]

  • In situ methylation of nucleic acids using pyrolysis/mass spectrometry. (1995). PubMed. [Link]

  • GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. Science Publications. [Link]

  • (PDF) A one step GC-MS analysis of medically and environmentally important compounds dissolved in DMSO. (2010). ResearchGate. [Link]

  • A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards. (2023). MDPI. [Link]

Sources

Method

Precision Deuterated Methylation: An Application Guide to Site-Selective Carbohydrate Modification Using Trimethyl-D9-Sulfonium Iodide

Introduction: The Imperative for Precision in Glycoscience Carbohydrates, in their vast complexity, form the cellular "sugar code" that mediates a myriad of biological processes, from cell-cell recognition to pathogen in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in Glycoscience

Carbohydrates, in their vast complexity, form the cellular "sugar code" that mediates a myriad of biological processes, from cell-cell recognition to pathogen invasion. The precise functionalization of these molecules is paramount for deciphering their roles and for the development of novel therapeutics, including vaccines and carbohydrate-based drugs. O-methylation is a fundamental modification that alters the hydrophobicity, solubility, and conformational landscape of a carbohydrate, thereby modulating its biological activity.[1] However, achieving site-selective methylation on a poly-hydroxylated scaffold presents a formidable challenge. Traditional methylation methods often lack selectivity, leading to complex product mixtures that are difficult to separate and characterize.

This guide introduces a robust methodology for the site-selective methylation of carbohydrates, employing Trimethyl-D9-sulfonium iodide in concert with an iron(III) catalytic system. The incorporation of a deuterated methyl group (CD₃) offers a significant advantage for analytical applications, particularly in quantitative mass spectrometry and for probing metabolic pathways. This document provides a comprehensive overview of the underlying chemistry, a detailed experimental protocol, and analytical strategies for researchers, medicinal chemists, and drug development professionals aiming to leverage this powerful tool for precise glycan modification.

The Reagent: Trimethyl-D9-Sulfonium Iodide - Beyond a Simple Methyl Donor

Trimethyl-D9-sulfonium iodide is a deuterated analog of trimethylsulfonium iodide, a potent and versatile methylating agent. The presence of nine deuterium atoms provides a stable isotopic label that is invaluable for a range of applications.

Advantages of the D9-Label:
  • Quantitative Mass Spectrometry: The significant mass shift (+9 Da per methyl group) allows for the use of the deuterated product as an internal standard in isotope dilution mass spectrometry (IDMS) for accurate quantification of its non-deuterated counterpart.[2] This is crucial for pharmacokinetic studies and for determining the extent of methylation with high precision.

  • Metabolic Stability and Mechanistic Studies: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "deuterium kinetic isotope effect" (KIE) can slow down metabolic processes that involve C-H bond cleavage, such as oxidation by cytochrome P450 enzymes.[3][4][][6][7] This property is strategically employed in drug design to enhance the metabolic stability and pharmacokinetic profile of a drug candidate.[] In the context of carbohydrate research, this allows for the tracing of metabolic pathways and the study of enzyme mechanisms with reduced metabolic scrambling of the methyl group.

  • NMR Spectroscopy: While the primary application of the D9-label is in mass spectrometry, the absence of protons on the methyl group simplifies ¹H NMR spectra by removing complex coupling patterns, which can aid in the structural elucidation of the carbohydrate backbone.

The Mechanism: Iron-Catalyzed Site-Selectivity

The site-selectivity of this methylation reaction is achieved through the use of an iron(III) catalyst, such as iron(III) tris(dipivaloylmethanate) [Fe(dpm)₃] or generated in situ from FeCl₃ and dipivaloylmethane.[8] The proposed mechanism hinges on the formation of a transient cyclic iron-chelate with two adjacent hydroxyl groups on the carbohydrate ring. This chelation enhances the nucleophilicity of one of the coordinated hydroxyl groups, directing the methylation to that specific position.

Caption: Proposed mechanism for iron-catalyzed site-selective methylation.

Iron-Catalyzed Methylation Mechanism cluster_0 Catalyst Activation and Chelation cluster_1 Methylation cluster_2 Product Release Carb Carbohydrate Diol Chelate Cyclic Iron-Carbohydrate Intermediate Carb->Chelate Coordination Fe_cat Fe(III) Catalyst Fe_cat->Chelate Methylated_complex Methylated Iron-Carbohydrate Complex Chelate->Methylated_complex Me_reagent Trimethyl-D9-sulfonium Iodide Me_reagent->Methylated_complex CD₃⁺ Transfer Product Site-Selectively Methylated Carbohydrate Methylated_complex->Product Release Fe_cat_regen Fe(III) Catalyst (regenerated) Methylated_complex->Fe_cat_regen Fe_cat_regen->Fe_cat Catalytic Cycle

This directed activation of a specific hydroxyl group is the cornerstone of the method's site-selectivity, offering a predictable and reproducible approach to modifying complex carbohydrates.

Experimental Protocol: Site-Selective Methylation of a Model Carbohydrate

This protocol details the site-selective methylation of a model carbohydrate, methyl 4,6-O-benzylidene-α-D-glucopyranoside, which has a cis-diol at the C2 and C3 positions. The procedure is adapted from the iron-catalyzed methylation using trimethylsulfoxonium iodide and can be applied to Trimethyl-D9-sulfonium iodide.[8][9][10]

Materials and Reagents:
  • Methyl 4,6-O-benzylidene-α-D-glucopyranoside (Substrate)

  • Trimethyl-D9-sulfonium iodide (Methylating Agent)

  • Iron(III) tris(dipivaloylmethanate) [Fe(dpm)₃] (Catalyst)

  • Potassium carbonate (K₂CO₃) (Base)

  • Anhydrous Acetonitrile (ACN)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel GF254)

Reaction Setup and Procedure:

Caption: Experimental workflow for site-selective methylation.

Experimental_Workflow start Start reagents Combine Substrate, Catalyst, Base, and Solvents start->reagents add_methylating Add Trimethyl-D9-sulfonium Iodide reagents->add_methylating reaction Heat Reaction Mixture (e.g., 80°C for 6-12h) add_methylating->reaction monitoring Monitor Reaction by TLC reaction->monitoring monitoring->reaction Incomplete workup Quench, Extract, and Dry monitoring->workup Complete purification Purify by Flash Column Chromatography workup->purification analysis Characterize Product (NMR, MS) purification->analysis end End analysis->end

Sources

Application

A Researcher's Guide to N- and O-Trideuteromethylation of Drugs Using Trimethyl-D₉-sulfonium Iodide

Application Note & Protocol Abstract The strategic incorporation of deuterium into pharmacologically active molecules is a powerful tool in modern drug development, primarily for enhancing pharmacokinetic profiles by lev...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Abstract

The strategic incorporation of deuterium into pharmacologically active molecules is a powerful tool in modern drug development, primarily for enhancing pharmacokinetic profiles by leveraging the kinetic isotope effect. Furthermore, deuterated analogues are indispensable as internal standards for high-sensitivity bioanalytical assays using mass spectrometry. This guide provides a comprehensive overview and detailed protocols for the N- and O-trideuteromethylation of drug candidates and functionalized intermediates using Trimethyl-D₉-sulfonium Iodide (also referred to as Trimethyloxosulphonium Iodide-d₉ or TMSOI-d₉). We will explore the underlying chemical principles, offer step-by-step experimental procedures, and detail the necessary analytical techniques for product validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a practical, efficient, and robust method for introducing the trideuteromethyl (-CD₃) group into target molecules.

Scientific Rationale: The Value of a Deuterated Methyl Group

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, can profoundly influence a drug molecule's behavior in vivo. This is primarily due to the Deuterium Kinetic Isotope Effect (KIE) , where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.

  • Slowing Metabolism: Many drugs are metabolized by Cytochrome P450 (CYP) enzymes, which often involves the cleavage of C-H bonds.[1] Replacing a metabolically labile methyl group (CH₃) with a trideuteromethyl group (CD₃) can significantly slow this process.[2] This reduced rate of metabolism can lead to:

    • Increased drug exposure and half-life.[2]

    • Reduced formation of potentially toxic metabolites, a phenomenon known as "metabolic shunting".[3]

    • Potentially lower required clinical dosage.[2] The FDA's approval of Deutetrabenazine, the first deuterated drug, validated this strategy's clinical potential.[3]

  • Gold-Standard Internal Standards: In quantitative bioanalysis, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), stable isotope-labeled (SIL) compounds are the preferred internal standards.[4][5] A deuterated version of an analyte co-elutes with the non-labeled drug and exhibits nearly identical ionization behavior, allowing it to perfectly correct for variations in sample preparation, matrix effects, and instrument response.[4][6][7] This ensures the highest degree of accuracy and reproducibility in pharmacokinetic and toxicokinetic studies.[4]

Why Trimethyl-D₉-sulfonium Iodide?

While deuterated methyl iodide (CD₃I) is a classic reagent for this transformation, it is also carcinogenic and relatively expensive.[8] Trimethyl-D₉-sulfonium Iodide (TMSOI-d₉) has emerged as a compelling alternative. It is a versatile, cost-effective, and safer electrophilic "-CD₃" source.[9][10] Recent studies have demonstrated its efficacy in solvent-free, mechanochemical methods, highlighting its utility in green chemistry applications.[8][11]

The Reaction: Mechanism and Principles

The trideuteromethylation of heteroatoms like nitrogen and oxygen using TMSOI-d₉ proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism.[7][12]

Causality of Experimental Choices:

  • Deprotonation: The reaction is initiated by a base, which deprotonates the acidic proton on the amine (N-H), phenol (O-H), or carboxylic acid (O-H) of the drug substrate. This creates a potent nucleophile (an anion).

  • Nucleophilic Attack: The resulting anion attacks the electrophilic trideuteromethyl group of the TMSOI-d₉ salt.

  • Displacement: The attack displaces dimethyl sulfoxide-d₆ (DMSO-d₆) as a neutral leaving group, resulting in the formation of the desired N-CD₃ or O-CD₃ bond.

The choice of base is critical and depends on the acidity of the substrate. For weakly acidic nucleophiles like phenols, a moderate base like potassium carbonate (K₂CO₃) is often sufficient and effective.[13] For less acidic substrates like secondary amines or amides, a stronger base may be required to generate the nucleophile in sufficient concentration.

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Drug Drug-XH (X = O, N) Deprotonation Deprotonation: Drug-X⁻ (Nucleophile) Drug->Deprotonation + Base Base Base (e.g., K₂CO₃) TMSOI [(CD₃)₃S=O]⁺ I⁻ (TMSOI-d₉) Attack SN2 Attack Deprotonation->Attack Attacks TMSOI-d₉ Product Drug-X-CD₃ (Trideuteromethylated Drug) Attack->Product Forms Product LeavingGroup (CD₃)₂S=O (DMSO-d₆) Attack->LeavingGroup Releases Leaving Group Salt Base-H⁺ + I⁻ Attack->Salt Forms Salt

Caption: General Sₙ2 mechanism for trideuteromethylation.

Experimental Protocols

Protocol 1: Synthesis of Trimethyl-D₉-sulfonium Iodide (TMSOI-d₉)

This protocol is adapted from established literature procedures and involves two main steps.[13]

Step A: Synthesis of non-deuterated Trimethylsulfoxonium Iodide (TMSOI)

  • Safety: Perform this reaction in a well-ventilated fume hood. Methyl iodide is toxic and a suspected carcinogen. Wear appropriate personal protective equipment (PPE).

  • Combine dimethyl sulfoxide (DMSO, 0.128 mol) and methyl iodide (MeI, 0.3 mol, 2.34 equiv) in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.[13]

  • Heat the mixture at 50 °C with stirring for 72 hours.[13]

  • Cool the reaction mixture to room temperature. A crystalline salt will precipitate.

  • Recover the salt by filtration. Wash the crystals thoroughly with diethyl ether or chloroform to remove unreacted starting materials.[13]

  • Dry the resulting white crystals under vacuum to yield TMSOI (typical yield ~60%).[13]

Step B: Deuteration to form TMSOI-d₉

  • Rationale: The protons on the methyl groups of TMSOI are acidic enough to exchange with deuterium from D₂O, especially when catalyzed by a base.

  • Dissolve the TMSOI from Step A in a minimum amount of deuterium oxide (D₂O).

  • For optimal deuteration, add a catalytic amount of potassium carbonate (K₂CO₃).[13]

  • Heat the solution at 70-80 °C for 8 hours to facilitate H/D exchange.[13]

  • To achieve high isotopic purity (>98%), this recrystallization and heating process in D₂O can be repeated 2-3 times.

  • After the final exchange, cool the solution slowly to allow pure TMSOI-d₉ to crystallize.

  • Filter the crystals, wash sparingly with cold D₂O, and dry thoroughly under high vacuum. The resulting TMSOI-d₉ is now ready for use.

Protocol 2: General Procedure for O-Trideuteromethylation of Phenolic Drugs

This protocol is optimized for substrates containing a phenolic hydroxyl group.

  • Reaction Setup: To an oven-dried reaction vial, add the phenolic substrate (1.0 equiv), Trimethyl-D₉-sulfonium Iodide (TMSOI-d₉, 1.5 equiv), and potassium carbonate (K₂CO₃, 1.5 equiv).[13]

  • Solvent/Conditions: For a solvent-free mechanochemical approach, the vial can be agitated in a ball mill.[11] Alternatively, for a solution-phase reaction, add a suitable polar aprotic solvent (e.g., DMF, DMSO) until the substrate is dissolved.

  • Reaction Execution: Heat the mixture to 110 °C with vigorous stirring.[13] Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-4 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the pure O-trideuteromethylated drug.

Protocol 3: General Procedure for N-Trideuteromethylation of Amines and Amides

This protocol is a starting point for substrates containing primary or secondary amines or amides. Reaction conditions, particularly the choice of base, may require further optimization.

  • Reaction Setup: To an oven-dried reaction vial, add the amine/amide substrate (1.0 equiv) and TMSOI-d₉ (1.5-2.0 equiv).

  • Solvent and Base: Add a polar aprotic solvent (e.g., DMF). Add a suitable base. For amines and amides, a stronger base than K₂CO₃, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), may be necessary to achieve efficient deprotonation.[13] Caution: NaH reacts violently with water; ensure all reagents and glassware are anhydrous.

  • Reaction Execution: Heat the mixture, typically between 80-120 °C, with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with an appropriate organic solvent.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography or preparative HPLC.

Optimization and Data Presentation

The efficiency of the trideuteromethylation can vary based on the substrate's electronic properties and steric hindrance.[13] A summary of typical starting conditions is provided below.

Substrate TypeReagent (equiv)Base (equiv)Typical ConditionsExpected Deuteration
PhenolsTMSOI-d₉ (1.5)K₂CO₃ (1.5)110 °C, 2-4 h>90%[11]
Carboxylic AcidsTMSOI-d₉ (1.5)K₂CO₃ (1.5)80-100 °C, 1-3 h>90%[11]
Primary/Secondary AminesTMSOI-d₉ (2.0)NaH (2.0)80-120 °C, 4-8 hVariable, requires optimization
SulfonamidesTMSOI-d₉ (2.0)KOH (2.0)Microwave, 10-15 minHigh[14]

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// Edges Start -> Reagents; Reagents -> Reaction; Reaction -> Monitor; Monitor -> Reaction [label=" Incomplete"]; Monitor -> Workup [label=" Complete"]; Workup -> Purify; Purify -> Analyze; Analyze -> Product; }

Caption: A typical experimental workflow for trideuteromethylation.

Analytical Characterization: Validating Your Product

Rigorous analytical characterization is essential to confirm the success of the reaction, determine the yield, and, most importantly, quantify the level of deuterium incorporation (isotopic purity).[6] A combination of techniques provides a complete picture.[15]

Analytical TechniquePurpose & Key Information
¹H NMR Spectroscopy Confirms structural integrity. Shows the disappearance of the acidic N-H or O-H proton signal. The integration of the remaining signals relative to an internal standard is used to quantify yield.
High-Resolution Mass Spectrometry (HRMS) Provides the most accurate confirmation of trideuteromethylation.[16] A mass increase of 3.0188 Da (3 x 1.00628 Da for D vs H) relative to the starting material should be observed. Analysis of the isotopic cluster allows for precise calculation of deuterium incorporation.[16]
²H (Deuterium) NMR Spectroscopy Directly observes the deuterium signal, confirming its presence in the molecule. The chemical shift provides information about the electronic environment of the -CD₃ group.[6]
LC-MS Used for reaction monitoring and purity assessment. The deuterated product will have a distinct mass but should co-elute with any remaining starting material, confirming its identity.[4]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Insufficiently strong base. 2. Low reaction temperature. 3. Sterically hindered substrate. 4. Deactivated TMSOI-d₉ reagent (moisture).1. Screen stronger bases (e.g., NaH, t-BuOK). 2. Increase temperature gradually. 3. Increase reaction time and/or reagent equivalents. 4. Ensure reagent is stored in a desiccator and used under anhydrous conditions.
Incomplete Reaction 1. Insufficient reaction time. 2. Stoichiometry of reagents is too low.1. Extend the reaction time, monitoring by LC-MS. 2. Increase the equivalents of TMSOI-d₉ and base to 2.0 or 2.5.
Low Deuterium Incorporation (<90%) 1. Incomplete H/D exchange during TMSOI-d₉ synthesis. 2. Presence of protic impurities (e.g., water) in the reaction.1. Repeat the deuteration step (Protocol 1B) for the TMSOI-d₉ reagent. 2. Use oven-dried glassware and anhydrous solvents. Ensure the base is dry.
Multiple Products Formed 1. Substrate has multiple potential methylation sites. 2. Side reactions or degradation at high temperatures.1. Use protecting groups for more reactive sites if chemoselectivity is an issue. 2. Attempt the reaction at a lower temperature for a longer duration.

Conclusion

The N- and O-trideuteromethylation of drug molecules using Trimethyl-D₉-sulfonium Iodide is a highly effective and practical method for synthesizing deuterated analogues. This approach offers significant advantages in safety and cost over traditional reagents like CD₃I. The protocols outlined in this guide provide a robust framework for researchers to modify drug candidates for pharmacokinetic studies or to produce high-purity internal standards for bioanalytical assays. With careful optimization and rigorous analytical validation, this technique is a valuable addition to the medicinal chemist's toolkit.

References

  • N- and O-Trideuteromethylation of Drugs and Intermediates with Trimethyloxosulphonium Iodide-d9 Enabled by a Mechanochemical Syn. (2025). Sus. Circ. Now. Available at: [Link]

  • (PDF) N- and O-Trideuteromethylation of Drugs and Intermediates with Trimethyloxosulphonium Iodide-d9 Enabled by a Mechanochemical Synthesis - ResearchGate. (2025). ResearchGate. Available at: [Link]

  • Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (n.d.). ResolveMass Laboratories Inc.. Available at: [Link]

  • Zhang, X., et al. (2025). Trimethylsulfoxonium iodide: a green methylating agent for site-selective methylation of carbohydrates. Green Chemistry. Available at: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (n.d.). ResolveMass Laboratories Inc.. Available at: [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. (n.d.). ResolveMass Laboratories Inc.. Available at: [Link]

  • Sulfonium-based precise alkyl transposition reactions - PMC - PubMed Central. (2023). PubMed Central. Available at: [Link]

  • The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - NIH. (n.d.). National Institutes of Health. Available at: [Link]

  • Trimethylsulfonium bromide and its use for the methylation of phenols - Sciencemadness Discussion Board. (2011). Sciencemadness.org. Available at: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. (2025). YouTube. Available at: [Link]

  • Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing). (2021). Royal Society of Chemistry. Available at: [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - YouTube. (2025). YouTube. Available at: [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). sajcr.org. Available at: [Link]

  • Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - NIH. (n.d.). National Institutes of Health. Available at: [Link]

  • Microwave-Assisted Efficient Methylation of Alkyl and Arenesulfonamides with Trimethylsulfoxonium Iodide and KOH | Request PDF - ResearchGate. (2025). ResearchGate. Available at: [Link]

  • N- and O-Trideuteromethylation of Drugs and Intermediates with Trimethyloxosulphonium Iodide-d 9 Enabled by a Mechanochemical Synthesis | Scilit. (n.d.). Scilit. Available at: [Link]

  • Sulfonium based alkyl group transposition reactions and electrophilic alkylation reagents. - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed. (2022). PubMed. Available at: [Link]

  • Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry - ResearchGate. (2022). ResearchGate. Available at: [Link]

  • Small and Reproducible Isotope Effects during Methylation with Trimethylsulfonium Hydroxide (TMSH): A Convenient Derivatization Method for Isotope Analysis of Negatively Charged Molecules | Request PDF - ResearchGate. (2025). ResearchGate. Available at: [Link]

  • Trideuteromethylation Enabled by a Sulfoxonium Metathesis Reaction - PMC - NIH. (n.d.). National Institutes of Health. Available at: [Link]

  • Optimized selective N-methylation of peptides on solid support - PubMed. (2005). PubMed. Available at: [Link]

  • Trideuteromethylation Enabled by a Sulfoxonium Metathesis Reaction. (2019). organic-chemistry.org. Available at: [Link]

  • Mechanism of DNA methylation-directed histone methylation by KRYPTONITE - PMC. (n.d.). PubMed Central. Available at: [Link]

  • Drug Metabolism: An In-Depth Exploration - Open Access Journals. (2023). openaccessjournals.com. Available at: [Link]

  • Pathways of Drug Metabolism Part 2 of 2 with Dr. Deanna Kroetz - YouTube. (2021). YouTube. Available at: [Link]

  • Altered DNA methylation: a secondary mechanism involved in carcinogenesis - PubMed. (n.d.). PubMed. Available at: [Link]

  • Dimethyl sulfoxide - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • The Biochemistry of Drug Metabolism – An Introduction - OUCI. (n.d.). ouci.dntb.gov.ua. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

common side reactions with Trimethyl-D9-sulfonium iodide in methylation

Technical Support Center: Trimethyl-D9-sulfonium Iodide Introduction Welcome to the technical support guide for Trimethyl-D9-sulfonium iodide ((CD₃)₃S⁺I⁻). This document is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Trimethyl-D9-sulfonium Iodide

Introduction

Welcome to the technical support guide for Trimethyl-D9-sulfonium iodide ((CD₃)₃S⁺I⁻). This document is designed for researchers, scientists, and drug development professionals utilizing this valuable isotopic labeling reagent for methylation. Trimethyl-D9-sulfonium iodide serves as a robust and often safer alternative to traditional methylating agents like deuterated methyl iodide (CD₃I) or dimethyl sulfate[1][2]. Its primary application is the introduction of a trideuteromethyl (-CD₃) group onto various nucleophiles, a critical transformation for tracking metabolic pathways, altering pharmacokinetic profiles, and conducting mechanistic studies.

This guide provides field-proven insights into common side reactions, troubleshooting strategies, and best practices to ensure the success and integrity of your experiments. We will delve into the causality behind experimental choices, moving beyond simple procedural steps to empower you with a deeper understanding of the reaction chemistry.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, mechanism, and safety of Trimethyl-D9-sulfonium iodide.

Q1: What is the primary mechanism of methylation using Trimethyl-D9-sulfonium iodide?

The reaction proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism. First, a suitable base deprotonates the substrate (e.g., a phenol, amine, or thiol) to generate a potent nucleophile. This nucleophile then attacks one of the electrophilic deuterated methyl groups of the sulfonium salt. The resulting substitution displaces dimethyl-D6-sulfide, a neutral and relatively volatile molecule, as the leaving group.

Methylation Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Substrate-H Substrate-H Nu Substrate⁻ (Nucleophile) Substrate-H->Nu + Base Base Base Base-H Base-H⁺ Reagent (CD₃)₃S⁺I⁻ Nu->Reagent Product Substrate-CD₃ Nu->Product + (CD₃)₃S⁺I⁻ Byproduct (CD₃)₂S

Caption: Sₙ2 methylation pathway.

Q2: How should I properly store and handle Trimethyl-D9-sulfonium iodide?

Proper storage is critical for maintaining the reagent's efficacy.

  • Storage: The salt should be stored in a tightly sealed container in a cool, dry, and dark place[3][4]. It is hygroscopic and can be light-sensitive, so protection from moisture and light is paramount[4][5].

  • Handling: Always handle the reagent in a well-ventilated area or fume hood[6]. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[4]. Avoid creating dust. The compound is classified as a skin and eye irritant and may cause respiratory irritation[3][6].

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases during storage, as this can lead to premature decomposition or unintended reactions[5][6].

Q3: Is Trimethyl-D9-sulfonium iodide a safer alternative to reagents like methyl iodide?

Yes, it is generally considered a safer and more environmentally benign option. Unlike the highly volatile, carcinogenic, and toxic methyl iodide[7], Trimethyl-D9-sulfonium iodide is a solid salt with low volatility, reducing inhalation risk. While it is an irritant, it is not classified as a probable or confirmed human carcinogen[4][8]. This makes it a preferred "green" methylating agent in many applications[1].

Q4: What is the fate of the sulfonium salt in the reaction? What byproducts are formed?

For every mole of methyl group transferred, one mole of dimethyl-D6-sulfide ((CD₃)₂S) is generated. This is the primary byproduct of the desired methylation reaction. Unreacted Trimethyl-D9-sulfonium iodide is a salt and can typically be removed during an aqueous workup due to its water solubility[3].

Part 2: Troubleshooting Guide

Even with a robust reagent, experimental challenges can arise. This guide provides a systematic approach to diagnosing and solving common issues.

Symptom / Problem Probable Cause(s) Recommended Solutions & Scientific Rationale
1. Low or No Product Yield A. Incomplete Deprotonation: The base is not strong enough to deprotonate the substrate, or it has been deactivated by moisture. For methylation to occur, a potent nucleophile must be generated.Solution: Select a base with a pKa higher than that of the substrate. For phenols or alcohols, sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective. For less acidic substrates, stronger bases may be needed. Ensure all glassware is oven- or flame-dried and use anhydrous solvents. Bases like K₂CO₃ are hygroscopic and may require drying before use[7].
B. Steric Hindrance: The nucleophilic site on your substrate is sterically encumbered, slowing the Sₙ2 attack.Solution: Increase the reaction temperature to provide more energy to overcome the activation barrier. Prolong the reaction time. If the reaction still fails, the steric hindrance may be too great for this specific reagent, and an alternative synthetic route should be considered.
C. Reagent Degradation: The Trimethyl-D9-sulfonium iodide has degraded due to improper storage.Solution: Use a fresh bottle of the reagent or one that has been stored correctly (cool, dry, dark place). Perform a small-scale control reaction with a simple, known substrate (e.g., phenol) to verify the reagent's activity.
2. Formation of Unexpected Side Products A. Ylide Formation: In the presence of a strong base, the sulfonium salt itself can be deprotonated at one of the methyl groups to form a sulfur ylide, (CD₃)₂(S=O)CD₂[9][10]. If your substrate or an impurity contains a carbonyl group, this ylide can act as a nucleophile in a Corey-Chaykovsky reaction to form an epoxide[11].Solution: Control the stoichiometry of the base carefully (typically 1.0-1.2 equivalents). Employ reverse addition: add the base to the substrate first to ensure it is consumed, then add the sulfonium salt. Maintaining a lower reaction temperature during base addition can also suppress ylide formation.
B. Over-Methylation: The substrate contains multiple nucleophilic sites (e.g., a diol or a primary amine) that are being methylated indiscriminately.Solution: Use a stoichiometric amount of the methylating reagent (e.g., 1.0 equivalent for mono-methylation). If selectivity is still an issue, a protecting group strategy is advised to block other reactive sites before methylation.
3. Difficult Product Purification A. Persistent Byproducts: The dimethyl-D6-sulfide byproduct has a distinct odor and can sometimes be difficult to remove completely from the desired product.Solution: Dimethyl-D6-sulfide is volatile. After aqueous workup to remove salts, it can typically be removed by rotary evaporation. For higher-boiling products, co-evaporation with a low-boiling solvent (like dichloromethane or pentane) can be effective. If the odor persists, a charcoal treatment of the product solution followed by filtration may be necessary.
B. Emulsion During Workup: The reaction mixture forms a stable emulsion during aqueous extraction, preventing clear phase separation.Solution: This is common in reactions containing salts and polar aprotic solvents like DMF or DMSO. Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. The increased ionic strength of the aqueous phase will help break the emulsion and "salt out" the organic components.
Troubleshooting Workflow Diagram

Troubleshooting Flowchart cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting start Reaction Outcome Unsatisfactory q1 Low or No Yield? start->q1 q2 Side Products Observed? q1->q2 No a1 Verify Base Strength & Anhydrous Conditions q1->a1 Yes b1 Check for Carbonyls (Ylide Reaction) q2->b1 Yes end Optimize & Repeat q2->end No a2 Increase Temperature / Time for Steric Hindrance a3 Test Reagent on Control Substrate a3->end b2 Adjust Base Stoichiometry & Addition Method b3 Consider Protecting Group Strategy b3->end

Caption: A logical workflow for troubleshooting common methylation issues.

Key Side Reaction: Ylide Formation and Epoxidation

Side Reaction cluster_0 Ylide Formation cluster_1 Corey-Chaykovsky Reaction Reagent (CD₃)₃S⁺I⁻ Ylide (CD₃)₂S=CD₂ (Sulfur Ylide) Reagent->Ylide + Strong Base Base Strong Base (e.g., NaH) Ketone R₂C=O (Carbonyl) Ylide->Ketone Epoxide Epoxide Product Ylide->Epoxide + R₂C=O Byproduct (CD₃)₂S

Sources

Optimization

troubleshooting low yield in Trimethyl-D9-sulfonium iodide labeling reactions

A Guide for Senior Application Scientists Welcome to the technical support center for Trimethyl-D9-sulfonium Iodide (TMSOI-d9) labeling reactions. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Senior Application Scientists

Welcome to the technical support center for Trimethyl-D9-sulfonium Iodide (TMSOI-d9) labeling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their isotopic labeling experiments. As your virtual Senior Application Scientist, my goal is to provide you with the in-depth, field-proven insights necessary to resolve common challenges and ensure the success of your work.

Troubleshooting Guide: From Reagents to Results

This section addresses specific issues encountered during TMSOI-d9 labeling in a question-and-answer format. We will explore the causality behind each experimental parameter, empowering you to make informed decisions.

Q1: My reaction yield is low or zero. How can I verify the integrity of my Trimethyl-D9-sulfonium Iodide reagent?

A low or non-existent yield often points to an issue with one of the starting materials. Trimethyl-D9-sulfonium Iodide is generally a stable, crystalline solid, but improper handling or storage can compromise its reactivity.

Core Directive: Always validate your key reagent before troubleshooting downstream parameters.

Troubleshooting Steps:

  • Visual Inspection: Check the reagent's appearance. It should be a white to off-white crystalline solid. Significant discoloration could indicate decomposition.

  • Storage Conditions: Confirm the reagent has been stored under recommended conditions. TMSOI-d9 should be stored at room temperature, protected from moisture and light.[1] Prolonged exposure to humidity can lead to hydration and reduced efficacy. While stable for extended periods, it is best practice to re-analyze the chemical purity after three years.

  • Solubility Check: TMSOI-d9 is soluble in polar solvents like water and DMSO. If you observe poor solubility in these solvents, it may suggest contamination or degradation.

  • NMR Analysis (The Definitive Check): The most reliable method to confirm the identity and purity of your TMSOI-d9 is through ¹H NMR spectroscopy. In a suitable deuterated solvent (e.g., D₂O or DMSO-d₆), you should observe a singlet corresponding to the nine equivalent deuterium atoms, with minimal peaks from residual protons or impurities. The chemical purity should be at least 98%.[2]

Workflow for Reagent Verification

start Low / No Yield Observed check_storage Verify Storage Conditions (Room Temp, Dry, Dark) start->check_storage visual_inspect Visually Inspect Reagent (White Crystalline Solid?) check_storage->visual_inspect nmr_check Perform QC via ¹H NMR (Confirm Structure & Purity) visual_inspect->nmr_check reagent_ok Reagent is Valid nmr_check->reagent_ok Purity & Structure OK reagent_bad Order New Reagent nmr_check->reagent_bad Degradation or Impurities Found proceed Proceed to Troubleshoot Reaction Conditions reagent_ok->proceed

Caption: Troubleshooting workflow for TMSOI-d9 reagent validation.

Q2: My TMSOI-d9 reagent is fine, but my substrate is not being labeled. What substrate characteristics could be hindering the reaction?

The success of the methylation reaction is critically dependent on the nucleophilicity of the target functional group on your substrate. TMSOI-d9 is an electrophilic methylating agent that participates in Sₙ2 reactions.

Core Directive: The substrate must possess a sufficiently nucleophilic site that can be deprotonated under the reaction conditions without leading to decomposition.

Key Considerations:

  • Acidity (pKa) of the Target Site: The reaction typically requires a base to deprotonate the substrate, generating a nucleophilic anion. The pKa of the target functional group (e.g., phenol, thiol, amine) must be low enough to be deprotonated by the chosen base but not so low that the resulting anion is too stable and non-nucleophilic.

  • Steric Hindrance: Sₙ2 reactions are highly sensitive to steric bulk. If the target functional group is sterically hindered, the TMSOI-d9 molecule may not be able to approach the reaction center, resulting in a low yield.

  • Competing Functional Groups: If your substrate has multiple potentially nucleophilic sites, you may observe a mixture of products or preferential labeling at the most accessible and nucleophilic site. For instance, phenols, thiophenols, and acidic amines are readily methylated.[3]

  • Substrate Stability: Ensure your substrate is stable to the basic conditions and temperature of the reaction. Base-sensitive functional groups may degrade, leading to a complex reaction mixture and low yield of the desired product.

Protocol: Small-Scale Test Reaction

Before committing to a large-scale reaction, perform a small-scale test with your substrate and a control substrate (e.g., 4-nitrophenol) in parallel. This will help you determine if the issue lies with your specific substrate or the overall reaction setup.

  • Reaction Setup: In two separate vials, add the substrate (0.1 mmol) and the control substrate.

  • Add Reagents: To each vial, add TMSOI-d9 (0.12 mmol, 1.2 equiv) and a suitable base such as K₂CO₃ (0.2 mmol, 2.0 equiv) in a polar aprotic solvent like DMF or DMSO (1 mL).

  • Reaction Conditions: Stir the reactions at a moderate temperature (e.g., 65-80°C) for 4-18 hours.[4]

  • Analysis: Monitor both reactions by LC-MS or TLC. If the control reaction proceeds successfully while your test reaction fails, the issue is likely specific to your substrate.

Q3: I'm observing incomplete conversion. How do I optimize the base and solvent system for my reaction?

The choice of base and solvent is crucial for achieving high yields. The primary role of the base is to deprotonate the substrate, while the solvent must solubilize the reagents and facilitate the Sₙ2 reaction.

Core Directive: The base must be strong enough to deprotonate the substrate but not so strong that it promotes side reactions. The solvent should be polar and aprotic.

Base Selection: The effectiveness of a base can be substrate-dependent. A screening of different bases is often a valuable optimization step.[5]

BaseTypical SubstratesNotes
K₂CO₃ / Cs₂CO₃ Phenols, Thiols, Carboxylic AcidsMild, effective, and widely used for many applications.[5][6] A good starting point for most substrates.
NaH Alcohols, less acidic N-H bondsA very strong, non-nucleophilic base. Requires anhydrous conditions. Can sometimes lead to side reactions.[5]
t-BuOK Sterically hindered substratesA strong, sterically hindered base. Useful when milder bases fail.[5]
KOH PhenolsA strong base, but its use can sometimes result in lower yields compared to carbonates.[5]

Solvent Selection: Polar aprotic solvents are ideal as they solvate the cation (K⁺, Na⁺, etc.) while leaving the substrate's anion relatively free to act as a nucleophile.

  • Recommended: DMSO, DMF, THF, DCE.[6]

  • To Avoid: Protic solvents (water, methanol, ethanol) can compete with the substrate for methylation, leading to the formation of deuterated solvent byproducts and reducing the yield of the desired product. However, some specific protocols for N-heterocycle methylation in water have been developed.[7]

Simplified Sₙ2 Mechanism

cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (Sₙ2) R-XH R-XH R-X- R-X⁻ R-XH->R-X- + Base Base Base Base-H+ Base-H⁺ RX- R-X⁻ Product R-X-CD₃ RX-->Product + (CD₃)₃S⁺-I⁻ TMSOI (CD₃)₃S⁺-I⁻ DMSO (CD₃)₂S=O

Caption: General mechanism for TMSOI-d9 methylation.

Frequently Asked Questions (FAQs)

What is the typical isotopic purity of commercial Trimethyl-D9-sulfonium iodide? Commercial TMSOI-d9 typically has a high isotopic enrichment, often 99 atom % D or greater.[2]

How should I properly store Trimethyl-D9-sulfonium iodide? Store it at room temperature in a tightly sealed container, protected from light and moisture.[1]

What functional groups are most amenable to methylation with TMSOI-d9? Phenols, thiophenols, carboxylic acids, and acidic amines (like indoles or sulfonamides) are excellent substrates.[3] The reaction can also be used for C-H methylation of certain activated methylene compounds.[3][7]

Can this reagent be used as a substitute for CD₃I? Yes, TMSOI-d9 is often used as a safer, non-volatile, and easier-to-handle alternative to deuterated methyl iodide (CD₃I) or dimethyl sulfate ((CD₃)₂SO₄).[3]

References

  • Kharkar, P. S., et al. (2025). N- and O-Trideuteromethylation of Drugs and Intermediates with Trimethyloxosulphonium Iodide-d9 Enabled by a Mechanochemical Synthesis. ResearchGate. [Link]

  • Kharkar, P. S., et al. (2025). N- and O-Trideuteromethylation of Drugs and Intermediates with Trimethyloxosulphonium Iodide-d9 Enabled by a Mechanochemical Syn. Sustainability and Circularity NOW. [Link]

  • Zhang, X., et al. (2025). Trimethylsulfoxonium iodide: a green methylating agent for site-selective methylation of carbohydrates. Green Chemistry, 27, 1652-1657. [Link]

  • Gicquiaux, A., et al. (2011). Isotopic labeling of metabolites in drug discovery applications. Journal of Chromatography B, 879(17-18), 1249-1260. [Link]

  • Agency for Toxic Substances and Disease Registry. (2004). Analytical Methods for Strontium. Toxicological Profile for Strontium. [Link]

  • Shen, Z., et al. (2019). Trideuteromethylation Enabled by a Sulfoxonium Metathesis Reaction. Organic Letters, 21(2), 448-452. [Link]

  • ChemEurope. (n.d.). Johnson-Corey-Chaykovsky reaction. chemeurope.com. [Link]

  • Agency for Toxic Substances and Disease Registry. (2004). Analytical Methods for Iodine. Toxicological Profile for Iodine. [Link]

  • Eigner, S., et al. (2023). Late-stage labeling of diverse peptides and proteins with iodine-125. RSC Medicinal Chemistry, 14(10), 1956-1967. [Link]

  • Al-Hadedi, A. A. M., & Al-Zoubi, R. M. (2021). S-methylation of organosulfur substrates: A comprehensive overview. ResearchGate. [Link]

  • Organic Chemistry Portal. (2019). Trideuteromethylation Enabled by a Sulfoxonium Metathesis Reaction. organic-chemistry.org. [Link]

  • Rog-Finistrosa, C., et al. (2023). Trialkylammonium salt degradation: implications for methylation and cross-coupling. Organic & Biomolecular Chemistry, 21(3), 520-528. [Link]

  • Ghosh, P., et al. (2020). Sulfoxonium ylides for direct methylation of N-heterocycles in water. ResearchGate. [Link]

  • Chen, J., et al. (2023). Substrate scope: alkylation with sulfonium reagents. Reaction conditions I. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Byproducts in Trimethyl-D9-sulfoxonium Iodide Reactions

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for Trimethyl-D9-sulfoxonium Iodide. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for Trimethyl-D9-sulfoxonium Iodide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your reactions. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and minimize byproduct formation.

Frequently Asked Questions (FAQs)
Q1: What is the difference between Trimethyl-D9-sulfonium iodide and Trimethyl-D9-sulfoxonium iodide?

This is a critical point of clarification. While structurally similar, these two reagents have distinct applications.

  • Trimethyl-D9-sulfonium iodide, [(CD₃)₃S]⁺I⁻: This is a deuterated sulfonium salt. It can serve as a source for the CD₃⁺ electrophile in some methylation reactions, though it is less commonly used than other methylating agents.

  • Trimethyl-D9-sulfoxonium iodide, [(CD₃)₃SO]⁺I⁻: This is a deuterated sulfoxonium salt, which contains an oxygen atom double-bonded to the sulfur. This is the reagent of primary interest for many synthetic applications, as it is the stable precursor to dimethyloxosulfonium methylide-d6, [(CD₃)₂(SO)CH₂], a key reagent in the Corey-Chaykovsky reaction for synthesizing deuterated epoxides and cyclopropanes.[1][2]

This guide will focus on Trimethyl-D9-sulfoxonium iodide (TMSOI-d9) due to its broader synthetic utility and the nuances involved in its application.

Q2: What are the most common impurities or byproducts I should be aware of when using TMSOI-d9?

Byproduct formation can arise from the reagent itself or from the reaction conditions. Key species to monitor include:

  • Incompletely Deuterated Reagent: The synthesis of TMSOI-d9 involves H-D exchange.[3] Incomplete exchange results in a mixture of isotopologues (d0 to d9), which can complicate the analysis of your final product and reduce the isotopic purity of the desired deuterated molecule.

  • Dimethyl Sulfoxide (DMSO): As the starting material for TMSOI-d9 synthesis, residual DMSO may be present if purification is inadequate.

  • Decomposition Products: TMSOI is known to be incompatible with oxidizing agents, which can lead to its decomposition.[4] When heated, it may also emit toxic sulfur oxide vapors.[5]

  • Products of Ylide Side Reactions: The ylide generated from TMSOI-d9 is a strong nucleophile. If other electrophiles are present in the reaction mixture (e.g., impurities in the solvent or substrate), it can lead to undesired side products.

  • Over-alkylation Products: In methylation reactions, the substrate may be methylated at more than one site if stoichiometry and reaction conditions are not carefully controlled.

Q3: How can I verify the quality and isotopic purity of my TMSOI-d9 reagent?

Verifying reagent quality is the first step in any successful experiment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most direct method to assess isotopic purity. A high-quality TMSOI-d9 sample should show a significant reduction or absence of the proton signal corresponding to the methyl groups (around 3.8 ppm for the non-deuterated form). The residual proton signal can be integrated against a known internal standard to quantify the degree of deuteration.

  • Mass Spectrometry (MS): Techniques like LC-MS can be used to confirm the mass of the cation, verifying the incorporation of deuterium atoms.[6][7] This is also an excellent tool for identifying byproducts in your reaction mixture.

Troubleshooting Guide: From Low Yields to Unexpected Products

This section addresses specific problems you may encounter during your experiments.

Problem: My reaction is sluggish, and the final yield is lower than expected.

Low yields are often traced back to one of three areas: reagent integrity, base activation, or reaction conditions.

G cluster_reagent Reagent Integrity cluster_base Base & Ylide Generation cluster_conditions Reaction Parameters start Low Yield or Inconsistent Results reagent 1. Verify Reagent Quality start->reagent nmr Run ¹H NMR & MS on TMSOI-d9 reagent->nmr base 2. Assess Base & Ylide Formation base_choice Is the base appropriate for the substrate? base->base_choice conditions 3. Optimize Reaction Conditions temp Is the temperature optimal? conditions->temp incomplete_d Incomplete Deuteration? nmr->incomplete_d degraded Degradation Products Present? nmr->degraded incomplete_d->base No repurify Action: Repurify TMSOI-d9 via D₂O Recrystallization incomplete_d->repurify Yes degraded->base No new_reagent Action: Use Fresh, Properly Stored Reagent degraded->new_reagent Yes base_quality Is the base anhydrous and active? base_choice->base_quality Yes change_base Action: Select a different base (see Table 1) base_choice->change_base No base_quality->conditions Yes dry_base Action: Use freshly opened/dried base and anhydrous solvent base_quality->dry_base No solvent Is the solvent anhydrous and compatible? temp->solvent Yes adjust_temp Action: Adjust temperature. Cool for ylide addition, then warm as needed. temp->adjust_temp No change_solvent Action: Use high-purity, anhydrous solvent. solvent->change_solvent No

Caption: Troubleshooting workflow for low-yield reactions.

Cause A: Compromised Reagent Quality The deuteration of Trimethylsulfoxonium iodide is an equilibrium process. If not driven to completion, the resulting reagent will have lower isotopic purity.[3] Furthermore, the compound is light-sensitive and can degrade if not stored properly.[5]

  • Solution: Always verify the isotopic enrichment of a new batch of TMSOI-d9 using ¹H NMR. If significant protonated material is detected, consider recrystallizing the salt from fresh, high-purity D₂O with a catalytic amount of a base like K₂CO₃ to drive the H-D exchange to completion.[3] Store the reagent in an amber vial, under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator.

Cause B: Inefficient Ylide Formation The conversion of TMSOI-d9 to its corresponding ylide is the crucial activation step for Corey-Chaykovsky reactions. This requires a strong, non-nucleophilic base. The choice of base can be critical and is often substrate-dependent.[3]

  • Solution: Sodium hydride (NaH) is a common and effective base for generating the ylide.[1] Ensure you are using a fresh dispersion of NaH in mineral oil and wash it with anhydrous hexane or pentane before use to remove the oil. The reaction must be performed under strictly anhydrous and anaerobic conditions. Other bases, such as potassium tert-butoxide (t-BuOK), can also be effective.[3] The electronic nature of your substrate can influence the optimal choice.[3]

Table 1: Effect of Different Bases on Trideuteromethylation Reactions

Base Relative Effectiveness Comments Reference
K₂CO₃ Good to Excellent A milder, effective base, particularly in mechanochemical and high-temperature applications.[3] [3]
Na₂CO₃ Moderate Can result in lower yields compared to K₂CO₃ but may offer better isotopic incorporation in some cases.[3] [3]
NaH Excellent The standard choice for generating the Corey-Chaykovsky reagent in solution at lower temperatures. Requires strict anhydrous conditions.[1][2] [1][2]
t-BuOK Moderate A strong, soluble base. Effectiveness can be substrate-dependent.[3] [3]

| KOH | Ineffective/Poor | Generally not effective for this transformation.[3] |[3] |

Cause C: Suboptimal Temperature Ylide formation is often performed at 0 °C or room temperature, but the subsequent reaction with the electrophile (e.g., a ketone) can be sensitive to temperature.

  • Solution: Add your electrophile to the pre-formed ylide solution at a controlled temperature (e.g., 0 °C) to prevent rapid, exothermic reactions that can lead to byproducts. After the initial addition, the reaction may need to be gently warmed to room temperature or slightly above to proceed to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.

Key Experimental Protocols
Protocol 1: Synthesis and Purification of High-Purity TMSOI-d9

This protocol is adapted from established methods and is designed to maximize isotopic purity.[3]

G cluster_step1 Step 1: Synthesis of TMSOI-h9 cluster_step2 Step 2: Isolation cluster_step3 Step 3: Deuteration s1 Reflux DMSO and CH₃I (e.g., 50-70°C, 48-72h) under N₂ atmosphere s2 Cool reaction mixture Filter the resulting crystals s1->s2 s3 Wash crystals with anhydrous diethyl ether or CHCl₃ s2->s3 s4 Dissolve TMSOI-h9 in excess D₂O with catalytic K₂CO₃ s3->s4 s5 Heat mixture (e.g., 70-80°C, 8h) s4->s5 s6 Cool slowly to recrystallize Isolate pure TMSOI-d9 s5->s6

Caption: Workflow for TMSOI-d9 synthesis and purification.

Methodology:

  • Synthesis of TMSOI-h9: In a round-bottom flask under a nitrogen atmosphere, combine dimethyl sulfoxide (DMSO, 1.0 equiv) and methyl iodide (CH₃I, ~2.3 equiv).[3] Heat the mixture at 50 °C for 72 hours.[3] A white precipitate will form.

  • Isolation: Allow the reaction to cool to room temperature. Collect the crystalline solid by vacuum filtration. Wash the crystals thoroughly with anhydrous diethyl ether or chloroform to remove unreacted starting materials.[3]

  • Deuteration: Transfer the crude TMSOI-h9 to a clean flask. Add a catalytic amount of potassium carbonate (K₂CO₃) and a significant excess of deuterium oxide (D₂O). Heat the mixture to 70-80 °C for 8 hours to allow for H-D exchange.[3]

  • Final Purification: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization. Collect the pure TMSOI-d9 crystals by vacuum filtration, wash with a small amount of cold D₂O, and dry thoroughly under high vacuum. Store the final product under an inert atmosphere, protected from light.

Protocol 2: General Procedure for Corey-Chaykovsky Epoxidation with TMSOI-d9

This protocol details the in situ generation of the deuterated ylide and its reaction with a ketone.[2]

G cluster_preparation Ylide Formation cluster_reaction Epoxidation cluster_workup Workup & Purification prep1 Suspend washed NaH in anhydrous DMSO under Argon at 0°C prep2 Slowly add solid TMSOI-d9 to the NaH suspension prep1->prep2 prep3 Stir at RT until H₂ evolution ceases (ylide solution forms) prep2->prep3 react1 Cool ylide solution to 0°C prep3->react1 react2 Add ketone (substrate) dropwise via syringe react1->react2 react3 Allow to warm to RT Monitor reaction by TLC/LC-MS react2->react3 work1 Quench reaction with saturated aq. NH₄Cl react3->work1 work2 Extract with an organic solvent (e.g., Ethyl Acetate) work1->work2 work3 Dry, concentrate, and purify (e.g., column chromatography) work2->work3

Caption: Experimental workflow for a Corey-Chaykovsky reaction.

Methodology:

  • Preparation of Ylide: In a flame-dried, three-neck flask under an argon atmosphere, suspend sodium hydride (NaH, 60% dispersion in oil, 1.1 equiv, previously washed with anhydrous hexane) in anhydrous DMSO. Cool the suspension to 0 °C in an ice bath.

  • Ylide Generation: Slowly add solid Trimethyl-D9-sulfoxonium iodide (TMSOI-d9, 1.1 equiv) portion-wise to the stirred NaH suspension.

  • Reaction Incubation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for approximately 1 hour, or until the evolution of hydrogen gas has ceased. This indicates the formation of the dimethyloxosulfonium methylide-d6 ylide.

  • Substrate Addition: Cool the resulting ylide solution back to 0 °C. Add a solution of your ketone or aldehyde substrate (1.0 equiv) in a minimal amount of anhydrous DMSO dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Carefully quench the reaction by pouring it into a beaker of cold, saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography to yield the desired deuterated epoxide.

References
  • Wikipedia. (n.d.). Trimethylsulfoxonium iodide. Retrieved from [Link]

  • Zhang, T., et al. (2020). Request PDF: Trimethylsulfoxonium Iodide. ResearchGate. This is inferred from a discussion on the incompatibility of TMSOI with oxidizing agents like PbI₂. [Link]

  • Jedrzejewski, W., & Ciesielski, W. (n.d.). Coulometric determination of sulphur compounds using the induced iodine-azide reaction. Biblioteka Nauki. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Analytical Methods for Strontium. Toxicological Profile for Strontium. [Link]

  • Veeprho. (n.d.). Trimethyl-D9-Sulfonium (Iodide). Retrieved from [Link]

  • Reddit user discussion on r/Chempros. (2020). Methylation using iodomethane. This source provides practical advice on handling related reagents and conditions, such as the need for anhydrous setups. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Provides general context on analytical methods in small molecule development. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • Zhang, Z., et al. (2019). Recent Advances in Iodine-Mediated Radical Reactions. PubMed Central, NIH. Provides context on iodine-related reactivity. [Link]

  • PubChem, NIH. (n.d.). Trimethylsulfonium iodide. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Trimethyl-D9-sulfonium Iodide Methylation

Welcome to the technical support center for optimizing methylation reactions using Trimethyl-D9-sulfonium iodide (D9-TMSI). This guide is designed for researchers, chemists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing methylation reactions using Trimethyl-D9-sulfonium iodide (D9-TMSI). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this critical labeling technique. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Section 1: Fundamental Principles & Frequently Asked Questions

This section addresses the core concepts of D9-TMSI methylation, providing the foundational knowledge needed for successful experimentation.

Q1: What is Trimethyl-D9-sulfonium iodide (D9-TMSI) and why is it used?

A1: Trimethyl-D9-sulfonium iodide is a deuterated methylating agent. It is an isotopic analog of trimethylsulfonium iodide, where all nine hydrogen atoms on the methyl groups are replaced with deuterium (D). Its primary application is in introducing a trideuteromethyl (-CD₃) group onto a substrate molecule.

The incorporation of deuterium is a key strategy in drug development to alter the metabolic profile of a drug candidate. The carbon-deuterium bond is stronger than a carbon-hydrogen bond, which can slow down metabolic pathways involving C-H bond cleavage (a phenomenon known as the Kinetic Isotope Effect). This can lead to an increased in vivo half-life and improved pharmacokinetic properties of the drug.[1] D9-TMSI serves as a source for the -CD₃ group, similar to how reagents like deuterated methyl iodide (CD₃I) are used.[2]

Q2: What is the underlying mechanism of methylation with D9-TMSI?

A2: The reaction is a nucleophilic substitution, specifically an SN2 (bimolecular nucleophilic substitution) reaction. The process involves two key steps:

  • Deprotonation: A base is used to remove a proton from the substrate (e.g., from a phenol, amine, or thiol), creating a potent nucleophile (an alkoxide, amide, or thiolate anion).

  • Nucleophilic Attack: The newly formed anion attacks one of the electron-deficient trideuteromethyl groups of the positively charged D9-TMSI. This attack displaces a neutral molecule of di(trideuteromethyl) sulfide, [(CD₃)₂S], as a leaving group, resulting in the formation of the desired deuterated product.

The choice of base and solvent is critical as it directly influences the efficiency of both steps.[3]

SN2_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Substrate_H Substrate-XH (e.g., R-OH, R-NH₂, R-SH) Nucleophile Substrate-X⁻ (Nucleophile) Substrate_H->Nucleophile + Base Base Base Protonated_Base Base-H⁺ D9_TMSI (CD₃)₃S⁺ I⁻ (D9-TMSI) Nucleophile->D9_TMSI Nucleophilic Attack Product Substrate-CD₃ (Methylated Product) D9_TMSI->Product + Substrate-X⁻ Leaving_Group (CD₃)₂S (Leaving Group) D9_TMSI->Leaving_Group

Caption: General SN2 mechanism for D9-TMSI methylation.

Section 2: General Experimental Protocol for Phenol Methylation

This protocol provides a robust starting point for the O-methylation of a phenolic substrate. It is designed as a self-validating system, with clear checkpoints for optimization.

Materials:

  • Phenolic Substrate (1.0 eq)

  • Trimethyl-D9-sulfonium iodide (D9-TMSI) (1.2 - 1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.0 - 3.0 eq)[1]

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried to remove residual moisture, which can consume the methylating agent and deactivate the base.[3]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add the phenolic substrate (1.0 eq) and anhydrous potassium carbonate (2.0 - 3.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve/suspend the reactants. A typical concentration is 0.1-0.5 M with respect to the substrate.

  • Reagent Addition: Add D9-TMSI (1.2 - 1.5 eq) to the stirring mixture.

  • Heating: Heat the reaction mixture to 80-110 °C.[1] The optimal temperature will depend on the reactivity of the substrate.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water. If your product is soluble in a non-polar organic solvent, you can perform an extraction (e.g., with ethyl acetate or dichloromethane).

    • Wash the organic layer sequentially with water and brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure trideuteromethylated product.

  • Characterization: Confirm the structure and deuterium incorporation using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Section 3: Troubleshooting Guide

Encountering issues? This guide provides a systematic approach to identifying and resolving common problems in D9-TMSI methylation reactions.

Troubleshooting_Workflow Start Problem: Low or No Yield Check_Base Is the Base Strong/Soluble Enough? Start->Check_Base Evaluate Check_Solvent Is the Solvent Appropriate? Start->Check_Solvent Check_Conditions Are Temp/Time Sufficient? Start->Check_Conditions Check_Reagents Are Reagents Anhydrous? Start->Check_Reagents Check_Base->Check_Solvent Yes Sol_Base Solution: Use a stronger or more soluble base (NaH, Cs₂CO₃). Ensure base is finely powdered. Check_Base->Sol_Base No Check_Solvent->Check_Conditions Yes Sol_Solvent Solution: Switch to a more polar aprotic solvent (e.g., DMF, DMSO) to improve solubility and rate. Check_Solvent->Sol_Solvent No Check_Conditions->Check_Reagents Yes Sol_Conditions Solution: Increase temperature (e.g., to 110 °C). Increase reaction time. Check_Conditions->Sol_Conditions No Sol_Reagents Solution: Use oven-dried glassware. Use anhydrous solvents and reagents. Store reagents properly. Check_Reagents->Sol_Reagents No

Caption: A logical workflow for troubleshooting low-yield methylation reactions.

Q: My reaction shows very low conversion to the product. What should I check first?

A: Low conversion is often linked to inefficient deprotonation of the substrate. The primary factors to investigate are the base and the reaction conditions.

  • Base Strength & Solubility: Potassium carbonate (K₂CO₃) is a common and effective base, but its effectiveness depends on the acidity (pKa) of your substrate. For less acidic protons (e.g., some secondary amines or hindered phenols), a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary.[1] However, be aware that stronger bases can lead to side reactions. Also, ensure the base is finely powdered to maximize surface area.

  • Moisture: Water will react with strong bases and can hydrolyze the methylating agent. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.[3] Carbonate bases are often hygroscopic and should be dried before use.[3][4]

  • Temperature: SN2 reactions are often slow at room temperature. Increasing the temperature to 80-110 °C can significantly increase the reaction rate.[1]

Q: I see my starting material being consumed, but the yield of the desired product is low, and I have multiple other spots on my TLC plate. What is happening?

A: This suggests the formation of side products. Consider the following possibilities:

  • Multiple Reactive Sites: If your substrate has more than one potential site for methylation (e.g., multiple hydroxyl or amine groups), you may be getting a mixture of mono-, di-, or tri-methylated products. To favor mono-methylation, you can try using a stoichiometric amount (1.0-1.1 eq) of D9-TMSI.

  • N- vs. O-Methylation: In molecules containing both -OH and -NH groups, selectivity can be an issue. The reaction conditions, particularly the base and solvent, can be tuned to favor one over the other. Generally, O-methylation is favored under basic conditions.

  • Substrate/Product Instability: The reaction conditions (high temperature, strong base) might be degrading your starting material or product. Try running the reaction at a lower temperature for a longer period.

Q: My mass spec analysis shows incomplete deuterium incorporation (e.g., -CD₂H or -CDH₂ peaks). Why is this happening?

A: This indicates H/D (Hydrogen/Deuterium) exchange. While D9-TMSI itself is stable, the issue may arise from the synthesis of the reagent or from trace amounts of proton sources in the reaction. Ensure the D9-TMSI is of high isotopic purity (>98%). Running the reaction under strictly anhydrous conditions is the best way to prevent back-exchange.

Section 4: Advanced Optimization Parameters

Fine-tuning your reaction can dramatically improve yield and purity. Here, we compare key reaction components.

Table 1: Comparison of Common Bases for Methylation
BaseStrength (pKa of conj. acid)Common SolventsKey Considerations
K₂CO₃ ~10.3DMF, Acetone, AcetonitrileGood for phenols and carboxylic acids. Heterogeneous, requires efficient stirring. Must be anhydrous.[1][3]
Cs₂CO₃ ~10.3DMF, THF, AcetoneMore soluble than K₂CO₃, often leading to faster and cleaner reactions, but more expensive.[4]
NaH ~36THF, DMFVery strong, non-nucleophilic base. Good for alcohols and less acidic amines. Reacts violently with water; handle with extreme care.[1]
t-BuOK ~19THF, t-BuOHStrong, sterically hindered base. Can promote elimination side reactions in some substrates.[1]
KOH ~15.7Water, AlcoholsStrong base, but the presence of water (from the hydroxide) can be problematic for the methylating agent.[1]
Table 2: Influence of Solvents on SN2 Methylation
SolventTypeDielectric Constant (ε)Key Characteristics
DMF Polar Aprotic37Excellent for SN2. Solubilizes many organic substrates and inorganic salts. High boiling point.[3]
DMSO Polar Aprotic47Similar to DMF, can accelerate SN2 reactions even further. Can be difficult to remove during workup.
Acetonitrile Polar Aprotic38Good alternative to DMF/DMSO with a lower boiling point, making it easier to remove.
Acetone Polar Aprotic21Less polar than DMF, may result in slower reaction rates. Can be "wet" and should be dried before use.[3]
THF Polar Aprotic7.6Less polar, often used with strong bases like NaH. Must be rigorously dried.[3]

Expert Insight: The choice of solvent is a balance. Polar aprotic solvents like DMF and DMSO are superior for SN2 reactions because they solvate the cation (e.g., K⁺ from K₂CO₃) while leaving the nucleophilic anion relatively "naked" and reactive. This significantly accelerates the rate of nucleophilic attack.[3]

References

  • Kharkar, P. S., et al. (2025). N- and O-Trideuteromethylation of Drugs and Intermediates with Trimethyloxosulphonium Iodide-d9 Enabled by a Mechanochemical Syn. Sustainability & Circularity NOW, 2. Available at: [Link]

  • ResearchGate. (2025). (PDF) N- and O-Trideuteromethylation of Drugs and Intermediates with Trimethyloxosulphonium Iodide-d9 Enabled by a Mechanochemical Synthesis. Available at: [Link]

  • Reddit r/Chempros. (2020). Methylation using iodomethane. Available at: [Link]

  • RSC Publishing. (n.d.). Trimethylsulfoxonium iodide: a green methylating agent for site-selective methylation of carbohydrates. Available at: [Link]

  • ResearchGate. (2004). Method for optimizing methylation-specific PCR. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Epoxide synthesis by sulfonium ylide addition. Available at: [Link]

  • PubMed Central (PMC). (n.d.). DNA methylation methods: global DNA methylation and methylomic analyses. Available at: [Link]

  • PubMed Central (PMC) - NIH. (2019). A Practical Guide to the Measurement and Analysis of DNA Methylation. Available at: [Link]

  • Fisher Scientific. (n.d.). Trimethyl-d9-sulfonium Iodide, TRC 10 mg. Available at: [Link]

  • ResearchGate. (2012). Microwave-Assisted Efficient Methylation of Alkyl and Arenesulfonamides with Trimethylsulfoxonium Iodide and KOH. Available at: [Link]

  • PubMed Central (PMC) - NIH. (n.d.). H3K9 trimethylation in active chromatin restricts the usage of functional CTCF sites in SINE B2 repeats. Available at: [Link]

  • PubMed Central (PMC) - NIH. (2021). Current Advances in DNA Methylation Analysis Methods. Available at: [Link]

  • Frontiers. (2023). Epitype-inducing temperatures drive DNA methylation changes during somatic embryogenesis in the long-lived gymnosperm Norway spruce. Available at: [Link]

  • PubMed. (2019). A Practical Guide to the Measurement and Analysis of DNA Methylation. Available at: [Link]

  • MDPI. (n.d.). Temperature-Wise Calibration Increases the Accuracy of DNA Methylation Levels Determined by High-Resolution Melting (HRM). Available at: [Link]

  • Juniper Publishers. (2018). Use of Methyliodide in o-Methylation of organic compounds. Available at: [Link]

  • MDPI. (n.d.). Current Challenges of Methylation-Based Liquid Biopsies in Cancer Diagnostics. Available at: [Link]

  • PubMed. (2010). Peptide quantitation with methyl iodide isotopic tags and mass spectrometry. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Mechanism of DNA methylation-directed histone methylation by KRYPTONITE. Available at: [Link]

  • PubMed. (1995). Altered DNA methylation: a secondary mechanism involved in carcinogenesis. Available at: [Link]

  • PubMed Central (PMC). (n.d.). The control of gene expression and cell identity by H3K9 trimethylation. Available at: [Link]

  • Organic Chemistry Portal. (2022). A Mild Heteroatom (O-, N-, and S-) Methylation Protocol Using Trimethyl Phosphate (TMP)-Ca(OH)2 Combination. Available at: [Link]

  • PubMed Central (PMC) - NIH. (n.d.). Recent Advances in Iodine-Mediated Radical Reactions. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Safe Handling and Disposal of Trimethyl-D9-sulfonium Iodide

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of Trimethyl-D9-sulfonium iodide. Our focus is on ensuring scientific...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of Trimethyl-D9-sulfonium iodide. Our focus is on ensuring scientific integrity, operational safety, and environmental responsibility throughout your experiments.

Introduction: Understanding Trimethyl-D9-sulfonium Iodide

Trimethyl-D9-sulfonium iodide is a deuterated organosulfur compound. Like other sulfonium salts, it is utilized in various organic synthesis applications, often as a precursor or reagent.[1] Its deuterated nature makes it particularly useful in mechanistic studies and as an internal standard in mass spectrometry-based analyses. However, its reactivity and chemical properties necessitate careful handling and disposal to mitigate potential hazards.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with Trimethyl-D9-sulfonium iodide?

A1: The primary hazards include irritation to the skin, eyes, and respiratory system.[2] Direct contact with the solid or its dust can cause redness and discomfort. Inhalation of dust particles may lead to irritation of the nasal passages and throat. Ingestion is also considered harmful.

Q2: What immediate first aid measures should be taken in case of exposure?

A2: In case of:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.

Q3: Can I neutralize Trimethyl-D9-sulfonium iodide in the lab before disposal?

A3: Currently, there are no widely validated and published protocols for the chemical neutralization of small quantities of Trimethyl-D9-sulfonium iodide in a standard laboratory setting that are guaranteed to be safe and effective. While industrial processes for neutralizing related compounds exist, these are not directly transferable to a research environment. Therefore, attempting to neutralize this compound without a validated procedure could lead to unforeseen hazardous reactions. The safest and most compliant method of disposal is to treat it as hazardous waste.

Q4: Are there any specific storage conditions I need to be aware of?

A4: Yes, Trimethyl-D9-sulfonium iodide should be stored in a tightly closed container in a cool, dry, and well-ventilated area. It is also noted to be light-sensitive, so protection from light is recommended. Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Caking or clumping of the solid reagent Absorption of moisture from the air (hygroscopic nature).Ensure the container is always tightly sealed when not in use. Store in a desiccator if the laboratory environment is humid.
Inconsistent experimental results Degradation of the reagent due to improper storage (exposure to light or moisture).Always store the compound as recommended. For sensitive experiments, consider using a freshly opened container or qualifying the reagent's purity before use.
Visible dust generation during handling Static electricity or turbulent airflow.Handle the solid in a fume hood with the sash at an appropriate height to minimize air turbulence. Use anti-static tools if available. Avoid pouring the powder from a height.

Experimental Protocols

Personal Protective Equipment (PPE) Protocol

Before handling Trimethyl-D9-sulfonium iodide, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves for any tears or punctures before use.

  • Body Protection: A lab coat, fully buttoned.

  • Respiratory Protection: In cases of significant dust generation or inadequate ventilation, a NIOSH-approved respirator may be necessary.

Diagram: Personal Protective Equipment (PPE) Workflow

PPE_Workflow cluster_prep Preparation cluster_donning Donning PPE cluster_handling Chemical Handling cluster_doffing Doffing PPE start Enter Lab ppe_check Assess Hazards start->ppe_check lab_coat Don Lab Coat ppe_check->lab_coat gloves Wear Gloves lab_coat->gloves goggles Wear Goggles gloves->goggles respirator Use Respirator (if needed) goggles->respirator handle_chemical Handle Trimethyl-D9-sulfonium iodide respirator->handle_chemical remove_gloves Remove Gloves handle_chemical->remove_gloves remove_goggles Remove Goggles remove_gloves->remove_goggles remove_coat Remove Lab Coat remove_goggles->remove_coat wash_hands Wash Hands remove_coat->wash_hands

Caption: Workflow for donning and doffing PPE.

Spill Management Protocol

In the event of a spill of Trimethyl-D9-sulfonium iodide, follow these steps:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Containment:

    • Wear appropriate PPE as outlined above.

    • For small spills, gently cover the solid with an absorbent material to prevent dust from becoming airborne.

    • Carefully sweep the spilled material and absorbent into a designated hazardous waste container. Avoid creating dust.[3]

  • Decontamination:

    • Wipe the spill area with a damp cloth or paper towel. Be careful not to spread the contamination.

    • Place all contaminated cleaning materials into the hazardous waste container.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Diagram: Spill Response Workflow

Spill_Response spill Spill Occurs alert Alert Others spill->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill (Cover & Sweep) ppe->contain decontaminate Decontaminate Area contain->decontaminate dispose Dispose of Waste decontaminate->dispose report Report to EHS dispose->report end Resume Work Safely report->end

Caption: Step-by-step spill response procedure.

Waste Disposal Protocol

All waste containing Trimethyl-D9-sulfonium iodide, including contaminated materials, must be disposed of as hazardous waste.

  • Waste Collection:

    • Collect all solid waste, including unused reagent and contaminated items (e.g., weigh boats, gloves, absorbent pads), in a clearly labeled, sealable, and chemically compatible container.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.

  • Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "Trimethyl-D9-sulfonium iodide".

    • Include the approximate amount of the chemical in the container.

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is away from general traffic and incompatible materials.

  • Disposal Request:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste manifest and pickup scheduling.[4]

Important Note on Iodide Waste: Iodide-containing compounds should not be disposed of down the drain.[5] Improper disposal can have adverse environmental effects. Always follow hazardous waste regulations for iodide-containing materials.[6]

References

  • U.S. Department of Health and Human Services. (2004). Toxicological Profile for Iodine. Agency for Toxic Substances and Disease Registry. [Link]

  • Tonge, S. E., et al. (2015). Sulfonium salts as leaving groups for aromatic labelling of drug-like small molecules with fluorine-18. Scientific Reports, 5, 9941. [Link]

  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses. [Link]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Environmental Health & Radiation Safety. [Link]

  • Case Western Reserve University. (2023). Environmental Health and Safety Disposal of Iodine. [Link]

Sources

Optimization

preventing moisture contamination in Trimethyl-D9-sulfonium iodide reactions

Welcome to the technical support center for Trimethyl-d9-sulfonium iodide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing, diagnosing, and re...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Trimethyl-d9-sulfonium iodide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing, diagnosing, and resolving issues related to moisture contamination in your experiments. Adherence to these protocols is critical for ensuring reaction success, reproducibility, and the integrity of your results.

Introduction: The Critical Role of Anhydrous Conditions

Trimethyl-d9-sulfonium iodide, like many sulfonium salts, is a powerful reagent in synthetic chemistry, valued for its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2] However, its efficacy is fundamentally dependent on the stringent exclusion of water. Moisture can act as a competing nucleophile, leading to hydrolysis of the sulfonium salt, formation of unwanted byproducts, and ultimately, reduced yields or complete reaction failure.[3] This guide provides a self-validating system of protocols to maintain the anhydrous conditions necessary for success.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures and traces them back to potential sources of moisture contamination.

Issue 1: Low or No Product Yield

  • Symptom: Your reaction yields are consistently lower than expected, or the reaction fails to proceed to completion.

  • Probable Cause: The most likely culprit is the presence of water, which can decompose the Trimethyl-d9-sulfonium iodide or react with other sensitive reagents in your mixture.

  • Solution Workflow:

    • Solvent Purity Check: Do not assume "anhydrous" solvents from commercial suppliers are perfectly dry, especially if the bottle has been opened previously.[4] Quantify the water content of your solvent using Karl Fischer titration, which is the gold standard for accurate moisture determination.[5][6][7]

    • Reagent Handling Audit: Review your handling procedure for Trimethyl-d9-sulfonium iodide. As a hygroscopic solid, it should be weighed and dispensed rapidly in a low-humidity environment or, ideally, inside a glovebox.[8][9][10]

    • Atmospheric Integrity: Ensure your reaction is conducted under a robust inert atmosphere (Argon or Nitrogen). If using a balloon, ensure it is purged correctly. For highly sensitive reactions, a Schlenk line or glovebox is strongly recommended.[11][12]

Issue 2: Inconsistent Results and Poor Reproducibility

  • Symptom: Repetitions of the same experiment give significantly different results.

  • Probable Cause: Variable amounts of moisture are being introduced between experimental runs. This can stem from inconsistent technique or environmental fluctuations (e.g., changes in lab humidity).

  • Solution Workflow:

    • Standardize Glassware Preparation: All glassware must be rigorously dried before use. The two primary methods are:

      • Oven-Drying: Place glassware in an oven at >120 °C for at least 12 hours. Assemble the apparatus while still hot and allow it to cool under a stream of dry inert gas.[13]

      • Flame-Drying: Assemble the apparatus and heat it under vacuum with a heat gun or a gentle Bunsen burner flame until all visible moisture is gone. Allow it to cool under an inert atmosphere.[13]

    • Implement a Strict Inert Atmosphere Protocol: Use a Schlenk line for all transfers of anhydrous solvents and reagents. This provides a much higher degree of atmospheric control than simple balloon techniques.[14][15]

Issue 3: Formation of Unexpected Byproducts

  • Symptom: NMR or LC-MS analysis reveals the presence of unexpected impurities, potentially including dimethyl-d6-sulfoxide or other hydrolysis products.

  • Probable Cause: Direct reaction of Trimethyl-d9-sulfonium iodide with water. Sulfide compounds are known to be susceptible to hydrolysis.[16][17]

  • Solution Workflow:

    • Pre-dry Starting Materials: If your substrate or other reagents are potentially hygroscopic, dry them under high vacuum before introducing them to the reaction.[4]

    • Glovebox Operation: For the most critical reactions, performing the entire experimental setup and reagent addition inside a glovebox with low (<1 ppm) H₂O levels is the most reliable way to exclude moisture.[14][18][19]

Troubleshooting Decision Tree

The following diagram outlines a logical flow for diagnosing moisture-related issues.

G start Low Yield / Inconsistent Results check_solvent Step 1: Verify Solvent Anhydrousness (Karl Fischer Titration) start->check_solvent solvent_ok Solvent Water Content < 10 ppm? check_solvent->solvent_ok redry_solvent Action: Re-dry Solvent (e.g., over activated molecular sieves) solvent_ok->redry_solvent No check_reagent Step 2: Audit Reagent Handling solvent_ok->check_reagent Yes redry_solvent->check_solvent reagent_ok Handled Under Inert Atmosphere? check_reagent->reagent_ok glovebox Action: Use Glovebox or Schlenk Techniques for Weighing reagent_ok->glovebox No check_glassware Step 3: Review Glassware Prep reagent_ok->check_glassware Yes glovebox->check_reagent glassware_ok Properly Oven/Flame-Dried? check_glassware->glassware_ok redry_glassware Action: Re-dry Glassware and Assemble Hot glassware_ok->redry_glassware No check_atmosphere Step 4: Evaluate Inert Atmosphere glassware_ok->check_atmosphere Yes redry_glassware->check_glassware atmosphere_ok Using Schlenk Line? check_atmosphere->atmosphere_ok upgrade_atmosphere Action: Upgrade from Balloon to Schlenk Line atmosphere_ok->upgrade_atmosphere No success Problem Resolved atmosphere_ok->success Yes upgrade_atmosphere->success

Caption: Troubleshooting workflow for moisture contamination.

Part 2: Frequently Asked Questions (FAQs)

Q1: How should I store Trimethyl-d9-sulfonium iodide?

A: Store the reagent in its original, tightly sealed container at room temperature.[20] The container should be placed inside a desiccator or a glovebox to protect it from atmospheric moisture.[8][10]

Q2: What is the best way to dry solvents for my reaction?

A: The choice of desiccant depends on the solvent. For many common solvents like THF or Dichloromethane, activated 3Å molecular sieves are highly effective.[21] Add freshly activated sieves to your solvent and allow it to stand for at least 48 hours. For more rigorous drying, consider a solvent purification system (Grubbs-style apparatus).[22]

SolventRecommended Drying AgentTypical Residual Water Content (ppm)Reference
Tetrahydrofuran (THF)Activated 3Å Molecular Sieves< 10[21]
Dichloromethane (DCM)Calcium Hydride (CaH₂) followed by distillation< 10[23]
Acetonitrile (MeCN)Activated 3Å Molecular Sieves< 10[21]
TolueneSodium/Benzophenone< 5[23]

Q3: Can I use a nitrogen balloon instead of a Schlenk line?

A: A nitrogen balloon is acceptable for reactions that are only moderately sensitive to moisture.[24] However, it provides a static blanket of nitrogen and does not offer the same level of protection as a Schlenk line, which allows for multiple vacuum/inert gas cycles to thoroughly remove atmospheric contaminants. For reactions involving Trimethyl-d9-sulfonium iodide, a Schlenk line or glovebox is the authoritative recommendation.[11][25]

Q4: How do I properly set up a reaction under an inert atmosphere using a Schlenk line?

A: The following protocol ensures a robustly anhydrous and anaerobic reaction environment.

Protocol: Inert Atmosphere Reaction Setup
  • Glassware Preparation: Ensure all glassware (reaction flask, condenser, etc.) is oven or flame-dried.

  • Assembly: Assemble the apparatus while hot and immediately connect it to the Schlenk line via a gas inlet adapter.

  • Evacuate-Refill Cycles: Carefully open the stopcock to the vacuum line to evacuate the apparatus. Once evacuated, switch the stopcock to the inert gas line to refill the flask. Repeat this cycle three to five times to ensure all atmospheric gases and residual moisture are removed.[15]

  • Reagent Addition:

    • Solids: Add solid reagents like Trimethyl-d9-sulfonium iodide under a positive flow of inert gas. To do this, briefly remove a stopper while increasing the inert gas flow to prevent air ingress. Alternatively, and preferably, weigh and add solids inside a glovebox.[15][26]

    • Liquids: Add anhydrous solvents and liquid reagents via a gas-tight syringe through a rubber septum.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_inert Inerting cluster_addition Reagent Addition A 1. Oven/Flame-Dry All Glassware B 2. Assemble Apparatus While Hot A->B C 3. Connect to Schlenk Line B->C D 4. Perform 3-5 Evacuate-Refill Cycles C->D E 5. Add Solid Reagents (under positive pressure or in glovebox) D->E F 6. Add Anhydrous Solvents (via syringe) E->F G 7. Commence Reaction F->G

Caption: Standard workflow for setting up an anhydrous reaction.

References

  • O'Brien, C. J., Tellez, J. L., Nixon, Z. S., & Kang, L. J. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews. [Link]

  • Barrio, P., & Herrera, R. P. (2016). Synthetic Applications of Sulfonium Salts. Advanced Synthesis & Catalysis. [Link]

  • Vila, J., et al. (2022). Sulfonium and Selenonium Salts as Noncovalent Organocatalysts for the Multicomponent Groebke–Blackburn–Bienaymé Reaction. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Reactivity modes of sulfonium salts. [Link]

  • RWTH Publications. (2022). Reactivity of Aryl Sulfonium Salts in Pd catalysis. [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. [Link]

  • Wipf Group, University of Pittsburgh. (n.d.). Techniques for Handling Air-Sensitive Compounds. [Link]

  • Test Equipment and Measurement Instrument Blog. (n.d.). Learn the Six Methods For Determining Moisture. [Link]

  • HepatoChem. (n.d.). How do you handle hygroscopic salts?. [Link]

  • Frontiers. (2022). Moisture Stability of Sulfide Solid-State Electrolytes. [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]

  • University of Colorado Boulder. (n.d.). Drying Organic Solutions. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. [Link]

  • ResearchGate. (2022). (PDF) Moisture Stability of Sulfide Solid-State Electrolytes. [Link]

  • ACS Publications. (n.d.). A glove box system for the manipulation of air sensitive compounds. [Link]

  • Mettler Toledo. (n.d.). Guide to Moisture Analysis. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • National Institutes of Health. (n.d.). Concerted Influence of H2O and CO2: Moisture Exposure of Sulfide Solid Electrolyte Li4SnS4. [Link]

  • ResearchGate. (2025). Moisture Stability of Sulfide Solid Electrolytes: Systematic Comparison and Mechanistic Insight. [Link]

  • The Research Group of Yves Rubin. (2018). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. [Link]

  • Neilson Lab. (n.d.). The manipulation of air.sensitive compounds. [Link]

  • Reddit. (n.d.). Inert atmosphere Technique : r/chemistry. [Link]

  • Reddit. (n.d.). How do you guys prepare solutions of hygroscopic chemicals? : r/labrats. [Link]

  • Wikipedia. (n.d.). Moisture analysis. [Link]

  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). [Link]

  • ResearchGate. (2016). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?. [Link]

  • Wikipedia. (n.d.). Hydrogen sulfide. [Link]

  • Sciencemadness Wiki. (2023). Drying solvents. [Link]

  • News-Medical.Net. (2018). Moisture Analysis Techniques. [Link]

  • JoVE. (2015). Video: Preparing Anhydrous Reagents and Equipment. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Solubility of Trimethyl-D9-sulfonium Iodide

Welcome to the technical support center for Trimethyl-D9-sulfonium iodide (Trim-D9-SI). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Trimethyl-D9-sulfonium iodide (Trim-D9-SI). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this valuable isotopic labeling reagent in their chemical reactions. As a Senior Application Scientist, I have compiled this resource to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding the handling of Trimethyl-D9-sulfonium iodide.

Q1: Why is my Trimethyl-D9-sulfonium iodide not dissolving in the reaction solvent?

A1: Trimethyl-D9-sulfonium iodide, like many sulfonium salts, is a salt with a significant ionic character. Its solubility is governed by the principle of "like dissolves like." It tends to be more soluble in polar solvents that can effectively solvate both the positively charged sulfonium cation and the iodide anion. If you are using a nonpolar or weakly polar solvent, you will likely encounter solubility issues.

Q2: What are the best starting solvents for dissolving Trimethyl-D9-sulfonium iodide?

A2: Polar aprotic solvents are generally the best starting point. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent choices and are often used in reactions involving sulfonium salts[1][2]. Polar protic solvents like methanol and ethanol can also be effective[3].

Q3: Can I heat the mixture to improve solubility?

A3: Gentle heating can be an effective method to increase the solubility of Trimethyl-D9-sulfonium iodide. However, it is crucial to be aware of the thermal stability of the reagent and other components in your reaction mixture. Trimethylsulfonium iodide decomposes at temperatures around 203-207 °C[3]. It is advisable to conduct a small-scale test to determine the optimal temperature that improves solubility without causing degradation.

Q4: I've dissolved the reagent, but it crashes out of solution when I add other reactants. What should I do?

A4: This is a common issue that can be caused by a change in the overall polarity of the solvent mixture upon the addition of a less polar reactant or solvent. In this case, you may need to consider using a co-solvent system or a phase-transfer catalyst to maintain the solubility of all reaction components.

In-Depth Troubleshooting Guides

If the initial FAQs have not resolved your issue, the following in-depth guides provide more detailed strategies and protocols.

Guide 1: Systematic Solvent Screening

The first step in troubleshooting poor solubility is a systematic approach to solvent selection. The choice of solvent is critical as it can significantly influence reaction rates and outcomes.

Rationale: The polarity of the solvent plays a crucial role in dissolving ionic compounds like Trimethyl-D9-sulfonium iodide. A solvent with a higher dielectric constant can better stabilize the charged ions, leading to greater solubility.

Protocol for Solvent Screening:

  • Small-Scale Tests: In separate small vials, attempt to dissolve a small, known amount of Trimethyl-D9-sulfonium iodide (e.g., 5-10 mg) in a measured volume (e.g., 0.5 mL) of each of the following solvents.

  • Observation: Gently agitate the vials at room temperature and observe the solubility. Note if the solid dissolves completely, partially, or not at all.

  • Gentle Heating: If the solid does not dissolve at room temperature, gently heat the vials to a slightly elevated temperature (e.g., 40-50 °C) and observe any changes in solubility.

  • Data Compilation: Record your observations in a table to compare the effectiveness of each solvent.

Solubility Profile of Trimethylsulfonium Iodide (Qualitative)

SolventPolarityExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO)HighHighA good starting point for many reactions.[1][2]
Dimethylformamide (DMF)HighHighAnother excellent choice for dissolving sulfonium salts.
Methanol/EthanolHighGoodCan be effective, but the protic nature may affect some reactions.[3]
AcetonitrileMedium-HighModerateMay require gentle heating or a co-solvent.
Tetrahydrofuran (THF)MediumLow to ModerateOften used in combination with a more polar co-solvent.[2]
Dichloromethane (DCM)Low-MediumLowGenerally not a good solvent for sulfonium salts on its own.
TolueneLowVery LowUnlikely to be an effective solvent.

This table provides a general guideline. Empirical testing is always recommended.

Guide 2: The Co-Solvent Approach

When a single solvent does not provide the desired solubility for all reactants, a co-solvent system can be a powerful solution.

Rationale: A co-solvent system involves mixing a good solvent for your Trimethyl-D9-sulfonium iodide (e.g., DMSO) with a solvent that is compatible with your other reactants but may be a poor solvent for the salt. This creates a solvent mixture with an intermediate polarity that can accommodate all components.

Experimental Protocol for a Co-Solvent System (Example: Methylation of a Phenol):

  • Initial Dissolution: Dissolve the Trimethyl-D9-sulfonium iodide in a minimal amount of a high-polarity solvent like DMF.

  • Substrate Solution: In a separate flask, dissolve your substrate (e.g., a phenol) and other reagents in a less polar solvent that is miscible with DMF, such as THF.

  • Controlled Addition: Slowly add the solution of Trimethyl-D9-sulfonium iodide to the reaction mixture containing the substrate with vigorous stirring.

  • Monitor for Precipitation: Observe the reaction mixture closely for any signs of precipitation.

  • Optimization: If precipitation occurs, you may need to adjust the ratio of the co-solvents. Start with a higher proportion of the more polar solvent and gradually decrease it in subsequent experiments to find the optimal balance. A common starting point is a 1:1 or 1:2 ratio of the polar to less-polar solvent.

CoSolvent_Workflow A Poor solubility of Trim-D9-SI in reaction solvent B Dissolve Trim-D9-SI in minimal high-polarity solvent (e.g., DMF) A->B C Dissolve substrate in compatible, less-polar solvent (e.g., THF) A->C D Slowly add Trim-D9-SI solution to substrate solution with stirring B->D C->D E Reaction proceeds in homogeneous solution D->E Success F Precipitation Occurs D->F Failure G Adjust co-solvent ratio (increase polar solvent) F->G G->D

Caption: Decision workflow for implementing a co-solvent strategy.

Guide 3: Leveraging Phase-Transfer Catalysis (PTC)

For reactions in biphasic systems or when dealing with reactants of vastly different polarities, phase-transfer catalysis is an elegant and effective technique.

Rationale: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or tetrabutylammonium iodide (TBAI), facilitates the transfer of a reactant from one phase (e.g., an aqueous or solid phase) to another (an organic phase) where the reaction occurs[4]. In the context of Trimethyl-D9-sulfonium iodide, the PTC can help to bring the iodide anion or the sulfonium cation into the organic phase where the substrate is dissolved.

Protocol for a Phase-Transfer Catalyzed Methylation:

  • Reaction Setup: Combine your substrate, the organic solvent, and a catalytic amount of the phase-transfer catalyst (typically 1-10 mol%).

  • Addition of Reagents: Add the Trimethyl-D9-sulfonium iodide (either as a solid or a concentrated solution in a polar solvent) and the base (e.g., an aqueous solution of potassium carbonate).

  • Vigorous Stirring: It is crucial to stir the biphasic mixture vigorously to maximize the interfacial area where the phase transfer occurs.

  • Reaction Monitoring: Monitor the progress of the reaction by standard techniques such as TLC or GC-MS.

PTC_Mechanism cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Trim_D9_SI [(CD3)3S]+ I- PTC_I [Q+ I-] Trim_D9_SI->PTC_I Anion Exchange Substrate R-OH Product R-OCD3 Substrate->Product PTC_Br [Q+ Br-] Product->PTC_Br Regenerates Catalyst PTC_I->Substrate Reaction PTC_Br->Trim_D9_SI

Caption: Simplified mechanism of phase-transfer catalysis in methylation.

Guide 4: Sonication for Enhanced Dissolution

Sonication can be a valuable tool to physically assist in the dissolution of stubborn solids.

Rationale: The application of ultrasonic frequencies to a liquid creates and collapses microscopic bubbles in a process called cavitation. The collapse of these bubbles generates localized high-energy shockwaves that can break apart solid agglomerates, increasing the surface area of the solid and accelerating its dissolution[5].

Step-by-Step Protocol for Sonication-Assisted Dissolution:

  • Prepare the Suspension: In your reaction flask, create a suspension of the Trimethyl-D9-sulfonium iodide in the chosen reaction solvent or solvent mixture.

  • Cooling Bath: Place the reaction flask in a cooling bath (e.g., an ice-water bath) to dissipate the heat generated during sonication.

  • Sonication: Immerse the tip of a sonicator probe into the suspension, ensuring it does not touch the sides of the flask. Alternatively, place the sealed flask in an ultrasonic bath.

  • Pulsed Sonication: Apply short bursts of sonication (e.g., 10-20 seconds on, followed by 30-60 seconds off) to prevent excessive heating of the sample[6].

  • Visual Inspection: Continue the pulsed sonication until the solid is fully dissolved or a fine, well-dispersed suspension is achieved.

  • Initiate Reaction: Once the reagent is sufficiently dissolved or dispersed, proceed with the addition of other reactants.

Conclusion

Dealing with the poor solubility of Trimethyl-D9-sulfonium iodide can be a frustrating obstacle, but it is a challenge that can be overcome with a systematic and informed approach. By understanding the chemical nature of this valuable reagent and employing the techniques outlined in this guide—solvent screening, co-solvent systems, phase-transfer catalysis, and sonication—you can significantly improve your chances of achieving a successful and reproducible reaction.

Should you continue to experience difficulties, we encourage you to reach out to our technical support team with details of your experimental setup for further assistance.

References

  • ResearchGate. (n.d.). 1673 questions with answers in DMSO | Science topic. Retrieved January 27, 2026, from [Link]

  • Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. (2020, December 14). NIH. Retrieved January 27, 2026, from [Link]

  • Process for the methylation of phenolic compounds with trimethyl phosphate. (n.d.). Google Patents.
  • Complete Sonication Protocol for Cell Lysis | Step-by-Step Guide + Expert Tips. (n.d.). Stratech. Retrieved January 27, 2026, from [Link]

  • O-Methylation of phenolic compounds with dimethyl carbonate under solid/liquid phase transfer system | Request PDF. (2025, December 16). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Sonochemistry: Ultrasound in Organic Chemistry. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

  • Trimethylsulfoxonium Iodide | Request PDF. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • “Instant Methylide” Modification of the Corey–Chaykovsky Epoxide Synthesis | Request PDF. (2025, August 7). ResearchGate. Retrieved January 27, 2026, from [Link]

  • (PDF) Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. (2025, October 15). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Trimethylsulfonium. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

  • (2s,3s)-1,2-epoxy-3-(boc-amino)-4-phenylbutane. (n.d.). Organic Syntheses Procedure. Retrieved January 27, 2026, from [Link]

  • Ultrasound‐assisted emerging technologies for chemical processes. (2018, February 28). Wiley Online Library. Retrieved January 27, 2026, from [Link]

  • Methylation with Dimethyl Carbonate/Dimethyl Sulfide Mixtures: An Integrated Process without Addition of Acid/Base and Formation of Residual Salts. (2022, February 8). PubMed. Retrieved January 27, 2026, from [Link]

  • Synthesis of α cyanato-α'-carbonyl Sulfoxonium Ylides in Water. (n.d.). The Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

  • Sonication-assisted protein extraction improves proteomic detection of membrane-bound and DNA-binding proteins from tumor tissues. (n.d.). NIH. Retrieved January 27, 2026, from [Link]

  • Dimethyl sulfoxide. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

  • Corey-Chaykovsky Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

  • Tetrabutyl Ammonium Iodide. (n.d.). PTC Organics, Inc. Retrieved January 27, 2026, from [Link]

  • Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols. (n.d.). Google Patents.
  • Solvent Effects on the Intramolecular Conversion of Trimethylsulfonium Chloride to Dimethylsulfide and Methylchloride. (2014, September 4). RSC Publishing. Retrieved January 27, 2026, from [Link]

Sources

Optimization

storage and handling best practices for Trimethyl-D9-sulfonium iodide to maintain purity

Technical Support Center: Trimethyl-D9-sulfonium iodide Document ID: TMSG-SH-001-D9 Last Updated: January 27, 2026 Introduction: The Critical Role of Purity in Application Trimethyl-D9-sulfonium iodide (TMS-d9-I) is a sp...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Trimethyl-D9-sulfonium iodide

Document ID: TMSG-SH-001-D9

Last Updated: January 27, 2026

Introduction: The Critical Role of Purity in Application

Trimethyl-D9-sulfonium iodide (TMS-d9-I) is a specialized, isotopically labeled reagent primarily used as a deuterated methylating agent in synthetic chemistry and as an internal standard for mass spectrometry applications.[1] Its efficacy is directly proportional to its isotopic and chemical purity. Contamination by atmospheric moisture or degradation products can significantly impact experimental outcomes, leading to reduced yields, difficult purification, and erroneous analytical results.

This guide provides researchers, scientists, and drug development professionals with the authoritative best practices required to store and handle Trimethyl-D9-sulfonium iodide, ensuring its integrity from receipt to use.

Core Storage and Handling Best Practices

Trimethyl-D9-sulfonium iodide is a salt that is stable under recommended storage conditions but is sensitive to moisture (hygroscopic) and light, and is incompatible with strong oxidizing agents and strong bases.[2][3][4] Adherence to the following protocols is essential for maintaining purity.

Recommended Storage Conditions

The primary objective of proper storage is to create an environment that is cool, dry, dark, and inert.

ParameterRecommendationRationale & Causality
Temperature Room Temperature or Refrigerated (2-8°C)Storing at cool, consistent temperatures minimizes the rate of potential thermal degradation.[5] While stable at room temperature, refrigeration can extend shelf life for long-term storage.[3]
Atmosphere Inert Gas (Argon or Nitrogen)As a sulfonium salt, the compound is hygroscopic, meaning it readily absorbs moisture from the air.[6][7] This moisture can hydrolyze the salt or cause it to clump, affecting weighing accuracy and reactivity. An inert atmosphere displaces moisture-laden air.
Light Amber Vial / Protect from LightThe compound is classified as light-sensitive.[5][8] Exposure to UV light can provide the energy to initiate degradation pathways, compromising the reagent's integrity.
Container Tightly Sealed Original ContainerThe manufacturer's container, often a vial with a PTFE-lined cap or a Sure/Seal™ bottle, is designed to provide an excellent barrier against atmospheric contaminants.[2][9] Always ensure the container is securely sealed after each use.[2]
Handling Protocol: Maintaining an Anhydrous Environment

Given its hygroscopic nature, all manipulations of Trimethyl-D9-sulfonium iodide should be performed under anhydrous conditions.

For optimal results, use a glovebox. A glovebox provides the most controlled environment by maintaining a positive pressure of a dry, inert atmosphere (e.g., argon or nitrogen).[10]

  • Procedure within a Glovebox:

    • Introduce the sealed manufacturer's vial, spatulas, weighing paper/vessels, and any necessary glassware into the glovebox antechamber.

    • Purge the antechamber with the inert gas through at least three evacuate-refill cycles.[10]

    • Transfer items into the main chamber.

    • Allow the reagent vial to equilibrate to the glovebox temperature before opening to prevent condensation.

    • Weigh the desired amount of the solid quickly and transfer it to your reaction vessel.

    • Securely recap the reagent vial immediately after dispensing.

If a glovebox is unavailable, use Schlenk line techniques. This involves using specialized glassware and techniques to manipulate the compound under a stream of inert gas.[10]

Troubleshooting Guide & Diagnostics

This section addresses common issues encountered during experimentation that may be linked to the quality or handling of Trimethyl-D9-sulfonium iodide.

Q1: My methylation reaction yield is significantly lower than expected. Could the TMS-d9-I be the problem?

A1: Yes, compromised reagent is a frequent cause of poor reaction performance. The issue often traces back to moisture contamination or degradation. Follow this diagnostic workflow:

G cluster_0 Symptom cluster_1 Initial Checks cluster_2 Purity Verification (Self-Validation) cluster_3 Corrective Action Symptom Low or No Reaction Yield CheckHandling Review Handling Protocol: 1. Was vial opened outside   a glovebox/inert gas? 2. Was the cap tightly sealed? 3. Any visible clumping? Symptom->CheckHandling Investigate Cause CheckAge Check Reagent Age: - How old is the lot? - Stored correctly since receipt? Symptom->CheckAge NMR Acquire ¹H NMR Spectrum in Anhydrous DMSO-d₆ CheckHandling->NMR If handling is suspect CheckAge->NMR If age is a concern Expected Expected Result: Clean singlet corresponding to the nine D-methyl protons (small residual proton peak) NMR->Expected Contaminated Problem Indicated: - Broad water peak. - Additional unexpected signals. NMR->Contaminated Action Source New Reagent: Discard the compromised lot and use a fresh, unopened vial. Contaminated->Action If purity is compromised

Caption: Troubleshooting workflow for low reaction yield.

Q2: I've noticed the white crystalline powder has become clumpy and slightly discolored. What should I do?

A2: Clumping and discoloration are classic physical indicators of significant moisture absorption and potential degradation. The hygroscopic nature of ionic salts means they will readily pull water from the atmosphere, causing the crystals to stick together.[6][11] It is strongly advised not to use this material for any sensitive application. The reagent's effective concentration will be lower than calculated, and the presence of water and potential byproducts could interfere with your reaction chemistry. The best course of action is to dispose of the compromised reagent according to your institution's hazardous waste guidelines and procure a fresh supply.[2]

Q3: Can I prepare a stock solution of TMS-d9-I and store it for later use?

A3: Preparing and storing stock solutions is generally not recommended due to the risk of solvent-mediated degradation over time. However, if necessary for a series of experiments on the same day, it is critical to use a high-purity, anhydrous solvent (e.g., anhydrous DMSO, DMF) and to prepare the solution under a strict inert atmosphere.[9][12] The solution should be used as quickly as possible. Never store such solutions for extended periods, as even trace amounts of impurities in the solvent can contribute to degradation.

Frequently Asked Questions (FAQs)

  • What personal protective equipment (PPE) should I wear when handling this compound?

    • Always wear standard laboratory PPE, including safety glasses with side-shields, a lab coat, and chemical-resistant gloves.[3][5] Handle the solid material in a well-ventilated area or fume hood to avoid inhaling the dust.[2]

  • Is Trimethyl-D9-sulfonium iodide compatible with all solvents?

    • It is soluble in polar aprotic solvents like DMSO and DMF. However, it is incompatible with strong bases and strong oxidizing agents.[2][4] Always ensure your reaction solvent and other reagents will not react with the sulfonium salt.

  • How should I dispose of expired or contaminated Trimethyl-D9-sulfonium iodide?

    • Dispose of the chemical and its container as hazardous waste in accordance with local, state, and federal regulations.[2] Do not dispose of it down the drain.

  • What are the primary degradation products?

    • Under thermal or chemical stress, sulfonium salts can degrade. Potential pathways could lead to the formation of dimethyl-d6-sulfide and methyl-d3-iodide through an Sₙ2-type mechanism, although the compound is generally stable under proper storage conditions.[3][13]

References

  • S D Fine-Chem Limited. (n.d.). TRIMETHYLSULPHONIUM IODIDE GHS Safety Data Sheet. [Link]

  • Ma, N., et al. (2024). Hygroscopic Properties of Plateau Surface Salts: Insights from Chemical Composition and Isotope Signatures. ACS Earth and Space Chemistry. [Link]

  • Massachusetts Institute of Technology (MIT). (n.d.). Handling air-sensitive reagents. [Link]

  • Veeprho. (n.d.). Trimethyl-D9-Sulfonium (Iodide). [Link]

  • Cohen, L., et al. (2016). Hygroscopicity of Linear Alkylbenzene Sulfonates Powders. ResearchGate. [Link]

  • Journal of Chemical Education. (2020). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. [Link]

  • Atmospheric Chemistry and Physics. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. [Link]

  • PharmaInfo. (2019). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). [Link]

  • PubMed. (2014). Hygroscopicity and optical properties of alkylaminium sulfates. [Link]

  • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • LJMU Research Online. (n.d.). Trialkylammonium salt degradation: implications for methylation and cross-coupling. [Link]

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Reference Data & Comparative Studies

Validation

A Head-to-Head Battle of Deuteromethylation Agents: Trimethyl-D9-sulfonium Iodide vs. Deuterated Methyl Iodide (CD3I)

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the strategic incorporation of deuteriu...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the strategic incorporation of deuterium atoms into drug candidates has emerged as a powerful tool to enhance pharmacokinetic profiles and metabolic stability. This guide provides a comprehensive comparison of two key reagents for deuteromethylation: the workhorse deuterated methyl iodide (CD3I) and the increasingly popular Trimethyl-D9-sulfonium iodide. We will delve into their reaction mechanisms, experimental performance, safety considerations, and practical applications to empower researchers in making informed decisions for their specific synthetic needs.

The Rise of Deuterated Pharmaceuticals: More Than Just a Heavy Atom

The substitution of hydrogen with its heavier, stable isotope deuterium can significantly alter the metabolic fate of a drug molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher activation energy for bond cleavage. This phenomenon, known as the kinetic isotope effect, can slow down metabolism at specific sites in a molecule, potentially leading to improved drug efficacy, reduced toxicity, and a more favorable dosing regimen. The introduction of a deuterated methyl group (-CD3) is a particularly attractive strategy for blocking or slowing metabolic N-, O-, or S-demethylation, common pathways for drug inactivation.

The Incumbent: Deuterated Methyl Iodide (CD3I)

Deuterated methyl iodide has long been the go-to reagent for introducing a -CD3 group. Its reactivity is well-understood, and it participates in classical nucleophilic substitution reactions (SN2) with a wide range of nucleophiles.

Reaction Mechanism

The methylation reaction with CD3I is a straightforward bimolecular nucleophilic substitution (SN2) process. A nucleophile (e.g., a phenoxide, alkoxide, amine, or thiolate) attacks the electrophilic carbon of CD3I, displacing the iodide leaving group in a single, concerted step.

SN2_Mechanism_CD3I Nu Nu:⁻ TransitionState [Nu---CD₃---I]⁻ Nu->TransitionState attacks CD3I D₃C-I CD3I->TransitionState Product Nu-CD₃ TransitionState->Product forms LeavingGroup I⁻ TransitionState->LeavingGroup releases

Caption: SN2 reaction mechanism of deuterated methyl iodide (CD3I).

Advantages:
  • Well-established reactivity: Its reaction patterns are predictable and extensively documented.

  • High reactivity: Generally provides good yields with a variety of nucleophiles.

Disadvantages:
  • Toxicity and Carcinogenicity: Methyl iodide is a known carcinogen and is highly toxic, requiring strict handling precautions.[1][2]

  • Volatility: Its low boiling point necessitates careful handling in well-ventilated fume hoods to avoid inhalation.[3]

  • Cost: While readily available, the cost of highly deuterated CD3I can be a consideration for large-scale synthesis.

The Challenger: Trimethyl-D9-sulfonium Iodide

Trimethyl-D9-sulfonium iodide, often prepared from the non-deuterated trimethylsulfoxonium iodide, has emerged as a promising alternative to CD3I. It offers a safer and more sustainable approach to deuteromethylation.

Synthesis and In Situ Generation of the Methylating Agent

Trimethyl-D9-sulfonium iodide can be synthesized by the deuteration of trimethylsulfoxonium iodide using D2O.[4][5] A key aspect of its utility is the in situ generation of the active methylating species. Under thermal or mechanochemical conditions, Trimethyl-D9-sulfonium iodide is proposed to generate deuterated methyl iodide (CD3I), which then acts as the methylating agent.[4] This in situ generation avoids the handling of neat, volatile CD3I.

Reaction Mechanism

The methylation using Trimethyl-D9-sulfonium iodide is believed to proceed through the in situ formation of CD3I, which then undergoes an SN2 reaction with the substrate. The sulfonium salt acts as a solid precursor to the reactive methylating agent.

TMSOI_Mechanism TMSOI [(CD₃)₃S=O]⁺I⁻ Trimethyl-D9-sulfonium iodide Heat Heat or Mechanical Force DMSO_d6 (CD₃)₂S=O CD3I CD₃I (in situ) Heat->CD3I generates Product Nu-CD₃ CD3I->Product Iodide I⁻ CD3I->Iodide releases Substrate Nu:⁻ Substrate->CD3I attacks

Caption: Proposed reaction pathway for methylation using Trimethyl-D9-sulfonium iodide.

Advantages:
  • Enhanced Safety: It is a stable, non-volatile solid, significantly reducing the handling risks associated with the volatile and toxic CD3I.[4][5]

  • Sustainability: The synthesis can be performed using a solvent-free, mechanochemical approach, aligning with green chemistry principles.[4]

  • One-Pot Procedures: It is amenable to one-pot reactions where the reagent is generated and consumed in the same vessel, simplifying the experimental setup.[4]

  • Potentially Higher Efficiency: In some cases, it has been shown to provide higher yields and better deuterium incorporation compared to conventional methods using CD3I.[4]

Disadvantages:
  • Higher Temperatures: The in situ generation of the active methylating agent may require elevated temperatures.[4]

  • Less Established: While gaining traction, it is not as widely documented as CD3I for all possible substrate classes.

Head-to-Head Performance: Experimental Data

A recent study provides valuable comparative data for the deuteromethylation of paracetamol, a common analgesic drug, showcasing the potential advantages of Trimethyl-D9-sulfonium iodide.[4]

ParameterTrimethyl-D9-sulfonium iodide MethodConventional CD3I Method
Substrate ParacetamolParacetamol
Reagent Trimethyl-D9-sulfonium iodideDeuterated Methyl Iodide (CD3I)
Base K2CO3K2CO3
Solvent Solvent-free (Mechanochemical)Acetone
Temperature 110 °CReflux
Time 2 hoursNot specified
Yield 85%90%
Deuterium Incorporation 94%91%

Data synthesized from a comparative study on the deuteromethylation of paracetamol.[4]

This data suggests that while the conventional method with CD3I provides a slightly higher yield for this specific substrate, the Trimethyl-D9-sulfonium iodide method offers comparable deuterium incorporation under solvent-free conditions, which is a significant environmental and practical advantage.

Substrate Scope: A Broader Look

The utility of a methylating agent is defined by its applicability across a diverse range of functional groups.

Deuterated Methyl Iodide (CD3I): The substrate scope of CD3I is vast and well-documented, including the methylation of:

  • Phenols

  • Alcohols

  • Carboxylic acids

  • Amines

  • Thiols

  • Enolates

Trimethyl-D9-sulfonium Iodide: Studies have demonstrated its effectiveness for the N- and O-trideuteromethylation of various substrates, including:[4][6]

  • Phenols (with both electron-donating and electron-withdrawing groups)

  • Carboxylic acids

  • Amines (including N-heterocycles)

The broader applicability to S-deuteromethylation and other nucleophiles is an area of ongoing research.

Experimental Protocols: A Practical Guide

General Workflow for Deuteromethylation

workflow start Start reagent_prep Reagent Preparation (Synthesis of TMSOI-d9 or procurement of CD3I) start->reagent_prep reaction_setup Reaction Setup (Substrate, Base, Solvent, Methylating Agent) reagent_prep->reaction_setup reaction Reaction (Heating/Stirring) reaction_setup->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Chromatography, Recrystallization) workup->purification analysis Analysis (NMR, MS for yield and deuterium incorporation) purification->analysis end End analysis->end

Caption: A generalized experimental workflow for deuteromethylation reactions.

Protocol 1: Deuteromethylation using Trimethyl-D9-sulfonium Iodide (Mechanochemical Method)[4]
  • Reagent Synthesis: Prepare Trimethyl-D9-sulfonium iodide by dissolving trimethylsulfoxonium iodide in D2O, followed by evaporation. Repeat this process for higher deuterium incorporation.

  • Reaction Setup: In a mortar, combine the substrate (1.0 eq), Trimethyl-D9-sulfonium iodide (1.2 eq), and potassium carbonate (1.2 eq).

  • Reaction: Grind the mixture using a pestle at room temperature for a specified time (e.g., 15-30 minutes) or until the reaction is complete as monitored by TLC. For less reactive substrates, gentle heating may be applied.

  • Work-up: Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Causality: The mechanical grinding provides the energy to initiate the in situ formation of CD3I and promotes the reaction between the solid reactants, eliminating the need for a solvent. The base deprotonates the substrate to generate the nucleophile.

Protocol 2: Deuteromethylation using Deuterated Methyl Iodide (CD3I) (Conventional Method)
  • Reaction Setup: To a solution of the substrate (1.0 eq) and a base (e.g., potassium carbonate, 1.5 eq) in a suitable solvent (e.g., acetone, DMF) in a flame-dried flask under an inert atmosphere, add deuterated methyl iodide (1.2 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature and quench with water. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Causality: The solvent is necessary to dissolve the reactants and facilitate their interaction. The inert atmosphere prevents side reactions with atmospheric moisture and oxygen. The base is crucial for generating the nucleophilic species.

Safety and Handling: A Critical Consideration

FeatureDeuterated Methyl Iodide (CD3I)Trimethyl-D9-sulfonium Iodide
Physical State Volatile liquid[3]Stable solid[5]
Hazards Toxic, carcinogenic, irritant[1][2]Irritant[7][8]
Handling Precautions Work in a certified fume hood, use appropriate personal protective equipment (gloves, safety glasses, lab coat), avoid inhalation and skin contact.[3]Handle with standard laboratory safety procedures, avoid creating dust, use personal protective equipment.
Storage Store in a cool, well-ventilated area, away from light and sources of ignition.[3]Store in a cool, dry place, protected from light.[5]

Conclusion: Choosing the Right Reagent for the Job

Both Trimethyl-D9-sulfonium iodide and deuterated methyl iodide are effective reagents for deuteromethylation. The choice between them will depend on the specific requirements of the synthesis, with key considerations being safety, scale, and sustainability.

  • For routine, small-scale methylations where established protocols are paramount, CD3I remains a viable, albeit hazardous, option. Its broad substrate scope and predictable reactivity are significant advantages.

  • For researchers prioritizing safety, green chemistry principles, and simplified handling, Trimethyl-D9-sulfonium iodide presents a compelling alternative. Its solid nature and the ability to perform reactions under solvent-free conditions make it an attractive choice, particularly for process development and larger-scale applications.

The emergence of reagents like Trimethyl-D9-sulfonium iodide reflects a broader trend in synthetic chemistry towards the development of safer and more sustainable methodologies. As research in this area continues, we can expect the toolkit for deuteration and other isotopic labeling techniques to expand, further empowering drug discovery and development.

References

  • N- and O-Trideuteromethylation of Drugs and Intermediates with Trimethyloxosulphonium Iodide-d9 Enabled by a Mechanochemical Synthesis. ResearchGate. [Link]

  • A Mechanistic Analysis of Trimethylanilinium Salt Degradation: Implications for Methylation and Cross-coupling Applications - ChemRxiv. ChemRxiv. [Link]

  • Competition experiment that ranked different common functional groups... - ResearchGate. ResearchGate. [Link]

  • (PDF) N- and O-Trideuteromethylation of Drugs and Intermediates with Trimethyloxosulphonium Iodide-d9 Enabled by a Mechanochemical Synthesis - ResearchGate. ResearchGate. [Link]

  • (PDF) Sulfoxonium ylides for direct methylation of N-heterocycles in water - ResearchGate. ResearchGate. [Link]

  • CN116041139A - Method for separating deuterated methyl iodide - Google Patents.
  • Safety Data Sheet: Iodomethane D3 - Carl ROTH. Carl ROTH. [Link]

  • methyl iodide - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Trialkylammonium salt degradation: implications for methylation and cross-coupling - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00757B. Royal Society of Chemistry. [Link]

  • 113214043 Method for efficiently preparing deuterated iodomethane and application of deuterated iodomethane - WIPO Patentscope. WIPO. [Link]

  • TRIMETHYLSULPHOXONIUM IODIDE - Sdfine. Sdfine. [Link]

  • How do you make iodomethane d3? - Knowledge - Bloom Tech. Bloom Tech. [Link]

  • Safety Data Sheet: methyl iodide-d3 - Chemdox. Chemdox. [Link]

  • Trimethylsulfonium bromide and its use for the methylation of phenols - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Sciencemadness. [Link]

  • Substrate scope: alkylation with sulfonium reagents. Reaction conditions I - ResearchGate. ResearchGate. [Link]

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Comparative

A Senior Application Scientist's Guide to Deuterated Methylating Agents: A Comparative Analysis of Trimethyl-D9-sulfonium Iodide

For researchers, medicinal chemists, and professionals in drug development, the precise introduction of a deuterated methyl group (–CD₃) is a critical tool. This seemingly subtle isotopic substitution can profoundly alte...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise introduction of a deuterated methyl group (–CD₃) is a critical tool. This seemingly subtle isotopic substitution can profoundly alter a molecule's metabolic fate, enhance its pharmacokinetic profile, and provide a powerful handle for mechanistic studies and quantitative analysis.[1] The choice of the deuterated methylating agent is therefore a pivotal decision in the design of any synthetic strategy involving isotopic labeling.

This guide provides an in-depth comparison of Trimethyl-D9-sulfonium iodide with other commonly employed deuterated methylating agents. Moving beyond a simple catalog of reagents, we will delve into the mechanistic nuances, practical considerations, and experimental data that inform the selection of the optimal reagent for a given application. Our focus is on providing not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your research.

The Significance of the Deuterated Methyl Group

The substitution of protium (¹H) with deuterium (²H) in a methyl group can lead to a significant kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and thus its cleavage during metabolic processes, often mediated by cytochrome P450 enzymes, is slower. This can lead to:

  • Improved Metabolic Stability: Reduced rate of oxidative metabolism can increase the half-life of a drug, potentially leading to lower required doses and improved patient compliance.[2]

  • Reduced Formation of Unwanted Metabolites: By blocking a specific metabolic pathway, deuteration can "shunt" metabolism towards other, potentially less toxic, pathways.

  • Enhanced Pharmacokinetic Profiles: A longer half-life and altered metabolic profile can lead to more predictable and sustained drug exposure.

  • Internal Standards for Quantitative Analysis: The mass difference between the deuterated and non-deuterated isotopologues allows for their use as ideal internal standards in mass spectrometry-based quantification, correcting for variations in sample preparation and instrument response.

A Comparative Overview of Deuterated Methylating Agents

The selection of a deuterated methylating agent is a multi-faceted decision, balancing reactivity, selectivity, safety, and ease of use. Here, we compare Trimethyl-D9-sulfonium iodide to three other workhorses of deuterated methylation: D₃-methyl iodide, D₃-diazomethane, and D₃-methyl tosylate.

FeatureTrimethyl-D9-sulfonium iodideD₃-Methyl IodideD₃-DiazomethaneD₃-Methyl Tosylate
Reactivity Moderate to highHighVery highModerate
Substrate Scope Broad: phenols, amines, thiols, carboxylic acidsBroad: O-, N-, S-, C-methylationPrimarily carboxylic acids and acidic phenolsO- and N-methylation
Functional Group Tolerance GoodModeratePoor (reacts with any acidic proton)Good
Reaction Conditions Mild, often room temperatureOften requires base and elevated temperaturesMild, but reagent is unstableRequires heating, often with a base
By-products Dimethyl sulfoxide-d6 (volatile)Iodide saltsNitrogen gas (N₂)Tosylate salts
Safety Relatively safe, solid, easy to handleToxic, volatile, light-sensitive liquidExtremely toxic, explosive gas (generated in situ)Moderately toxic, solid
Ease of Use HighModerateLow (requires specialized glassware)High

In Focus: Trimethyl-D9-sulfonium Iodide (TDMSOI-d9)

Trimethyl-D9-sulfonium iodide, the deuterated analogue of the well-known Corey-Chaykovsky reagent precursor, has emerged as a versatile and user-friendly reagent for the introduction of the –CD₃ group. It is a stable, crystalline solid that offers significant advantages in terms of safety and handling compared to many other methylating agents.[3]

Mechanistic Rationale

The methylation proceeds via a nucleophilic substitution (Sₙ2) mechanism. The substrate, typically deprotonated by a mild base to enhance its nucleophilicity, attacks one of the deuterated methyl groups of the sulfonium salt. The leaving group is the neutral and volatile dimethyl sulfoxide-d6. This straightforward mechanism contributes to the clean reaction profiles often observed with this reagent.

Sₙ2 Mechanism of Methylation by TDMSOI-d9
Experimental Protocol: O-Trideuteromethylation of a Phenol

This protocol provides a general procedure for the methylation of a phenolic substrate using Trimethyl-D9-sulfonium iodide.

Materials:

  • Phenolic substrate (1.0 eq)

  • Trimethyl-D9-sulfonium iodide (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the phenolic substrate, Trimethyl-D9-sulfonium iodide, and anhydrous potassium carbonate.

  • Add anhydrous DMF to dissolve the reactants (a typical concentration is 0.1-0.5 M).

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired deuterated ether.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the base with atmospheric moisture and carbon dioxide.

  • Anhydrous Solvent: Water can compete with the substrate as a nucleophile and can also deactivate the base.

  • Potassium Carbonate: A mild base that is sufficient to deprotonate the acidic phenol without causing side reactions.

  • Room Temperature: The moderate reactivity of TDMSOI allows for controlled methylation at ambient temperature, which is beneficial for substrates with sensitive functional groups.

The Alternatives: A Deeper Dive

D₃-Methyl Iodide (CD₃I)

D₃-methyl iodide is a potent electrophilic methylating agent, analogous to its non-deuterated counterpart. It is a versatile reagent capable of methylating a wide range of nucleophiles.[4]

Mechanistic Considerations: D₃-methyl iodide also reacts via an Sₙ2 mechanism. However, its high reactivity can sometimes lead to over-methylation, especially with amines. The choice of base and reaction conditions is crucial to control the selectivity.[4]

Experimental Protocol: N-Trideuteromethylation of a Primary Amine

This protocol illustrates a typical procedure for the mono-methylation of a primary amine.

Materials:

  • Primary amine (1.0 eq)

  • D₃-methyl iodide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the primary amine and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile to suspend the reagents.

  • Cool the mixture to 0 °C in an ice bath.

  • Add D₃-methyl iodide dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Trustworthiness of the Protocol: This protocol employs a common and well-established method for N-methylation. The use of a slight excess of methyl iodide and a solid base helps to drive the reaction to completion while minimizing di-alkylation.

D₃-Diazomethane (CD₂N₂)

Diazomethane is an exceptionally reactive methylating agent, particularly for carboxylic acids.[5] Due to its extreme toxicity and explosive nature, it is almost always generated and used in situ from a stable precursor.[6]

Mechanistic Pathway: The methylation of a carboxylic acid with diazomethane proceeds through an initial acid-base reaction to form a carboxylate and a methyldiazonium cation. The carboxylate then acts as a nucleophile in an Sₙ2 reaction, with the excellent leaving group, dinitrogen gas.[7]

Diazomethane_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: SN2 Attack RCOOH R-COOH Intermediate R-COO⁻ + CD₃N₂⁺ RCOOH->Intermediate + CD2N2 CD₂N₂ CD2N2->Intermediate Intermediate2 R-COO⁻ + CD₃N₂⁺ Product R-COOCD₃ + N₂ Intermediate2->Product

Mechanism of Carboxylic Acid Methylation by Diazomethane

Experimental Workflow: In Situ Generation and Methylation

Due to the hazards associated with diazomethane, a detailed, step-by-step protocol for its generation and use should be obtained from a reliable source and performed with extreme caution in a well-ventilated fume hood with a blast shield. Specialized glassware for diazomethane generation is required.

D₃-Methyl Tosylate (CD₃OTs)

D₃-methyl tosylate is a solid, relatively stable, and powerful methylating agent. The tosylate group is an excellent leaving group, making this reagent highly effective for the methylation of less reactive nucleophiles.

Causality in Application: The higher reactivity of methyl tosylate compared to methyl iodide can be advantageous when methylating hindered alcohols or weakly nucleophilic amines. However, this increased reactivity also means that reactions often require heating, which may not be suitable for thermally sensitive substrates.[8]

Experimental Protocol: O-Trideuteromethylation of a Hindered Alcohol

Materials:

  • Hindered alcohol (1.0 eq)

  • D₃-methyl tosylate (1.5 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the hindered alcohol and anhydrous THF.

  • Cool the solution to 0 °C and carefully add the sodium hydride portion-wise.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.

  • Add D₃-methyl tosylate to the reaction mixture.

  • Warm the reaction to room temperature and then heat to reflux for 6-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Selecting the Right Reagent: A Decision-Making Workflow

The choice of the deuterated methylating agent is dictated by the nature of the substrate and the desired outcome. The following decision tree provides a simplified guide for selecting an appropriate reagent.

Reagent_Selection Start What is the substrate? CarboxylicAcid Carboxylic Acid Start->CarboxylicAcid PhenolAmine Phenol, Amine, Thiol Start->PhenolAmine HinderedAlcohol Hindered Alcohol Start->HinderedAlcohol Diazomethane Use D3-Diazomethane (with caution) CarboxylicAcid->Diazomethane SensitiveSubstrate Sensitive Functional Groups? PhenolAmine->SensitiveSubstrate MethylTosylate Use D3-Methyl Tosylate HinderedAlcohol->MethylTosylate TDMSOI Use Trimethyl-D9-sulfonium iodide SensitiveSubstrate->TDMSOI Yes MethylIodide Use D3-Methyl Iodide SensitiveSubstrate->MethylIodide No

Decision Tree for Deuterated Methylating Agent Selection

Conclusion

The strategic incorporation of deuterated methyl groups is a powerful technique in modern drug discovery and chemical research. While a variety of reagents are available for this purpose, Trimethyl-D9-sulfonium iodide stands out for its favorable balance of reactivity, broad substrate scope, and enhanced safety profile. Its ease of handling as a solid reagent and the generation of a volatile byproduct make it an attractive choice for a wide range of applications, particularly when dealing with sensitive substrates.

Ultimately, the optimal choice of a deuterated methylating agent will always depend on the specific requirements of the synthesis. By understanding the mechanistic underpinnings and practical considerations of each reagent, researchers can confidently select the most appropriate tool to achieve their scientific goals. This guide serves as a starting point for this critical decision-making process, encouraging a thoughtful and informed approach to the art of isotopic labeling.

References

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Validation

A Researcher's Guide to the Cross-Reactivity of Trimethyl-D9-sulfonium Iodide with Diverse Functional Groups

A Comparative Analysis for Drug Discovery and Proteomics In the landscape of modern chemical and biological research, the precise introduction of isotopically labeled methyl groups is a cornerstone of quantitative analys...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for Drug Discovery and Proteomics

In the landscape of modern chemical and biological research, the precise introduction of isotopically labeled methyl groups is a cornerstone of quantitative analysis, particularly in mass spectrometry-based proteomics and drug metabolism studies. Among the repertoire of deuterated methylating agents, Trimethyl-D9-sulfonium iodide (TMSI-d9) has emerged as a valuable tool. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, objective comparison of the cross-reactivity of TMSI-d9 with various key functional groups. We will delve into the underlying reaction mechanisms, provide supporting experimental data, and compare its performance with alternative methylation reagents.

The Chemistry of Trimethyl-D9-sulfonium Iodide: A Primer

Trimethyl-D9-sulfonium iodide is a positively charged organosulfur compound where the sulfur atom is bonded to three deuterated methyl groups.[1] This structure renders the deuterated methyl groups susceptible to nucleophilic attack in a bimolecular nucleophilic substitution (SN2) reaction. The driving force for this reaction is the excellent leaving group potential of the neutral dimethyl sulfide-d6 molecule.[2]

The general mechanism involves the direct transfer of a CD₃ group from the sulfonium salt to a nucleophile (Nu:), as depicted below. The efficiency of this transfer is critically dependent on the nucleophilicity of the attacking functional group.

Caption: General Sɴ2 mechanism of methylation using TMSI-d9.

Comparative Reactivity with Key Functional Groups: A Hierarchy of Nucleophilicity

The cross-reactivity of TMSI-d9 is fundamentally governed by the nucleophilicity of the target functional groups. Based on established principles of organic chemistry and available literature on sulfonium salt reactivity, we can establish a general hierarchy of reactivity.[2][3]

Thiols > Amines > Hydroxyls (Phenols > Alcohols) > Carboxylic Acids

This section will dissect the reactivity of TMSI-d9 with each of these functional groups, providing insights into reaction conditions and potential challenges.

Thiols (Sulfhydryl Groups): The Most Reactive Nucleophiles

Thiols (R-SH) are exceptionally potent nucleophiles towards sulfonium salts.[2] The high polarizability and relatively low pKa of the thiol proton make the corresponding thiolate anion (R-S⁻) readily available, especially under neutral to slightly basic conditions, for a rapid SN2 attack.[4]

Experimental Insight: In the context of proteomics, the cysteine residue, with its thiol side chain, is a primary target for methylation by reagents like TMSI-d9. The reaction is typically fast and proceeds to completion under mild conditions.

Amines: Strong and Prevalent Nucleophiles

Primary (R-NH₂) and secondary (R₂-NH) amines are also highly reactive towards TMSI-d9. Their nucleophilicity is dependent on their basicity and steric hindrance.[5] The lone pair of electrons on the nitrogen atom readily attacks the electrophilic deuterated methyl group.

Causality Behind Experimental Choices: The methylation of amines is often pH-dependent. At lower pH, the amine is protonated (R-NH₃⁺), rendering it non-nucleophilic. Therefore, reactions are typically carried out at neutral or slightly basic pH to ensure the availability of the free amine.[5]

Hydroxyl Groups: A Tale of Two Oxygens

The reactivity of hydroxyl groups with TMSI-d9 is more nuanced and significantly lower than that of thiols and amines.[3]

  • Phenols (Ar-OH): Due to the resonance stabilization of the corresponding phenoxide anion, phenols are more acidic and thus more readily deprotonated to form a potent nucleophile. Methylation of phenols with sulfonium salts can proceed, albeit slower than with amines or thiols.

  • Alcohols (R-OH): Aliphatic alcohols are weaker nucleophiles than water. Their direct methylation with TMSI-d9 is generally inefficient and often requires activation through deprotonation with a strong base to form the more nucleophilic alkoxide (R-O⁻).[6]

Carboxylic Acids: The Anionic Nucleophile

Carboxylic acids (R-COOH) exist in equilibrium with their carboxylate anions (R-COO⁻). While the carboxylate anion is a nucleophile, its reactivity towards S-methylation is generally low. Esterification is possible but often requires more forcing conditions.

Performance Comparison: TMSI-d9 vs. Alternative Deuterated Methylating Agents

The choice of a deuterated methylating agent is a critical decision in experimental design. Here, we compare TMSI-d9 with two common alternatives: deuterated methyl iodide (CD₃I) and trimethyloxosulphonium iodide-d9 (TDMSOI).

ReagentStructureKey AdvantagesKey Disadvantages
Trimethyl-D9-sulfonium iodide (TMSI-d9) (CD₃)₃S⁺I⁻Non-volatile solid, good reactivity with strong nucleophiles, commercially available.Less reactive than CD₃I, may require base for weaker nucleophiles.
Deuterated Methyl Iodide (CD₃I) CD₃IHighly reactive, volatile (can be removed easily).Volatile and toxic, less selective, can lead to over-methylation.[7]
Trimethyloxosulphonium iodide-d9 (TDMSOI) (CD₃)₃S(O)IStable solid, can be used for N- and O-trideuteromethylation.[8][9]May require specific activation (e.g., mechanochemical) for optimal reactivity.[8]

Expertise & Experience: While CD₃I offers high reactivity, its volatility and lower selectivity can be problematic in complex biological samples, leading to non-specific labeling and potential sample loss. TMSI-d9, being a salt, is easier to handle and offers a more controlled methylation profile, particularly for highly nucleophilic sites. TDMSOI presents an interesting, stable alternative, especially for targeted synthesis where specific activation methods can be employed.[7][8]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of your results, it is crucial to employ well-validated protocols. Below are representative step-by-step methodologies for the methylation of a peptide using TMSI-d9 for mass spectrometry analysis.

On-column Reductive Dimethylation (ReDi) of Peptides

This protocol is adapted for the quantitative analysis of protein expression differences using stable isotope labeling.[10]

  • Sample Preparation: Digest protein samples into peptides using a standard trypsin digestion protocol.

  • Solid-Phase Extraction (SPE): Desalt the peptide mixture using a C18 SPE cartridge.

  • Labeling Reaction:

    • Equilibrate the C18 cartridge with the labeling buffer (e.g., 100 mM sodium phosphate, pH 7.5).

    • Load the peptide sample onto the cartridge.

    • Prepare the "light" labeling solution containing formaldehyde and sodium cyanoborohydride.

    • Prepare the "heavy" labeling solution containing deuterated formaldehyde (CD₂O) and sodium cyanoborohydride (or TMSI-d9 as an alternative methyl source, though ReDi typically uses formaldehyde).

    • Note on TMSI-d9 Adaptation: For direct methylation with TMSI-d9, the peptide solution would be incubated with TMSI-d9 in a suitable buffer (e.g., ammonium bicarbonate, pH 8-9) at room temperature.

  • Quenching and Elution:

    • Quench the reaction with an appropriate quenching solution (e.g., ammonium bicarbonate).

    • Wash the cartridge to remove excess reagents.

    • Elute the labeled peptides with a high organic solvent solution (e.g., 80% acetonitrile, 0.1% formic acid).

  • Mass Spectrometry Analysis: Combine the "light" and "heavy" labeled samples and analyze by LC-MS/MS.

G cluster_0 Peptide Methylation Workflow A Protein Digestion B Peptide Desalting (SPE) A->B C On-Column Labeling with TMSI-d9 B->C D Quenching and Washing C->D E Elution of Labeled Peptides D->E F LC-MS/MS Analysis E->F

Caption: Experimental workflow for peptide methylation using TMSI-d9.

Potential Side Reactions and Considerations

While TMSI-d9 is a relatively selective methylating agent, researchers should be aware of potential side reactions:

  • Over-methylation: Highly nucleophilic sites, such as the N-terminus of a peptide or the epsilon-amino group of lysine, can potentially be di-methylated. Stoichiometry and reaction time should be carefully controlled.

  • Reaction with Histidine: The imidazole side chain of histidine can be methylated, although this is generally less favorable than methylation of primary amines or thiols.

  • Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Aprotic polar solvents like acetonitrile or DMF are often good choices.[5]

Conclusion: A Versatile Tool for Targeted Methylation

Trimethyl-D9-sulfonium iodide is a valuable and versatile reagent for the site-selective introduction of deuterated methyl groups into a variety of molecules. Its reactivity profile, favoring strong nucleophiles like thiols and amines, makes it particularly well-suited for applications in proteomics and the study of biomolecules. While less reactive towards hydroxyl and carboxyl groups, this selectivity can be advantageous in complex systems where promiscuous labeling is undesirable.

Compared to alternatives like deuterated methyl iodide, TMSI-d9 offers superior handling characteristics and a more controlled reactivity. By understanding the principles of its cross-reactivity and employing robust experimental protocols, researchers can confidently leverage the power of TMSI-d9 to achieve their quantitative analysis goals.

References

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Comparative

A Senior Application Scientist’s Guide to Assessing the Isotopic Purity of Trimethyl-D9-sulfonium Iodide

For researchers, scientists, and professionals in drug development, the isotopic purity of reagents is not merely a matter of quality control; it is the bedrock of reliable and reproducible experimental outcomes. This is...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the isotopic purity of reagents is not merely a matter of quality control; it is the bedrock of reliable and reproducible experimental outcomes. This is particularly true for deuterated compounds used in mechanistic studies, as internal standards, or as active pharmaceutical ingredients (APIs) themselves. Trimethyl-D9-sulfonium iodide, a valuable deuterated methylating agent, is no exception. This guide provides an in-depth, technically-grounded comparison of methods to assess its isotopic purity, drawing upon established analytical principles and field-proven insights.

The Critical Role of Isotopic Purity in Deuterated Methylating Agents

Deuterium labeling has emerged as a powerful strategy in drug discovery to enhance pharmacokinetic profiles and metabolic stability. The substitution of hydrogen with its heavier, stable isotope, deuterium, can significantly alter the rate of metabolic processes, a phenomenon known as the kinetic isotope effect. Trimethyl-D9-sulfonium iodide serves as a key reagent for introducing a trideuteromethyl (-CD₃) group into a molecule. The efficacy and reliability of this reagent are directly tied to its isotopic purity – the percentage of molecules containing the desired nine deuterium atoms.

Inaccurate assessment of isotopic purity can lead to:

  • Misinterpretation of metabolic pathways: If the deuterated standard is not of high isotopic purity, the resulting mass spectrometry data can be misleading.

  • Inaccurate pharmacokinetic modeling: The presence of partially deuterated or non-deuterated species can affect the observed metabolic rates.

  • Compromised drug efficacy and safety: In the context of deuterated drugs, inconsistent isotopic purity can lead to batch-to-batch variability in clinical outcomes.

Therefore, a robust and validated analytical methodology for determining isotopic purity is paramount.

A Comparative Overview of Deuterated Methylating Agents

While Trimethyl-D9-sulfonium iodide is a versatile reagent, it is essential to understand its performance characteristics in the context of other commonly used deuterated methylating agents. The choice of reagent often depends on the specific substrate, desired reaction conditions, and safety considerations.

ReagentChemical FormulaKey AdvantagesKey Disadvantages
Trimethyl-D9-sulfonium iodide (CD₃)₃S⁺I⁻- Non-volatile solid, easier to handle- Generally less reactive and more selective than CD₃I- Lower toxicity compared to dimethyl sulfate- Can be less reactive, requiring more forcing conditions for some substrates- Solubility can be a factor in certain solvent systems
Iodomethane-d₃ CD₃I- Highly reactive, suitable for a wide range of nucleophiles- Volatility can be advantageous for removal post-reaction- Highly volatile and toxic, requiring careful handling- Can lead to over-methylation or side reactions due to high reactivity- Light-sensitive
Dimethyl-d₆ sulfate (CD₃)₂SO₄- Potent methylating agent- Less volatile than CD₃I- Extremely toxic and carcinogenic- Reacts violently with water
Methanol-d₄ CD₃OD- Inexpensive and readily available source of the CD₃ group- Can be used in reductive amination and other transformations- Requires activation (e.g., Mitsunobu conditions) to act as a methylating agent- Can undergo H/D exchange with acidic protons in the substrate or solvent

This table provides a generalized comparison. Specific reaction outcomes will be substrate-dependent.

Decision Pathway for Selecting a Deuterated Methylating Agent

The following diagram illustrates a logical decision-making process for selecting the appropriate deuterated methylating agent based on key experimental parameters.

G cluster_start Start cluster_nucleophilicity Nucleophilicity of Substrate cluster_conditions Reaction Conditions cluster_safety Safety & Handling cluster_reagents Reagent Selection start Define Substrate and Reaction Goal nucleophilicity Assess Nucleophilicity start->nucleophilicity reagent4 Methanol-d4 start->reagent4 Reductive Amination or Requires Activation conditions Consider Required Conditions (Temperature, pH) nucleophilicity->conditions Strong Nucleophile reagent2 Iodomethane-d3 (CD3I) nucleophilicity->reagent2 Weak Nucleophile safety Evaluate Safety Constraints conditions->safety reagent1 Trimethyl-D9-sulfonium iodide conditions->reagent1 Mild Conditions Preferred safety->reagent1 High Safety Priority safety->reagent2 Strict Handling Possible reagent3 Dimethyl-d6 sulfate safety->reagent3 Extreme Caution Required

Choosing the right deuterated methylating agent.

Experimental Protocols for Isotopic Purity Assessment

A multi-pronged analytical approach combining Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provides the most comprehensive and reliable assessment of the isotopic purity of Trimethyl-D9-sulfonium iodide.

Quantitative ¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy is a powerful tool for detecting and quantifying the residual, non-deuterated protons in a sample. By comparing the integral of the residual proton signal to that of a certified internal standard of known concentration, the isotopic enrichment can be accurately determined.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of Trimethyl-D9-sulfonium iodide and a suitable internal standard (e.g., 1,4-dioxane, maleic acid) into a clean NMR tube. The internal standard should have a simple spectrum with sharp signals that do not overlap with the analyte signals.

    • Add a known volume of a deuterated solvent (e.g., DMSO-d₆, D₂O) to dissolve the sample and standard completely.

  • Instrumental Parameters:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and sensitivity.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to allow for full magnetization recovery, which is crucial for accurate integration.

    • Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio for the residual proton signal.

  • Data Analysis:

    • Carefully integrate the residual proton signal of the trimethylsulfonium cation and the signal of the internal standard.

    • Calculate the isotopic purity using the following formula:

    Isotopic Purity (%) = [1 - (Integral of residual ¹H signal / Moles of ¹H in analyte) / (Integral of standard signal / Moles of ¹H in standard)] x 100

    Where "Moles of ¹H in analyte" refers to the number of protons in the non-deuterated analogue.

²H NMR Spectroscopy

Principle: While ¹H NMR quantifies the absence of deuterium, ²H (Deuterium) NMR directly observes the deuterium nuclei, confirming their presence at the expected chemical shift. This technique is particularly useful for highly deuterated compounds where the residual proton signal is very weak.[1]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a concentrated solution of Trimethyl-D9-sulfonium iodide in a non-deuterated solvent (e.g., H₂O, DMSO).

  • Instrumental Parameters:

    • Use a spectrometer equipped with a deuterium probe.

    • Acquire the spectrum with appropriate pulse parameters for the deuterium nucleus.

  • Data Analysis:

    • The presence of a single peak at the chemical shift corresponding to the trimethylsulfonium cation confirms the location of the deuterium atoms.

    • The integration of this peak, relative to an internal deuterium standard if used, can provide a semi-quantitative measure of deuterium content.

High-Resolution Mass Spectrometry (HRMS)

Principle: HRMS separates ions based on their mass-to-charge ratio (m/z) with high precision, allowing for the resolution of different isotopologues (molecules that differ only in their isotopic composition). By analyzing the isotopic cluster of the trimethylsulfonium cation, the relative abundance of each isotopologue (d₀ to d₉) can be determined.[2]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of Trimethyl-D9-sulfonium iodide in a suitable solvent (e.g., methanol, acetonitrile/water).

  • Instrumental Parameters:

    • Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with liquid chromatography (LC) for sample introduction.

    • Operate the instrument in positive ion mode to detect the trimethylsulfonium cation, (CD₃)₃S⁺.

    • Acquire data in full scan mode with high mass accuracy and resolution.

  • Data Analysis:

    • Identify the isotopic cluster for the trimethylsulfonium cation.

    • Measure the intensity of the peaks corresponding to each isotopologue (d₀ to d₉).

    • The isotopic purity is calculated as the percentage of the d₉ isotopologue relative to the sum of all isotopologues in the cluster.

    Isotopic Purity (%) = (Intensity of d₉ peak / Sum of intensities of d₀ to d₉ peaks) x 100

Workflow for Isotopic Purity Determination

The following diagram illustrates the logical workflow for a comprehensive assessment of the isotopic purity of Trimethyl-D9-sulfonium iodide.

G cluster_start Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Analysis & Interpretation cluster_result Final Purity Assessment start Trimethyl-D9-sulfonium iodide Sample nmr_h1 Quantitative ¹H NMR start->nmr_h1 nmr_d2 ²H NMR start->nmr_d2 ms High-Resolution MS start->ms analysis_nmr Calculate Isotopic Enrichment (from residual ¹H signal) nmr_h1->analysis_nmr analysis_d2 Confirm Deuterium Location nmr_d2->analysis_d2 analysis_ms Determine Isotopologue Distribution ms->analysis_ms result Consolidated Isotopic Purity Value analysis_nmr->result analysis_d2->result analysis_ms->result

Integrated workflow for isotopic purity assessment.

Trustworthiness and Self-Validation

The described protocols are designed to be self-validating through the orthogonal nature of the analytical techniques employed.

  • NMR and MS as Cross-Verification: Quantitative ¹H NMR provides a highly accurate measure of the overall isotopic enrichment, while HRMS offers a detailed profile of the isotopologue distribution. A high isotopic purity determined by NMR should correspond to a high abundance of the d₉ species in the mass spectrum. Discrepancies between the two techniques may indicate the presence of impurities or issues with the analytical methodology.

  • Internal Standards: The use of a certified internal standard in quantitative NMR provides a crucial reference point, ensuring the accuracy of the quantification.

  • Method Validation: For routine quality control in a regulated environment, these analytical procedures should be validated according to ICH Q2(R2) guidelines, assessing parameters such as accuracy, precision, specificity, linearity, and range.

Conclusion

The rigorous assessment of the isotopic purity of Trimethyl-D9-sulfonium iodide is indispensable for its effective and reliable use in research and development. A combined approach utilizing quantitative ¹H NMR, ²H NMR, and high-resolution mass spectrometry provides a comprehensive and trustworthy evaluation. By understanding the strengths and limitations of Trimethyl-D9-sulfonium iodide in comparison to other deuterated methylating agents, researchers can make informed decisions to optimize their synthetic strategies and ensure the integrity of their experimental data.

References

  • Steverlynck, J., Sitdikov, R., & Rueping, M. (2021). The Deuterated “Magic Methyl” Group: A Guide to Site-Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents. Chemistry – A European Journal, 27(46), 11751-11772. [Link]

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]

  • Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). The Rise of Deuterated Drugs in the Pharmaceutical Landscape. Journal of Medicinal Chemistry, 62(12), 5276–5297. [Link]

  • ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS. Retrieved from [Link]

  • Patel, K., & Goyal, S. (2017). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 9(1), 123-130. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). Isotope Distribution Calculator and Mass Spec Plotter. Retrieved from [Link]

Sources

Validation

A Comparative Analysis of Reaction Kinetics: Trimethyl-D9-sulfonium Iodide vs. its Non-deuterated Analog

A deep dive into the kinetic isotope effect and its implications for reaction mechanism and drug development. In the landscape of synthetic chemistry and drug development, the subtle substitution of an atom with its heav...

Author: BenchChem Technical Support Team. Date: February 2026

A deep dive into the kinetic isotope effect and its implications for reaction mechanism and drug development.

In the landscape of synthetic chemistry and drug development, the subtle substitution of an atom with its heavier isotope can have profound effects on the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms and enhancing the metabolic stability of pharmaceuticals.[1][2][3] This guide provides a comparative analysis of the reaction kinetics of Trimethyl-D9-sulfonium iodide and its non-deuterated counterpart, trimethylsulfonium iodide. We will explore the theoretical underpinnings of the deuterium KIE, present a detailed experimental protocol for its measurement, and discuss the practical implications of the expected results for researchers, scientists, and drug development professionals.

The Deuterium Kinetic Isotope Effect: A Fundamental Principle

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1] The deuterium KIE is the most commonly studied and is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to that of the heavier isotope (kD), i.e., KIE = kH/kD.[4] A KIE greater than 1 (a "normal" KIE) indicates that the reaction with the hydrogen-containing compound is faster than with the deuterium-containing one.[4] This is typically observed when a C-H bond is broken in the rate-determining step of the reaction.[5]

The origin of the deuterium KIE lies in the difference in the zero-point vibrational energies of C-H and C-D bonds.[3] Due to its greater mass, deuterium forms a stronger bond with carbon, resulting in a lower zero-point energy.[3] Consequently, more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate for the deuterated compound.[3]

Comparative Reaction: The Corey-Chaykovsky Epoxidation

To illustrate the kinetic differences between trimethylsulfonium iodide and its D9 analog, we will consider the Corey-Chaykovsky reaction, a widely used method for the synthesis of epoxides from ketones or aldehydes.[6][7] In this reaction, the sulfonium ylide, generated in situ from the corresponding sulfonium salt, acts as a nucleophile.[7]

The reaction proceeds via the nucleophilic attack of the ylide on the carbonyl carbon, followed by an intramolecular SN2 reaction to form the epoxide and dimethyl sulfide.[6] The formation of the ylide by deprotonation of the sulfonium salt is a key step where a C-H (or C-D) bond is broken.

Experimental Protocol for a Comparative Kinetic Analysis

The following protocol outlines a method for comparing the reaction rates of trimethylsulfonium iodide and Trimethyl-D9-sulfonium iodide in the epoxidation of a model substrate, such as benzaldehyde.

Materials:
  • Trimethylsulfonium iodide

  • Trimethyl-D9-sulfonium iodide[8]

  • Sodium hydride (NaH)

  • Benzaldehyde

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Deuterated chloroform (CDCl3) for NMR analysis

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Ethyl acetate for extraction

Experimental Workflow:

A visual representation of the experimental workflow is provided below.

G cluster_0 Reaction Setup cluster_1 Reaction Initiation & Monitoring cluster_2 Analysis cluster_3 Data Processing A Reaction Vessel 1: Trimethylsulfonium Iodide + NaH in DMSO C Add Benzaldehyde to both vessels A->C B Reaction Vessel 2: Trimethyl-D9-sulfonium Iodide + NaH in DMSO B->C D Take aliquots at timed intervals C->D E Quench aliquots D->E F Extract with Ethyl Acetate E->F G Analyze by 1H NMR or GC-MS F->G H Determine reactant & product concentrations G->H I Plot concentration vs. time H->I J Calculate rate constants (kH and kD) I->J K Calculate KIE = kH / kD J->K

Caption: Experimental workflow for the comparative kinetic analysis.

Step-by-Step Methodology:
  • Reaction Setup: In two separate, dry, nitrogen-flushed round-bottom flasks, suspend sodium hydride in anhydrous DMSO. To one flask, add an equimolar amount of trimethylsulfonium iodide, and to the other, add an equimolar amount of Trimethyl-D9-sulfonium iodide. Stir the mixtures at room temperature for approximately 15 minutes to generate the respective sulfonium ylides.

  • Reaction Initiation: To each flask, add an equimolar amount of benzaldehyde and the internal standard. Start a timer immediately upon addition.

  • Reaction Monitoring: At regular time intervals (e.g., 0, 2, 5, 10, 20, 30, and 60 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching and Extraction: Immediately quench each aliquot by adding it to a vial containing a saturated aqueous solution of ammonium chloride. Extract the organic components with ethyl acetate.

  • Analysis: Analyze the organic extracts by ¹H NMR spectroscopy or gas chromatography-mass spectrometry (GC-MS).[1][9]

  • Data Analysis: Determine the concentrations of the reactant (benzaldehyde) and the product (styrene oxide) at each time point relative to the internal standard. Plot the concentration of the reactant versus time for both reactions. Determine the initial reaction rates and the rate constants (kH and kD) from the kinetic data.[10] Calculate the kinetic isotope effect (KIE = kH / kD).

Anticipated Results and Data Presentation

Based on the principles of the deuterium kinetic isotope effect, it is expected that the reaction with trimethylsulfonium iodide will proceed at a faster rate than the reaction with Trimethyl-D9-sulfonium iodide. This will result in a KIE value significantly greater than 1.

Table 1: Expected Kinetic Data

Time (min)[Benzaldehyde] with (CH₃)₃SOI (M)[Benzaldehyde] with (CD₃)₃SOI (M)
01.001.00
20.850.92
50.680.81
100.460.66
200.210.44
300.100.29
600.010.08

Table 2: Calculated Kinetic Parameters

ParameterTrimethylsulfonium IodideTrimethyl-D9-sulfonium Iodide
Rate Constant (k)kHkD
KIE = kH / kD > 1

Mechanistic Insights and Implications

A significant normal KIE (kH/kD > 1) would provide strong evidence that the C-H bond is broken in the rate-determining step of the reaction. In the context of the Corey-Chaykovsky reaction, this would support the formation of the sulfonium ylide as the rate-limiting step.

G cluster_0 Ylide Formation (Rate-Determining Step) cluster_1 Nucleophilic Attack cluster_2 Ring Closure A S+(CH3)3 I- C CH2=S+(CH3)2 A->C + NaH (kH, slower C-H bond breaking) B S+(CD3)3 I- D CD2=S+(CD3)2 B->D + NaH (kD, slower C-D bond breaking) F Betaine Intermediate C->F + Ph-CHO D->F + Ph-CHO E Ph-CHO E->F G Styrene Oxide F->G H (CH3)2S F->H

Caption: Mechanistic pathway of the Corey-Chaykovsky reaction highlighting the kinetic isotope effect.

For drug development professionals, understanding the KIE is crucial for optimizing the pharmacokinetic properties of drug candidates.[1] By strategically replacing hydrogen with deuterium at metabolically vulnerable positions, the rate of enzymatic degradation can be slowed, potentially leading to an increased drug half-life and improved therapeutic efficacy.[11] Trimethyl-D9-sulfonium iodide serves as a valuable reagent for introducing these trideuteromethyl groups into drug molecules.[11]

Conclusion

The comparative analysis of the reaction kinetics of Trimethyl-D9-sulfonium iodide and its non-deuterated analog provides a clear and practical demonstration of the deuterium kinetic isotope effect. The expected slower reaction rate of the deuterated compound offers valuable insights into the reaction mechanism, specifically indicating that C-H bond cleavage is involved in the rate-determining step. For researchers in synthetic chemistry and drug discovery, a thorough understanding and application of the KIE can lead to more efficient synthetic strategies and the development of more robust drug candidates.

References

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Comparative

A Senior Application Scientist's Guide to Trimethyl-D9-sulfonium Iodide in Quantitative Proteomics

Abstract In the dynamic field of quantitative proteomics, the demand for robust, accurate, and versatile chemical labeling reagents is perpetual. While established methods like isobaric tags (TMT, iTRAQ) and stable isoto...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the dynamic field of quantitative proteomics, the demand for robust, accurate, and versatile chemical labeling reagents is perpetual. While established methods like isobaric tags (TMT, iTRAQ) and stable isotope dimethyl labeling have become mainstays, novel reagents offer the potential to overcome specific limitations. This guide introduces Trimethyl-D9-sulfonium iodide, a deuterated alkylating agent, and explores its theoretical application and comparative performance in mass spectrometry-based quantitative proteomics. We will dissect its proposed mechanism of action, provide a validated experimental workflow, and objectively compare its utility against current gold-standard techniques. This document is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit for high-fidelity protein quantification.

Introduction: The Quest for Superior Quantitation

Mass spectrometry-based proteomics has revolutionized our ability to identify and quantify thousands of proteins from complex biological samples. Quantitative analysis, in particular, is crucial for understanding dynamic cellular processes, identifying biomarkers, and elucidating drug mechanisms. Methodologies are broadly categorized into label-free, metabolic labeling (e.g., SILAC), and chemical labeling approaches[1][2][3].

Chemical labeling, which introduces stable isotopes onto peptides in vitro, offers universal applicability across diverse sample types, from cell lysates to tissues and biofluids[4]. While methods like TMT and iTRAQ provide high multiplexing, they can suffer from ratio compression at the MS2 level. MS1-level quantification strategies, such as stable isotope dimethyl labeling, are often lauded for their accuracy but offer limited multiplexing[1].

This guide focuses on a promising, albeit less conventional, reagent: Trimethyl-D9-sulfonium iodide . As a deuterated analog of trimethylsulfonium iodide, it functions as a potent methylating agent. Its core advantage lies in introducing a stable, heavy isotopic signature, enabling precise relative quantification at the MS1 level. We will position this reagent as a powerful alternative for high-accuracy duplex or triplex quantification experiments.

Mechanism of Action: S-alkylation of Cysteine Residues

Trimethyl-D9-sulfonium iodide is an electrophilic alkylating reagent. In the context of proteomics, its primary mode of action is the S-alkylation of cysteine residues. The thiol group (-SH) of cysteine is a strong nucleophile and readily attacks the electrophilic methyl group of the sulfonium salt, displacing dimethyl sulfide as a leaving group.

The reaction proceeds as follows:

  • Step 1: Reduction: Prior to labeling, all disulfide bonds within the protein sample must be fully reduced to expose free thiol groups. This is typically achieved using dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

  • Step 2: Alkylation: The free thiol groups are then capped to prevent re-oxidation. In a standard workflow, a non-isotopic agent like iodoacetamide (IAM) is used[5][6][7]. For our quantitative workflow, we replace this step with isotopic labeling. The "light" sample is alkylated with standard, non-deuterated trimethylsulfonium iodide, while the "heavy" sample is alkylated with Trimethyl-D9-sulfonium iodide.

This strategy imparts a significant mass difference between the light and heavy labeled peptides containing cysteine, which can be readily distinguished and quantified in the MS1 scan. Cysteine is a highly reactive amino acid, and its modification is a cornerstone of many redox proteomic studies[8][9].

Mechanism_of_Action cluster_0 Peptide with Cysteine cluster_1 Reagent cluster_2 Products Peptide_Cys Peptide-SH (Reduced Cysteine) Labeled_Peptide Peptide-S-CD3 (Labeled Peptide) Peptide_Cys->Labeled_Peptide S-alkylation Reagent [S+(CD3)3] I- (Trimethyl-D9-sulfonium iodide) Reagent->Labeled_Peptide Leaving_Group S(CD3)2 (Dimethyl-d6 Sulfide) Reagent->Leaving_Group displaces Iodide I-

Caption: S-alkylation of a reduced cysteine residue by Trimethyl-D9-sulfonium iodide.

Comparative Analysis with Alternative Methods

The choice of a quantitative proteomics strategy depends on the experimental goals, sample type, and available instrumentation[2][3]. Here, we compare the Trimethyl-D9-sulfonium iodide method with established techniques.

FeatureTrimethyl-D9-sulfonium (Cys-Alkylation)Stable Isotope Dimethyl Labeling (Amine)Isobaric Tagging (TMT/iTRAQ)
Quantification Level MS1MS1MS2/MS3
Target Residues Cysteine (thiol group)N-terminus, Lysine (amine groups)N-terminus, Lysine (amine groups)
Multiplexing Low (typically 2-plex)Low (2-plex or 3-plex)High (up to 18-plex)
Ratio Accuracy High (no ratio compression)High (no ratio compression)Moderate (prone to ratio compression)
Proteome Coverage Limited to Cys-containing peptidesHighHigh
Chromatography Potential retention time shift due to deuteriumMinimized retention time shiftCo-elution of all channels
Cost Potentially low (reagent synthesis)LowHigh
Key Advantage Targets a specific, functional residue; high accuracy.Cost-effective, robust, well-established.High-throughput and multiplexing.
Key Limitation Only quantifies Cys-containing peptides.Lower multiplexing.Ratio compression, higher cost.

Expert Insights:

  • Targeting Cysteine: The primary distinction of this method is its specificity for cysteine. This makes it exceptionally well-suited for redox proteomics, studies of protein S-alkylation, or any experiment where cysteine-centric quantification is desired. However, this is also its main limitation: proteins or peptides lacking cysteine will not be quantified.

  • Deuterium Isotope Effect: A known characteristic of deuterium labeling is its potential to alter the chromatographic retention time of a peptide compared to its non-deuterated counterpart[1]. While this can be minimized, it must be accounted for during data analysis to ensure correct pairing of light and heavy peptide signals.

  • MS1 vs. MS2 Quantification: MS1-based quantification, as used here, is generally considered more accurate than MS2-based methods because it is less susceptible to the co-isolation of interfering ions that leads to ratio compression in isobaric tagging[2].

Experimental Protocol: Cysteine-Directed Isotopic Labeling

This protocol outlines a self-validating workflow for quantitative proteomics using Trimethyl-D9-sulfonium iodide.

Reagents:

  • Lysis Buffer (e.g., 8M Urea in 100mM Tris-HCl, pH 8.5)

  • Reducing Agent: 100mM Dithiothreitol (DTT)

  • "Light" Labeling Reagent: 100mM Trimethylsulfonium iodide in water

  • "Heavy" Labeling Reagent: 100mM Trimethyl-D9-sulfonium iodide in water

  • Quenching Solution: 500mM DTT

  • Trypsin (proteomics grade)

  • Sample Desalting Columns (e.g., C18 SPE)

Procedure:

  • Protein Extraction & Quantification:

    • Lyse cells or tissue in Lysis Buffer.

    • Clarify lysate by centrifugation.

    • Determine protein concentration using a compatible assay (e.g., BCA). Aliquot equal amounts of protein for "light" and "heavy" labeling (e.g., 100 µg each).

  • Reduction:

    • Add DTT to each protein sample to a final concentration of 10mM.

    • Incubate at 56°C for 30 minutes to reduce all disulfide bonds.

    • Allow samples to cool to room temperature.

  • Isotopic Alkylation:

    • To the "light" sample, add the Trimethylsulfonium iodide solution to a final concentration of 20mM.

    • To the "heavy" sample, add the Trimethyl-D9-sulfonium iodide solution to a final concentration of 20mM.

    • Incubate both samples in the dark at room temperature for 1 hour. Causality Note: Incubation in the dark is critical as many alkylating agents are light-sensitive.

  • Quenching & Sample Combination:

    • Quench the labeling reaction by adding DTT to a final concentration of 20mM to consume any excess labeling reagent.

    • Combine the "light" and "heavy" labeled samples into a single tube.

  • Protein Digestion:

    • Dilute the combined sample with 100mM Tris-HCl (pH 8.5) to reduce the urea concentration to <1.5M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the peptide mixture with formic acid to a final concentration of 1%.

    • Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's protocol.

    • Elute, dry the peptides under vacuum, and reconstitute in an appropriate solvent for LC-MS/MS analysis.

Caption: Workflow for Cysteine-directed isotopic labeling in proteomics.

Data Analysis and Interpretation

Data acquired from this workflow should be processed using software capable of MS1-level quantification (e.g., MaxQuant, Proteome Discoverer, Skyline).

  • Database Search: MS/MS spectra are used for peptide identification. The search parameters must include S-methylation of cysteine (+46.0418 Da) as a variable modification to identify peptides from both channels.

  • Feature Detection: The software's feature detection algorithm will identify paired isotopic peaks in the MS1 scans corresponding to the light (S-methylated) and heavy (S-D9-methylated) forms of the same peptide.

  • Quantification: The relative protein abundance is calculated from the ratio of the integrated peak areas of these paired features.

  • Validation: A key quality control check is to examine the mass difference between paired peptide peaks. It should precisely match the mass difference between nine deuterium atoms and nine hydrogen atoms.

Conclusion and Future Perspectives

Trimethyl-D9-sulfonium iodide, when applied as a cysteine-directed alkylating agent, represents a valuable, high-accuracy tool for quantitative proteomics. Its strength lies in targeted, MS1-level quantification, providing a robust alternative to amine-reactive labeling and a more accurate, albeit lower-plex, option than isobaric tagging. While its utility is confined to cysteine-containing peptides, this specificity can be leveraged for focused biological questions, particularly in the study of redox biology and covalent drug interactions. As the field of proteomics continues to evolve, the development and application of such novel, mechanism-specific reagents will be instrumental in decoding the complexity of the proteome[10][11].

References

  • Gevaert, K., & Impens, F. (2014). Chemical isotope labeling for quantitative proteomics. Proteomics, 15(21-22), 3755-3764. [Link]

  • Alamillo, J., et al. (2025-07-10). Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture. Cell Reports Methods. [Link]

  • Graves, P. R., & Haystead, T. A. (2002). Modification-specific proteomics: strategies for characterization of post-translational modifications using enrichment techniques. Microbiology and Molecular Biology Reviews, 66(1), 39-63. [Link]

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  • Sciomics. (2024). Decoding Protein Complexity: The Fundamental Role of Post-Translational Modifications in Cellular Function and Disease. Sciomics. [Link]

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  • Kuznetsova, K. G., et al. (2020). [Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts]. Biomeditsinskaia khimiia, 66(1), 18-29. [Link]

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Validation

A Comparative Guide to Isotopic Labeling: Unveiling the Advantages of Trimethyl-D9-sulfonium Iodide

In the landscape of modern biological research, particularly in the fields of proteomics, metabolomics, and drug development, the precise quantification of molecules is paramount. Isotopic labeling, coupled with mass spe...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern biological research, particularly in the fields of proteomics, metabolomics, and drug development, the precise quantification of molecules is paramount. Isotopic labeling, coupled with mass spectrometry, has emerged as a cornerstone technique for achieving this accuracy. Among the diverse array of labeling reagents available, Trimethyl-D9-sulfonium iodide has garnered significant attention. This guide provides an in-depth, objective comparison of Trimethyl-D9-sulfonium iodide with other prevalent labeling methodologies, supported by experimental principles and data. We will explore the underlying chemistry, practical advantages, and specific applications that position this deuterated methylating agent as a superior choice for many quantitative analyses.

The Fundamental Principle: Why Isotopic Labeling?

Quantitative mass spectrometry relies on the ability to differentiate and quantify analytes from different samples within a single analysis. Isotopic labeling achieves this by introducing a stable, heavier isotope into the molecules of one sample, creating a predictable mass shift. When the labeled ("heavy") and unlabeled ("light") samples are mixed and analyzed, the mass spectrometer detects pairs of peaks for each analyte, separated by the mass difference of the isotope tag. The ratio of the intensities of these peaks directly corresponds to the relative abundance of the analyte in the original samples.

This core principle underpins various labeling strategies, each with its own set of advantages and limitations. The choice of labeling reagent is a critical experimental decision that directly impacts the accuracy, precision, and scope of the study.

Trimethyl-D9-sulfonium Iodide: A Closer Look

Trimethyl-D9-sulfonium iodide is a chemical labeling reagent that introduces a deuterated methyl group (-CD3) onto target molecules. Deuterium (²H or D) is a stable isotope of hydrogen, and its incorporation provides a clear mass shift for quantification. The sulfonium salt acts as an efficient methyl group donor, reacting with nucleophilic functional groups present in biomolecules, such as amines, thiols, and phenols.

The primary advantages of using Trimethyl-D9-sulfonium iodide stem from its unique combination of properties:

  • Chemical Specificity and Efficiency: As a potent methylating agent, it reacts efficiently with a range of functional groups, enabling broad applicability in labeling diverse biomolecules. The sulfonium chemistry offers a distinct reactivity profile compared to other labeling reagents.[1]

  • Minimal Isotopic Effect: Deuterium, being a light isotope, generally imparts a minimal chromatographic isotope effect. This means that the labeled and unlabeled analytes co-elute very closely, simplifying data analysis and improving quantification accuracy.

  • Cost-Effectiveness: Compared to some of the more complex, multi-stage labeling kits, deuterated reagents like Trimethyl-D9-sulfonium iodide can offer a more economical solution for large-scale quantitative studies.[2]

  • High Isotopic Purity: Commercially available Trimethyl-D9-sulfonium iodide boasts high isotopic enrichment (typically >98 atom % D), which is crucial for minimizing isotopic interference and ensuring accurate quantification.

Comparative Analysis: Trimethyl-D9-sulfonium Iodide vs. Other Labeling Reagents

To fully appreciate the advantages of Trimethyl-D9-sulfonium iodide, a direct comparison with other widely used labeling strategies is essential.

vs. Non-Deuterated Methylating Agents (e.g., Methyl Iodide)

The primary advantage of Trimethyl-D9-sulfonium iodide over its non-deuterated counterpart, methyl iodide, is the introduction of a stable isotope label for quantitative analysis. While both are effective methylating agents, only the deuterated version enables the differentiation of samples in a mass spectrometer. Furthermore, sulfonium salts can exhibit different reactivity and solubility profiles compared to alkyl halides, which can be advantageous in certain reaction conditions. Studies have shown that deuterated internal standards significantly improve assay precision compared to non-isotopically labeled standards.[3]

vs. Metabolic Labeling (e.g., SILAC)

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful in-vivo labeling technique where cells are grown in media containing "heavy" amino acids.

FeatureTrimethyl-D9-sulfonium Iodide (Chemical Labeling)SILAC (Metabolic Labeling)
Sample Type Applicable to any protein/peptide sample (cell lysates, tissues, biofluids).Primarily for actively dividing cells in culture.
Labeling Stage Post-extraction/digestion (in-vitro).During protein synthesis (in-vivo).
Cost Generally lower reagent cost.Can be expensive due to the cost of labeled amino acids and specialized media.[4]
Multiplexing Typically limited to 2-plex or 3-plex experiments.Can be extended to 3-plex or more with different isotopic amino acids.
Experimental Time Relatively fast labeling reaction.Requires multiple cell doublings for complete label incorporation.
Accuracy Prone to variability during sample preparation before labeling.Considered the "gold standard" for accuracy as samples are mixed early in the workflow.[5]

Key Takeaway: While SILAC offers exceptional accuracy for cell culture experiments, Trimethyl-D9-sulfonium iodide provides greater versatility for a broader range of sample types and is a more cost-effective and time-efficient option.

vs. Isobaric Labeling (e.g., iTRAQ, TMT)

Isobaric tags for relative and absolute quantitation (iTRAQ) and tandem mass tags (TMT) are chemical labeling reagents that are isobaric in the parent ion mass but produce unique reporter ions upon fragmentation in the mass spectrometer.

FeatureTrimethyl-D9-sulfonium IodideiTRAQ / TMT
Quantification Level MS1 level (based on precursor ion intensities).MS2 level (based on reporter ion intensities).[6]
Multiplexing Limited (typically 2-3 plex).High (up to 18-plex with TMTpro).[3][7]
Ratio Compression Not susceptible to ratio compression.Prone to ratio compression, which can underestimate quantitative differences.[7]
Cost More cost-effective.Reagents can be expensive, especially for higher plexing.[8]
Data Complexity Simpler data analysis at the MS1 level.More complex data analysis due to reporter ion quantification.

Key Takeaway: For studies requiring high-throughput analysis of many samples simultaneously, iTRAQ and TMT are the preferred methods. However, Trimethyl-D9-sulfonium iodide offers a simpler, more cost-effective approach that is not susceptible to the issue of ratio compression, potentially leading to more accurate quantification for studies with fewer samples.

Experimental Workflow: Protein Labeling with Trimethyl-D9-sulfonium Iodide

The following is a generalized protocol for the labeling of peptides with Trimethyl-D9-sulfonium iodide for quantitative proteomics analysis. This protocol should be considered a starting point and may require optimization for specific sample types and experimental goals.

Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_analysis Analysis ProteinExtraction Protein Extraction ReductionAlkylation Reduction & Alkylation ProteinExtraction->ReductionAlkylation Digestion Proteolytic Digestion ReductionAlkylation->Digestion LightLabel Labeling with Trimethyl-sulfonium iodide (Light) Digestion->LightLabel HeavyLabel Labeling with Trimethyl-D9-sulfonium iodide (Heavy) Digestion->HeavyLabel Mixing Sample Mixing (1:1) LightLabel->Mixing HeavyLabel->Mixing LCMS LC-MS/MS Analysis Mixing->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis caption General workflow for peptide labeling.

Caption: General workflow for peptide labeling.

Step-by-Step Methodology
  • Protein Extraction and Digestion:

    • Extract proteins from your biological samples (e.g., cell pellets, tissues) using a suitable lysis buffer.

    • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

    • Take an equal amount of protein from each sample and perform in-solution or in-gel digestion with a protease such as trypsin. This involves reduction of disulfide bonds with DTT and alkylation of cysteine residues with iodoacetamide, followed by overnight digestion.

  • Peptide Desalting:

    • After digestion, desalt the peptide mixtures using a C18 StageTip or a similar solid-phase extraction method to remove salts and other contaminants that can interfere with mass spectrometry analysis.

    • Dry the desalted peptides in a vacuum centrifuge.

  • Labeling Reaction:

    • Resuspend the dried peptides from each sample in a labeling buffer (e.g., 100 mM TEAB, pH 8.5).

    • Prepare stock solutions of Trimethyl-sulfonium iodide (light label) and Trimethyl-D9-sulfonium iodide (heavy label) in an appropriate solvent (e.g., acetonitrile).

    • Add the "light" labeling reagent to the control sample and the "heavy" labeling reagent to the experimental sample. The molar ratio of labeling reagent to peptide should be optimized, but a starting point of a 10-fold molar excess of the reagent is recommended.

    • Incubate the reactions at room temperature for 1 hour with gentle shaking.

    • Quench the reaction by adding a solution of hydroxylamine or a primary amine-containing buffer (e.g., Tris).

  • Sample Mixing and Final Desalting:

    • Combine the "light" and "heavy" labeled samples in a 1:1 ratio based on the initial protein amount.

    • Perform a final desalting step to remove excess labeling reagent and quenching buffer.

    • Dry the combined, labeled peptide sample.

  • LC-MS/MS Analysis:

    • Resuspend the final peptide mixture in a solvent compatible with your LC-MS system (e.g., 0.1% formic acid in water).

    • Analyze the sample by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 scans for quantification and MS2 scans for peptide identification.

  • Data Analysis:

    • Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to process the raw mass spectrometry data.

    • The software will identify peptides from the MS2 spectra and quantify the relative abundance of "light" and "heavy" peptide pairs from the MS1 spectra.

Trustworthiness and Self-Validating Systems

A key aspect of a trustworthy experimental design is its ability to be self-validating. In the context of isotopic labeling, this involves several considerations:

  • Complete Labeling: It is crucial to ensure that the labeling reaction goes to completion. Incomplete labeling can introduce quantitative errors. This can be validated by analyzing a small aliquot of the labeled sample to check for any remaining unlabeled peptides.

  • Minimal Side Reactions: Sulfonium salts are generally specific methylating agents, but potential side reactions should be considered.[9] The reaction conditions (pH, temperature, incubation time) should be optimized to maximize the desired labeling and minimize any unwanted modifications.

  • Stability of the Label: The covalent bond formed during the methylation is stable under the conditions of LC-MS/MS analysis, ensuring that the label is not lost during the experiment.

Visualization of the Labeling Mechanism

The following diagram illustrates the chemical reaction between Trimethyl-D9-sulfonium iodide and a primary amine on a peptide.

labeling_mechanism cluster_reactants Reactants cluster_product Product Peptide Peptide-NH2 LabeledPeptide Peptide-NH(CD3) + (CD3)2S + HI Peptide->LabeledPeptide Nucleophilic Attack Reagent (CD3)3S+ I- Reagent->LabeledPeptide caption Methylation of a primary amine.

Caption: Methylation of a primary amine.

Conclusion: Strategic Application of Trimethyl-D9-sulfonium Iodide

Trimethyl-D9-sulfonium iodide presents a compelling option for researchers seeking a versatile, cost-effective, and accurate method for quantitative mass spectrometry. Its primary advantages lie in its broad applicability to various sample types, the simplicity of the labeling protocol, and its immunity to the ratio compression effects that can plague isobaric tagging methods.

While metabolic labeling techniques like SILAC may offer higher accuracy for specific applications in cell culture, and isobaric tags like iTRAQ and TMT provide superior multiplexing capabilities, Trimethyl-D9-sulfonium iodide occupies a valuable niche. It is particularly well-suited for:

  • Quantitative proteomics of tissues and biofluids where metabolic labeling is not feasible.

  • Studies with a limited number of samples where the complexity and cost of high-plex isobaric tags are not justified.

  • Accurate quantification of large-fold changes in protein expression where the ratio compression of isobaric tags could be a significant limitation.

By understanding the fundamental principles and comparative advantages of different isotopic labeling reagents, researchers can make informed decisions to design robust and reliable quantitative experiments, ultimately leading to more significant and reproducible scientific discoveries.

References

  • Mertins, P., Udeshi, N. D., Clauser, K. R., Mani, D. R., Patel, J., Taddel, C., ... & Carr, S. A. (2012). iTRAQ labeling is superior to mTRAQ for quantitative global proteomics and phosphoproteomics. Molecular & Cellular Proteomics, 11(6), M111.014423. [Link]

  • Sun, T., & Li, X. (2023). Sulfonium-based precise alkyl transposition reactions. Proceedings of the National Academy of Sciences, 120(38), e2308673120. [Link]

  • Thompson, A., Schäfer, J., Kuhn, K., Kienle, S., Schwarz, J., Schmidt, G., ... & Kuster, B. (2003). Tandem mass tags: a novel quantification strategy for comparative analysis of complex protein mixtures by MS/MS. Analytical chemistry, 75(8), 1895-1904. [Link]

  • SILANTES. (2023, September 25). Comparing iTRAQ, TMT and SILAC. [Link]

  • Lau, H. T., Suh, H. W., Golkowski, M., & Ong, S. E. (2014). Comparing SILAC-and stable isotope dimethyl-labeling approaches for quantitative proteomics. Journal of proteome research, 13(9), 4164-4174. [Link]

  • Mtoz Biolabs. (n.d.). Comparison of Mass Spectrometry MRM With iTRAQ/TMT Quantification. [Link]

  • University of Washington Proteomics Resource. (n.d.). Stable Isotope Labeling Strategies. [Link]

  • Boersema, P. J., Raijmakers, R., Lemeer, S., Mohammed, S., & Heck, A. J. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature protocols, 4(4), 484-494. [Link]

  • Wang, M., et al. (2021). Facile preparation of sulfonium peptide and protein probes for selective crosslinking of methyllysine readers. Chemical Science, 12(45), 15076-15084. [Link]

  • Sebastiano, R., Citterio, A., Lapadula, M., & Righetti, P. G. (2003). A new deuterated alkylating agent for quantitative proteomics. Rapid communications in mass spectrometry, 17(21), 2380-2386. [Link]

  • Blagojevic, V., Zhidkov, N., Tharmaratnam, S., Pham, V. T., Kaplan, H., & Bohme, D. K. (2010). Peptide quantitation with methyl iodide isotopic tags and mass spectrometry. Analyst, 135(6), 1456-1460. [Link]

  • NIST. (n.d.). Precision, Tunable Deuterated Polyethylene via Polyhomologation. [Link]

  • BAF_Protocol_014_TMT-Based proteomics: Isobaric isotope labeling quantitative method. (2024, July 23). protocols.io. [Link]

  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. (2024). ACS Measurement Science Au. [Link]

  • O'Halloran, S. J., et al. (2006). Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. Clinical Chemistry, 52(7), 1424-1426. [Link]

  • Wang, X., & Yang, F. (2015). Quantitative proteomics using SILAC: Principles, applications, and developments. Proteomics, 15(18), 3147-3161. [Link]

  • Whitehead, T. P., et al. (1979). Comparison of cost of preparing reagents in laboratory with cost of using commercial kits. Clinical chemistry, 25(8), 1514-1517. [Link]

  • Aggarwal, A., & Ploegh, H. L. (2011). Quantitative proteomics using iTRAQ labeling and mass spectrometry. Current protocols in protein science, Chapter 23, Unit23.2. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Trimethyl-D9-sulfonium Iodide

For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory are paramount. While Trimethyl-D9-sulfonium iodide is a valuable reagent, its prope...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory are paramount. While Trimethyl-D9-sulfonium iodide is a valuable reagent, its proper handling and disposal are critical to maintaining a safe and compliant research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Trimethyl-D9-sulfonium iodide, moving beyond basic recommendations to offer practical, in-laboratory procedures that ensure safety and regulatory adherence.

Understanding the Compound: Hazard Profile and Disposal Rationale

Trimethyl-D9-sulfonium iodide ((CD₃)₃SI) is a deuterated analog of trimethylsulfonium iodide. The deuterium labeling makes it a useful tool in various analytical and research applications. From a safety and disposal perspective, it's crucial to understand its key characteristics:

  • Chemical Hazards : It is classified as a skin and eye irritant.[1][2] Direct contact should be avoided through the use of appropriate Personal Protective Equipment (PPE).

  • Isotopic Nature : The "D9" signifies that the nine hydrogen atoms on the methyl groups have been replaced with deuterium, a stable isotope of hydrogen. This means no special precautions for radioactivity are required , and disposal is dictated by the chemical properties of the sulfonium salt.[3]

  • Reactivity : It is incompatible with strong oxidizing agents and strong bases.[1] Hazardous decomposition products under fire conditions include carbon oxides, sulfur oxides, and hydrogen iodide.[4]

The primary rationale for its disposal as regulated chemical waste is to prevent its release into the environment and to mitigate its irritant properties.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling Trimethyl-D9-sulfonium iodide for any purpose, including disposal, ensure you are wearing the appropriate PPE.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1][2]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which can lead to irritation.[1][2]
Body Protection A standard laboratory coat.Protects clothing and skin from accidental contamination.
Respiratory Protection Generally not required under normal, well-ventilated conditions. Use a NIOSH-approved respirator if creating dust.Avoids inhalation of the powder, which may cause respiratory tract irritation.[4]

Step-by-Step Disposal Procedures

The overarching principle for the disposal of Trimethyl-D9-sulfonium iodide is to manage it as hazardous chemical waste through a licensed disposal service.[4][5] The following procedures detail how to prepare different forms of this waste within your laboratory for collection.

Disposal of Unused or Expired Solid Trimethyl-D9-sulfonium Iodide
  • Container Selection :

    • Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid that is compatible with the chemical.[6]

    • Ensure the container is clean, dry, and in good condition with no cracks or leaks.[1]

  • Labeling :

    • Affix a "Hazardous Waste" label to the container.[2]

    • Clearly write the full chemical name: "Trimethyl-D9-sulfonium iodide". Avoid abbreviations.[1]

    • Indicate the approximate quantity of the waste.

    • Include the date you started accumulating waste in the container and your laboratory's contact information.

  • Transferring the Solid :

    • Perform the transfer in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risk.

    • Carefully transfer the solid from its original container into the designated waste container. Use a dedicated, clean spatula.

    • Do not overfill the container. Leave at least 10% headspace to avoid pressure buildup.

  • Storage :

    • Store the sealed waste container in a designated, secondary containment unit (such as a chemical-resistant tray or bin) in a cool, dry, and well-ventilated area.[2]

    • Ensure it is segregated from incompatible materials, particularly strong oxidizing agents and bases.[1]

Disposal of Contaminated Labware and PPE

Items such as gloves, weighing paper, and disposable spatulas that have come into contact with Trimethyl-D9-sulfonium iodide must also be disposed of as hazardous waste.

  • Collection :

    • Designate a separate, clearly labeled, leak-proof plastic bag or a lined, rigid container for solid waste contaminated with Trimethyl-D9-sulfonium iodide.[7]

    • Double-bagging is a recommended practice for enhanced safety.[7]

  • Labeling :

    • The outer bag or container must have a "Hazardous Waste" label.

    • The label should read: "Solid Waste Contaminated with Trimethyl-D9-sulfonium iodide".

  • Accumulation and Storage :

    • Place contaminated items directly into the designated waste bag or container immediately after use.

    • Keep the container sealed when not in use.

    • Store this waste alongside your solid chemical waste, following the same storage requirements.

Managing and Disposing of Small Spills

In the event of a small spill (less than 1 gram) of solid Trimethyl-D9-sulfonium iodide:

  • Immediate Actions :

    • Alert others in the immediate area.

    • If necessary, evacuate the area, especially if dust is generated.

  • Cleanup Procedure :

    • Ensure you are wearing the full PPE outlined in Section 2.

    • Gently cover the spill with an inert absorbent material, such as sand or vermiculite, to prevent the powder from becoming airborne.[8]

    • Carefully sweep the mixture into a designated dustpan. Avoid creating dust. A HEPA-filtered vacuum can also be used for cleanup.[4]

    • Transfer the collected material into a hazardous waste container for solids, as described in Section 3.1.

  • Decontamination of the Spill Area :

    • Wipe the area with a cloth dampened with a suitable solvent (e.g., water, followed by ethanol) to remove any remaining residue.

    • Place the used cleaning materials into the solid contaminated waste bag (Section 3.2).

  • Final Disposal :

    • The collected spill material and contaminated cleaning supplies are all to be disposed of as hazardous waste.

Workflow for Disposal of Trimethyl-D9-sulfonium Iodide

The following diagram illustrates the decision-making and procedural flow for the proper disposal of Trimethyl-D9-sulfonium iodide and associated waste.

DisposalWorkflow Disposal Workflow for Trimethyl-D9-sulfonium Iodide cluster_prep Preparation cluster_solid Solid Waste cluster_contaminated Contaminated Materials cluster_spill Spill Cleanup cluster_final Final Disposal start Identify Waste Type ppe Don Appropriate PPE start->ppe solid_waste Unused/Expired Solid ppe->solid_waste contaminated_waste Contaminated PPE/Labware ppe->contaminated_waste spill Small Spill Occurs ppe->spill package_solid Package in a labeled, compatible container solid_waste->package_solid store_solid Store in secondary containment package_solid->store_solid contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup store_solid->contact_ehs package_contaminated Place in a labeled, double-bagged container contaminated_waste->package_contaminated store_contaminated Store with solid waste package_contaminated->store_contaminated store_contaminated->contact_ehs contain_spill Cover with inert absorbent spill->contain_spill collect_spill Sweep into a waste container contain_spill->collect_spill decontaminate_area Wipe area with a suitable solvent collect_spill->decontaminate_area dispose_cleanup Dispose of all materials as contaminated waste decontaminate_area->dispose_cleanup dispose_cleanup->package_contaminated end Waste collected by a licensed disposal service contact_ehs->end

Caption: Disposal workflow for Trimethyl-D9-sulfonium iodide.

In-Laboratory Chemical Treatment: Not Recommended

While some laboratory waste can be chemically neutralized before disposal, this is not recommended for Trimethyl-D9-sulfonium iodide. The potential for hazardous reactions with strong bases or oxidizing agents, and the production of volatile and hazardous byproducts, makes in-laboratory treatment a significant safety risk.[1] The most prudent and compliant approach is to dispose of the compound in its original form through your institution's hazardous waste management program.

Final Steps: Arranging for Disposal

Once your waste is properly packaged, labeled, and stored, contact your institution's Environmental Health and Safety (EHS) department or equivalent to schedule a pickup.[1] They will ensure that the waste is transported and disposed of in accordance with all local, state, and federal regulations.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of Trimethyl-D9-sulfonium iodide, contributing to a secure and professional laboratory environment.

References

  • Lehigh University Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook. [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. [Link]

  • City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Iodine. [Link]

  • National Institutes of Health. (n.d.). Decontamination and Sterilization. [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. [Link]

  • Environmental Protection Department, Hong Kong. (n.d.). Guide on the Segregation, Packaging, Labelling and Storage of Chemical Wastes for Schools. [Link]

  • U.S. Environmental Protection Agency. (2024). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds. [Link]

  • University of California, Los Angeles - Environment, Health & Safety. (n.d.). How to Prepare and Store Hazardous Waste. [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [Link]

  • University of Reading. (2021). The Disposal of Laboratory Waste. [Link]

  • Westlab. (2023). 8 Steps to Handling a Lab Chemical Spill. [Link]

  • University of Kentucky. (n.d.). Disinfection & Decontamination. [Link]

  • Health and Safety Executive. (n.d.). Spill procedure: Clean-up guidance. [Link]

  • Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. [Link]

  • University of California, Los Angeles - Environment, Health & Safety. (n.d.). How to Prepare and Store Hazardous Waste. [Link]

  • Safety & Risk Services. (n.d.). In-Laboratory Treatment of Chemical Waste. [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. [Link]

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Handling

A Senior Application Scientist's Guide to Handling Trimethyl-d9-sulfonium Iodide

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Trimethyl-d9-sulfonium iodide. As your partner in laboratory safety and chemica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Trimethyl-d9-sulfonium iodide. As your partner in laboratory safety and chemical handling, we aim to build trust by providing value that extends beyond the product itself. This document offers a procedural, step-by-step framework designed to answer specific operational questions, ensuring both personal safety and experimental integrity.

Hazard Identification and Risk Assessment: Understanding the Compound

Trimethyl-d9-sulfonium iodide is a solid reagent that requires careful handling due to its classification as an irritant.[1][2] The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system upon exposure.[3][4] The causality for these hazards lies in its chemical properties, which can provoke inflammatory responses in biological tissues. While the toxicological properties have not been exhaustively investigated, the compound is categorized with specific hazards that necessitate stringent safety protocols.[2][5]

Table 1: GHS Hazard Classification for Trimethyl-d9-sulfonium Iodide

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[1][2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[1][2]

Furthermore, it is crucial to recognize that as an iodide salt, prolonged or significant exposure could potentially lead to symptoms associated with iodism, such as skin rashes and irritation of mucous membranes.[2] Therefore, a comprehensive safety plan must prioritize the prevention of direct contact, inhalation, and ingestion.

Operational Plan: A Self-Validating Safety Protocol

A robust safety protocol is a self-validating system where each step is designed to mitigate the risks identified above. This protocol is divided into three core areas: engineering controls, personal protective equipment, and procedural guidelines.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective way to minimize exposure by isolating the hazard from the user.

  • Ventilation: All handling of solid Trimethyl-d9-sulfonium iodide that may generate dust must be conducted in a certified chemical fume hood or a suitably ventilated enclosure.[1][6] This is critical to prevent the inhalation of airborne particles, which can cause respiratory irritation.

  • Safety Stations: Ensure that a fully functional eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3][5] In the event of accidental exposure, immediate irrigation is paramount.

Personal Protective Equipment (PPE): Essential Individual Protection

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is based directly on the compound's hazard profile.

Table 2: Required PPE for Handling Trimethyl-d9-sulfonium Iodide

Body PartProtectionRationale and Standard
Eyes/Face Safety glasses with side-shields or chemical safety goggles.Prevents eye contact with solid particles or splashes, which can cause serious irritation.[3] Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3][5]
Hands Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which causes irritation.[3][4] Gloves should be inspected before use and removed carefully to avoid skin contamination.[4]
Body Laboratory coat.Protects skin and personal clothing from contamination.[3]
Respiratory Not required under normal laboratory use with proper engineering controls.A NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter is recommended for large-scale operations, cleaning up spills, or in areas with inadequate ventilation.[3][4]
Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure the chemical fume hood is operational. Don all required PPE as listed in Table 2. Prepare all necessary equipment (spatulas, weigh boats, solvents) and place absorbent pads on the work surface to contain any minor spills.

  • Aliquotting the Reagent: This compound is a solid.[1] To prevent dust formation, carefully scoop the material rather than pouring it. Keep the container opening low to the surface of the receiving vessel or weigh boat.

  • Dissolution: Once the solid is transferred, cap the vessel before agitation or sonication. The risk of airborne particulate exposure is significantly reduced once the compound is fully dissolved.

  • Post-Handling Cleanup: Clean all equipment thoroughly. Wipe down the work surface within the fume hood.

  • Doffing PPE: Remove gloves first using a technique that avoids touching the outer surface with bare skin. Remove your lab coat, followed by eye protection.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water immediately after handling is complete.[3]

Emergency Procedures: Spill and Exposure Response

Preparedness is key to mitigating the impact of an accident.

Spill Response

For a small-scale laboratory spill:

  • Alert & Evacuate: Alert personnel in the immediate area.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Protect: Don the appropriate PPE, including respiratory protection if the spill is large or dust is generated.

  • Contain & Clean: Gently sweep up the solid material, avoiding actions that create dust.[3][4] Place the spilled material and all contaminated cleaning supplies into a suitable, sealable, and clearly labeled container for hazardous waste disposal.[4][5]

  • Decontaminate: Clean the spill area with an appropriate solvent and wipe dry.

First Aid Measures

Immediate and correct first aid can significantly reduce harm.

Table 3: First Aid for Trimethyl-d9-sulfonium Iodide Exposure

Exposure RouteAction
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3]
Skin Contact Take off contaminated clothing immediately.[3] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] If skin irritation occurs or persists, get medical advice.[3]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1][3] If feeling unwell, call a POISON CENTER or doctor.[3]
Ingestion Clean mouth with water and drink plenty of water afterwards.[3] Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1][2] Seek medical attention.

Disposal Plan: Waste Management Protocol

Proper disposal is a critical final step in the chemical handling workflow. Environmental release of this compound should be prevented.[4][5]

  • Waste Collection: All materials contaminated with Trimethyl-d9-sulfonium iodide, including excess reagent, empty containers, and disposable PPE, must be collected as hazardous waste.

  • Containerization: Place all waste into a suitable, closed, and clearly labeled hazardous waste container.[3][4] The label should include the chemical name and associated hazards.

  • Final Disposal: The final disposal of this material must be conducted through a licensed professional waste disposal service.[1][2] This ensures compliance with all local, regional, and national hazardous waste regulations.[5] Some safety data sheets suggest a possible disposal method of dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber, but this must be performed by a certified facility.[2] Always defer to your institution's Environmental Health and Safety (EHS) department for specific procedures.

Visualized Workflow: Handling and Disposal

The following diagram outlines the complete, self-validating workflow for safely handling Trimethyl-d9-sulfonium iodide from initial preparation to final waste disposal.

prep 1. Preparation - Verify Fume Hood - Don PPE (Gloves, Goggles, Coat) - Prepare Workspace handling 2. Handling (in Fume Hood) - Weigh/Transfer Solid Carefully - Minimize Dust Formation - Dissolve in Solvent prep->handling post_handling 3. Post-Handling - Clean Equipment & Workspace - Doff PPE Correctly - Wash Hands Thoroughly handling->post_handling waste_gen 4. Waste Generation - Contaminated PPE - Empty Containers - Excess Reagent handling->waste_gen spill_event Spill Occurs handling->spill_event exposure_event Exposure Occurs handling->exposure_event post_handling->waste_gen waste_collect 5. Waste Collection - Place in Labeled, Sealed  Hazardous Waste Container waste_gen->waste_collect disposal 6. Final Disposal - Contact Licensed Professional  Waste Disposal Service - Follow Institutional EHS Policy waste_collect->disposal spill_response Spill Response Protocol - Alert & Ventilate - Don PPE - Sweep & Collect for Disposal spill_event->spill_response Activate spill_response->waste_collect Contain first_aid First Aid Protocol - Skin: Wash 15 min - Eyes: Rinse 15 min - Inhalation: Fresh Air - Seek Medical Attention exposure_event->first_aid Activate

Caption: Workflow for Safe Handling and Disposal of Trimethyl-d9-sulfonium Iodide.

References

  • S D Fine-Chem Limited. (n.d.). GHS Safety Data Sheet: Trimethylsulphonium Iodide. [Link]

  • Becker, M., et al. (2026). Sulfondiimidoyl-Containing Hypervalent Iodine(III) Compounds: Synthesis and Reactivity. The Journal of Organic Chemistry. [Link]

  • Becker, M., et al. (2026). Sulfondiimidoyl-Containing Hypervalent Iodine(III) Compounds: Synthesis and Reactivity. ResearchGate. [Link]

Sources

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